Dregeoside Da1
Description
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Properties
IUPAC Name |
(3S,8R,9S,10R,11S,12S,13S,14S,17S)-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O15/c1-19(43)25-13-15-42(48)26-11-10-23-16-24(12-14-40(23,5)31(26)33(45)38(47)41(25,42)6)55-29-17-27(49-7)35(21(3)52-29)56-30-18-28(50-8)36(22(4)53-30)57-39-34(46)37(51-9)32(44)20(2)54-39/h10,19-22,24-39,43-48H,11-18H2,1-9H3/t19-,20-,21-,22-,24+,25-,26-,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37-,38-,39+,40+,41+,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJPPQJMRCTTO-MZBHQFIOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(CC=C5C4)C7(CCC(C7(C(C6O)O)C)C(C)O)O)C)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@@H]6[C@@H](CC=C5C4)[C@]7(CC[C@@H]([C@]7([C@@H]([C@H]6O)O)C)[C@@H](C)O)O)C)C)C)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Origin of Dregeoside Da1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dregeoside Da1 is a naturally occurring steroidal glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, isolation, and preliminary biological evaluation of this compound. The information is compiled from available scientific literature to serve as a foundational resource for researchers and professionals in drug development. This document details the source organism, methods of extraction and purification, and initial insights into its mechanism of action, with a focus on its purported anti-inflammatory and immunomodulatory activities. All quantitative data is presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding of this promising natural product.
Introduction
Natural products have historically been a rich source of novel chemical entities for drug discovery. Among these, steroidal glycosides represent a diverse class of compounds with a wide range of biological activities. This compound, a complex pregnane glycoside, has been identified as a constituent of the plant Dregea volubilis. This guide aims to consolidate the existing knowledge on the origin and isolation of this compound and to provide a preliminary understanding of its biological significance.
Source and Isolation of this compound
This compound is a natural product isolated from the plant Dregea volubilis (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family.[1] This climbing shrub is found in part of Asia and has been used in traditional medicine. The primary source for the isolation and structural elucidation of this compound is a study published in the Chemical & Pharmaceutical Bulletin in 1985 by Yoshimura et al. While the full, detailed protocol from the original publication is not widely accessible, subsequent studies have referenced this work and provided insights into the general methodology.
General Isolation Protocol
The isolation of this compound from Dregea volubilis typically involves a multi-step process combining extraction and chromatographic techniques. The general workflow is as follows:
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Extraction: The dried and powdered plant material (usually leaves or stems) is subjected to solvent extraction, commonly with methanol or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then partitioned with solvents of varying polarity, such as n-hexane, chloroform, and water, to separate compounds based on their solubility. The fraction containing the glycosides is selected for further purification.
-
Chromatography: The glycoside-rich fraction is subjected to a series of chromatographic separations. This often includes:
-
Silica Gel Column Chromatography: To separate compounds based on their polarity.
-
Reversed-Phase Chromatography (e.g., C18): For further purification based on hydrophobicity.
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High-Performance Liquid Chromatography (HPLC): As a final purification step to isolate this compound to a high degree of purity.
-
The following diagram illustrates a generalized workflow for the isolation of this compound.
Physicochemical Properties and Spectroscopic Data
This compound is characterized as a steroidal glycoside with the chemical formula C₄₂H₇₀O₁₅ and a molecular weight of 815.00 g/mol . Its structure has been elucidated using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₄₂H₇₀O₁₅ |
| Molecular Weight | 815.00 g/mol |
| CAS Number | 98665-65-7 |
| Class | Steroidal Glycoside |
Table 1: Physicochemical Properties of this compound
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Please note: Specific peak assignments are not available in the reviewed literature. | Please note: Specific peak assignments are not available in the reviewed literature. |
Table 2: NMR Spectroscopic Data for this compound (Data is based on information from various sources and may not represent the original reported values.)
Biological Activity and Potential Signaling Pathways
Preliminary studies on this compound and related compounds from Dregea volubilis suggest potential anti-inflammatory and immunomodulatory properties. These activities are often associated with the modulation of key signaling pathways involved in the inflammatory response.
Anti-inflammatory and Immunomodulatory Effects
Research indicates that this compound may contribute to the reduction of pro-inflammatory cytokines. This suggests a potential role in mitigating inflammatory processes. The immunomodulatory effects are likely linked to its influence on immune cell function and signaling.
Potential Involvement of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. While direct, detailed studies on the interaction of this compound with the NF-κB pathway are limited in the public domain, its reported anti-inflammatory properties suggest a plausible mechanism involving the modulation of NF-κB activation.
A hypothetical model of how this compound might inhibit the NF-κB pathway is presented below. In this model, an inflammatory stimulus (e.g., a cytokine) would typically lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound could potentially interfere with one or more steps in this cascade.
Conclusion
References
The Putative Biosynthesis of Dregeoside Da1: A Technical Whitepaper for Drug Development Professionals
Abstract
Dregeoside Da1, a polyoxypregnane glycoside isolated from Dregea volubilis, has garnered interest for its potential pharmacological activities.[1][2][3][4] Understanding its biosynthesis is crucial for ensuring a sustainable supply through metabolic engineering or synthetic biology approaches. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established knowledge of steroid and polyoxypregnane glycoside biosynthesis in plants. Due to the absence of specific research on the this compound pathway, this paper presents a proposed route based on analogous pathways, such as those for ginsenosides and other steroidal saponins.[5][6] This guide provides a foundational framework for researchers and professionals in drug development, highlighting key enzymatic steps and potential regulatory mechanisms.
Introduction
This compound is a complex natural product belonging to the family of polyoxypregnane glycosides.[3][4] These compounds are characterized by a C21 steroidal aglycone backbone, which is often highly oxygenated and decorated with various sugar moieties. The intricate structure of this compound suggests a complex biosynthetic pathway involving a series of enzymatic modifications of a common steroid precursor. This whitepaper will detail a proposed biosynthetic pathway, identify the key enzyme classes likely involved, and present representative experimental methodologies for their study.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
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Formation of the pregnane backbone.
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Oxygenation and modification of the aglycone.
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Glycosylation of the aglycone.
A schematic representation of the proposed pathway is provided below.
Formation of the Pregnane Backbone
The biosynthesis of the C21 pregnane skeleton commences from primary metabolism, utilizing acetyl-CoA as the initial building block.
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Mevalonate (MVA) Pathway: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP), the universal five-carbon precursor for all isoprenoids, via the mevalonate pathway. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).[5]
-
Isoprenoid Assembly: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15).
-
Squalene and Sterol Synthesis: Two molecules of FPP are reductively dimerized by squalene synthase (SS) to form squalene (C30). Squalene is then epoxidized by squalene epoxidase (SQE) to 2,3-oxidosqualene.[5] This linear precursor is cyclized by cycloartenol synthase to produce cycloartenol, the primary sterol in plants. A series of subsequent enzymatic reactions, including demethylations and isomerizations, convert cycloartenol into cholesterol.
-
Side-Chain Cleavage: The formation of the C21 pregnane core from the C27 cholesterol precursor is achieved through a side-chain cleavage reaction catalyzed by a cytochrome P450 monooxygenase (CYP450). This step yields pregnenolone, a pivotal intermediate in steroid biosynthesis.
Oxygenation and Modification of the Aglycone
Following the formation of pregnenolone, the aglycone of this compound undergoes extensive oxidative modifications.
-
Hydroxylations: The pregnane backbone is hydroxylated at various positions. These reactions are primarily catalyzed by a diverse family of CYP450s. While the specific CYP450s involved in this compound biosynthesis are unknown, studies on related pathways, such as ginsenoside biosynthesis, have identified numerous candidate CYP450 genes.[5]
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Other Modifications: Additional modifications, such as dehydrogenations catalyzed by enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD), may also occur to produce the final aglycone structure ready for glycosylation.
Glycosylation of the Aglycone
The final stage in the biosynthesis of this compound is the sequential attachment of sugar moieties to the aglycone.
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UDP-Glycosyltransferases (UGTs): This process is mediated by UDP-glycosyltransferases (UGTs), which transfer activated sugars (e.g., UDP-glucose, UDP-rhamnose) to specific hydroxyl groups on the aglycone. The complex glycosylation pattern of this compound suggests the involvement of multiple UGTs with distinct substrate and regiospecificities. The identification and characterization of these UGTs are critical for reconstructing the pathway.
Key Enzymes and Their Putative Roles
The biosynthesis of this compound is a multi-enzyme process. While specific enzymes from Dregea volubilis have not been characterized, we can infer their classes and functions based on analogous pathways.
| Enzyme Class | Abbreviation | Proposed Role in this compound Biosynthesis | Representative Organism (for data) |
| 3-Hydroxy-3-methylglutaryl-CoA Reductase | HMGR | Catalyzes the formation of mevalonate, a key regulatory step in the MVA pathway. | Panax ginseng |
| Squalene Synthase | SS | Catalyzes the first committed step in sterol biosynthesis, the dimerization of FPP to squalene. | Panax ginseng |
| Squalene Epoxidase | SQE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. | Panax ginseng |
| Cytochrome P450 Monooxygenases | CYP450s | Involved in the side-chain cleavage of cholesterol and subsequent hydroxylations of the pregnane backbone. | Panax ginseng |
| 3β-Hydroxysteroid Dehydrogenase | 3β-HSD | Catalyzes the conversion of pregnenolone to progesterone. | Gymnema sylvestre |
| UDP-Glycosyltransferases | UGTs | Catalyze the sequential attachment of sugar moieties to the aglycone. | Panax notoginseng |
Representative Experimental Protocols
The following protocols are generalized methods for the characterization of enzymes involved in steroid and saponin biosynthesis. These would need to be adapted for the specific enzymes from Dregea volubilis.
Gene Cloning and Heterologous Expression
A workflow for identifying and expressing candidate genes is depicted below.
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RNA Extraction and cDNA Synthesis: Total RNA is extracted from the leaves or roots of Dregea volubilis, tissues where this compound is likely synthesized. First-strand cDNA is synthesized using reverse transcriptase.
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PCR Amplification: Degenerate primers, designed based on conserved regions of known homologous enzymes (e.g., UGTs, CYP450s) from other plant species, are used to amplify partial gene fragments.
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Full-Length Gene Isolation: The full-length gene sequences are obtained using techniques like RACE (Rapid Amplification of cDNA Ends).
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Heterologous Expression: The full-length cDNA is cloned into a suitable expression vector and expressed in a heterologous host such as E. coli or Saccharomyces cerevisiae.
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Protein Purification: The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
In Vitro Enzymatic Assays
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Reaction Mixture: A typical reaction mixture would contain the purified recombinant enzyme, the putative substrate (e.g., pregnenolone for a CYP450, or the aglycone and a UDP-sugar for a UGT), and necessary cofactors (e.g., NADPH for CYP450s) in a suitable buffer.
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Incubation: The reaction is incubated at an optimal temperature for a defined period.
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Product Analysis: The reaction is stopped, and the products are extracted. The products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the enzymatic product.
Regulatory Mechanisms
The biosynthesis of specialized metabolites like this compound is often tightly regulated. While specific regulatory factors for this pathway are unknown, general principles of terpenoid regulation in plants can be considered.
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Transcriptional Regulation: The expression of biosynthetic genes is often coordinately regulated by transcription factors (TFs) from families such as bHLH, WRKY, and AP2/ERF. These TFs can be activated by developmental cues or environmental stimuli.
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Hormonal Control: Plant hormones, particularly jasmonates (e.g., methyl jasmonate), are well-known elicitors of terpenoid biosynthesis.[7] Application of jasmonates to Dregea volubilis cell cultures or whole plants could be a strategy to upregulate the biosynthesis of this compound.
Future Outlook and Conclusion
The elucidation of the complete biosynthetic pathway of this compound will require significant research efforts, including transcriptome sequencing of Dregea volubilis to identify candidate genes, followed by functional characterization of the encoded enzymes. This knowledge will be instrumental for the metabolic engineering of microbial or plant-based systems for the sustainable production of this compound and its derivatives. This whitepaper provides a foundational roadmap for these future endeavors, outlining the likely enzymatic steps and regulatory controls based on current knowledge of plant steroid and saponin biosynthesis. The proposed pathway serves as a hypothesis-generating framework to guide future experimental investigations.
References
Chemical structure and properties of Dregeoside Da1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dregeoside Da1, a steroidal glycoside isolated from the medicinal plant Dregea volubilis, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. The document details its anti-inflammatory, antioxidant, and potential antidiabetic effects, with a focus on its mechanism of action, including the inhibition of the NF-κB signaling pathway and α-glucosidase. Furthermore, this guide outlines experimental protocols for the isolation, characterization, and biological evaluation of this compound, and includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.
Chemical Structure and Physicochemical Properties
This compound is a complex steroidal glycoside with the molecular formula C42H70O15 and a molecular weight of 815.00 g/mol .[1][2] Its structure has been elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H70O15 | [1][2] |
| Molecular Weight | 815.00 g/mol | [1][2] |
| CAS Number | 98665-65-7 | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
| SMILES | COC1CC(OC2CCC3(C)C4C(O)C(O)C5(C)C(CCC5(O)C4CC=C3C2)C(C)O)OC(C)C1OC1CC(OC)C(OC2OC(C)C(O)C(OC)C2O)C(C)O1 |
Biological Activities and Mechanism of Action
This compound exhibits a range of biological activities that position it as a promising candidate for further drug development.
Anti-inflammatory and Immunomodulatory Activity
This compound has demonstrated potential anti-inflammatory and immunomodulatory properties.[3] Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines. This activity is potentially mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.
The NF-κB pathway is a critical signaling cascade involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is suggested to interfere with this pathway, thereby reducing the expression of inflammatory mediators.
Antioxidant Activity
This compound possesses antioxidant properties, which may contribute to its protective effects against cellular damage caused by oxidative stress. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Antidiabetic Potential: α-Glucosidase Inhibition
A notable biological activity of this compound is its ability to inhibit α-glucosidase. This enzyme is involved in the breakdown of carbohydrates in the small intestine. By inhibiting α-glucosidase, this compound can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia, a key concern in type 2 diabetes.
Table 2: Summary of Biological Activities of this compound
| Activity | Observed Effect | Potential Mechanism |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Inhibition of the NF-κB signaling pathway |
| Antioxidant | Radical scavenging activity | Direct interaction with free radicals |
| Antidiabetic | Inhibition of α-glucosidase | Competitive or non-competitive inhibition of the enzyme |
| Cytotoxic | Moderate activity against PC3 and MCF7 cell lines | To be fully elucidated |
Experimental Protocols
Isolation of this compound from Dregea volubilis
A detailed protocol for the isolation of this compound typically involves the following steps:
-
Extraction: The dried and powdered leaves of Dregea volubilis are extracted with methanol at room temperature.
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Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Chromatography: The biologically active fraction (often the ethyl acetate or n-butanol fraction) is subjected to multiple chromatographic steps, including silica gel column chromatography, Sephadex LH-20, and reversed-phase (RP-18) column chromatography.
-
Purification: Final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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1D NMR Spectroscopy (¹H and ¹³C NMR): To identify the types and number of protons and carbons.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete chemical structure.
In Vitro Biological Assays
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Cell Culture: A suitable cell line (e.g., HEK293T) is cultured and transfected with an NF-κB luciferase reporter plasmid.
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Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.
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Stimulation: NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).
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Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
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Data Analysis: The inhibition of NF-κB activity is calculated relative to the stimulated control.
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Preparation of Reagents: A stock solution of DPPH in methanol is prepared.
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Reaction Mixture: Different concentrations of this compound are added to the DPPH solution.
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Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
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Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
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Enzyme and Substrate Preparation: A solution of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer.
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Reaction: this compound at various concentrations is pre-incubated with the α-glucosidase solution.
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Substrate Addition: The reaction is initiated by adding the pNPG substrate.
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Incubation and Measurement: The reaction mixture is incubated, and the formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm.
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Inhibition Calculation: The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Perspectives
This compound is a promising natural product with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory, antioxidant, and α-glucosidase inhibitory activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies are essential to validate its therapeutic efficacy and to assess its pharmacokinetic and safety profiles. The development of synthetic analogs could also lead to compounds with improved potency and drug-like properties. The comprehensive data presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
Dregeoside Da1 (CAS No. 98665-65-7): A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1, a steroidal glycoside with the CAS number 98665-65-7, is a natural compound isolated from Dregea volubilis (L.f.) Benth. ex Hook.f., a plant traditionally used in Ayurvedic medicine for various ailments.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its physicochemical properties and potential therapeutic applications. While direct experimental data on the bioactivity of purified this compound is limited in publicly accessible literature, this document consolidates existing knowledge and outlines relevant experimental methodologies for future research.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation in biological assays. The available data is summarized in the table below.
| Property | Value | Source |
| CAS Number | 98665-65-7 | N/A |
| Molecular Formula | C₄₂H₇₀O₁₅ | N/A |
| Molecular Weight | 815.00 g/mol | N/A |
| Appearance | Solid | N/A |
| IUPAC Name | 5-{[5-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-4-methoxy-6-methyloxan-2-yl]oxy}-14-(1-hydroxyethyl)-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-ene-11,16,17-triol |
Table 1: Physicochemical Properties of this compound
Biological Activity and Therapeutic Potential
Extracts from Dregea volubilis have demonstrated anti-inflammatory properties, suggesting a potential therapeutic role for its constituent compounds, including this compound.[1][2][3][4][5]
Anti-inflammatory Activity of Dregea volubilis Extracts
Studies on the methanolic extract of Dregea volubilis leaves have shown significant anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, the extract at doses of 100, 200, and 400 mg/kg body weight demonstrated a significant reduction in inflammation.[5] Furthermore, the extract was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, with the chloroform fraction exhibiting the most potent activity.[2][5] These findings suggest that compounds within the extract, potentially including this compound, may interfere with inflammatory signaling pathways.
While specific data on this compound is not available, the known anti-inflammatory effects of the plant extract warrant further investigation into the purified compound's ability to modulate key inflammatory mediators.
Postulated Signaling Pathway Involvement: The NF-κB Pathway
Given the inhibition of NO production by Dregea volubilis extracts, it is plausible that this compound may exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS).
A proposed mechanism of action for this compound could involve the inhibition of IκBα degradation, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.
Recommended Experimental Protocols
To elucidate the precise mechanism of action and quantify the biological activity of this compound, the following experimental protocols are recommended.
In Vitro Anti-inflammatory Assays
a) Measurement of Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)
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Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages).
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Stimulus: Lipopolysaccharide (LPS; 1 µg/mL).
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Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour before LPS stimulation.
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Assay: After 24 hours of stimulation, collect the cell culture supernatant and measure the concentration of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][7][8][9]
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of each cytokine.
b) Nitric Oxide (NO) Production Assay
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Cell Line and Stimulation: As described above.
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Assay: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of NO production.
NF-κB Signaling Pathway Investigation
a) NF-κB Luciferase Reporter Assay
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Cell Line: HEK293T or a similar cell line stably transfected with an NF-κB-responsive luciferase reporter construct.[10][11][12][13][14]
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Stimulus: TNF-α (10 ng/mL) or LPS (1 µg/mL).
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Treatment: Pre-treat cells with this compound for 1 hour prior to stimulation.
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Assay: After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.
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Data Analysis: Quantify the inhibition of TNF-α or LPS-induced NF-κB transcriptional activity.
b) Western Blot Analysis for NF-κB Pathway Proteins
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Cell Line and Treatment: As described for the in vitro anti-inflammatory assays.
-
Protocol:
-
After treatment and stimulation, prepare cytoplasmic and nuclear protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against p65, phospho-IκBα, and IκBα. Use β-actin and Lamin B1 as loading controls for cytoplasmic and nuclear fractions, respectively.[15][16][17][18][19]
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the nuclear translocation of p65 and the phosphorylation and degradation of IκBα.
Conclusion
This compound is a natural product with potential for further investigation as an anti-inflammatory agent. While current research on the purified compound is sparse, the demonstrated bioactivity of extracts from its source plant, Dregea volubilis, provides a strong rationale for in-depth studies. The experimental protocols outlined in this guide offer a clear path for researchers to elucidate the specific biological activities and mechanisms of action of this compound, particularly its potential role in modulating the NF-κB signaling pathway. Such research is crucial for unlocking the therapeutic potential of this promising natural compound.
References
- 1. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Allelopathy of the Medicinal Plant Dregea volubilis (L.f.) Benth. ex Hook.f. and Its Phytotoxic Substances with Allelopathic Activity [mdpi.com]
- 5. Anti-inflammatory effect of a methanolic extract of leaves of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. biogot.com [biogot.com]
- 10. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. takarabio.com [takarabio.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Dregeoside Da1: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dregeoside Da1, a naturally occurring steroidal glycoside, has garnered preliminary interest for its potential therapeutic properties, primarily centered around its anti-inflammatory and immunomodulatory activities. Initial investigations suggest a possible mechanism of action involving the modulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide synthesizes the currently available, albeit limited, scientific literature on this compound. A significant challenge in compiling this review is the notable scarcity of in-depth, publicly accessible research focused specifically on this compound. Consequently, this document highlights the existing foundational knowledge and underscores the extensive opportunities for future research to fully elucidate its pharmacological profile and therapeutic potential.
Chemical and Physical Properties
While detailed experimental data for this compound is not widely published, its basic chemical properties have been identified.
| Property | Value | Source |
| Chemical Formula | C₄₂H₇₀O₁₅ | N/A |
| Molecular Weight | 815 g/mol | N/A |
Further research is required to determine other key physical and chemical properties such as melting point, solubility, and spectral data.
Known Biological Activities
Anti-inflammatory and Immunomodulatory Effects
This compound is primarily noted for its potential to modulate the immune response and reduce inflammation. It is hypothesized to decrease the production of pro-inflammatory cytokines. This activity suggests its potential as a research candidate for inflammatory and autoimmune conditions. The specific cytokines affected and the extent of their reduction by this compound have not been quantitatively detailed in the available literature.
Antioxidant Properties
There are indications that this compound may possess antioxidant properties, which would contribute to its protective effects against cellular damage caused by oxidative stress. Quantitative measures of this antioxidant activity, such as IC50 values from standard assays (e.g., DPPH, ABTS), are not currently available.
Potential in Metabolic Health
Some sources suggest a potential role for this compound in metabolic health, including the regulation of glucose levels. However, there is a lack of published in vivo or in vitro studies providing quantitative data on its effects on glucose metabolism or insulin sensitivity.
Signaling Pathways
The NF-κB signaling pathway is a critical regulator of inflammation, and its modulation is a key target for anti-inflammatory drug development. While this compound is suggested to influence this pathway, the precise mechanism and the specific molecular targets within the pathway have not been experimentally elucidated.
To provide a conceptual framework, a generalized representation of the canonical NF-κB signaling pathway, which is a likely target for anti-inflammatory compounds, is presented below.
Figure 1. A generalized diagram of the canonical NF-κB signaling pathway.
Experimental Protocols: A Call for Research
A significant gap in the literature is the absence of detailed experimental protocols related to this compound. To facilitate future research, this section outlines hypothetical, yet standard, methodologies that could be employed to investigate its properties.
Isolation and Purification
-
Hypothetical Protocol: A standardized protocol would likely involve solvent extraction from the source plant material, followed by chromatographic separation techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC) to isolate this compound.
In Vitro Anti-inflammatory Assays
-
Hypothetical Protocol for Cytokine Production Measurement: Macrophage cell lines (e.g., RAW 264.7) could be stimulated with lipopolysaccharide (LPS) in the presence and absence of varying concentrations of this compound. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant would then be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Hypothetical Protocol for NF-κB Inhibition Assay: A reporter gene assay could be utilized where cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. Following treatment with an inflammatory stimulus and this compound, the luciferase activity would be measured to determine the extent of NF-κB activation.
Future Directions and Conclusion
The current body of scientific literature on this compound is insufficient to provide a comprehensive understanding of its pharmacological profile. While it presents as a compound of interest for its potential anti-inflammatory and immunomodulatory effects, extensive research is required to validate these preliminary suggestions.
Key areas for future research include:
-
Quantitative Bioactivity Studies: Determination of IC50 values in a range of anti-inflammatory and antioxidant assays.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound, with a focus on the NF-κB pathway.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound.
-
Chemical Synthesis and Analogue Development: Development of a synthetic route to this compound to enable the generation of analogues with improved potency and pharmacokinetic properties.
Dregeoside Da1: A Technical Whitepaper on its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the current publicly available scientific information regarding the biological activities of compounds from Dregea volubilis, the plant source of Dregeoside Da1, and related polyoxypregnane glycosides. As of the date of this publication, specific studies on the isolated this compound are limited. The information presented herein is intended to guide future research and drug discovery efforts.
Introduction
This compound is a polyoxypregnane glycoside, a class of steroidal compounds, isolated from the plant Dregea volubilis (family: Apocynaceae).[1][2][3] Traditionally, various parts of Dregea volubilis have been used in folk medicine to treat a range of ailments including inflammation, asthma, and tumors.[1][2] Scientific investigations into the extracts of this plant have revealed a spectrum of biological activities, including anti-inflammatory, antioxidant, and antidiabetic properties, suggesting the therapeutic potential of its constituent compounds like this compound.[3][4][5][6][7] This technical guide provides an in-depth overview of the known and potential biological activities of this compound, drawing from studies on Dregea volubilis extracts and analogous compounds.
Chemical Profile
-
Name: this compound
-
Molecular Formula: C₄₂H₇₀O₁₅[3]
-
Molecular Weight: 815.007 g/mol [3]
-
Source: Isolated from the leaves and flowers of Dregea volubilis.[1][2]
Biological Activities and Therapeutic Potential
While specific quantitative data for purified this compound is scarce, studies on Dregea volubilis extracts and other polyoxypregnane glycosides provide strong indications of its potential biological activities.
Anti-inflammatory and Immunomodulatory Activity
Extracts of Dregea volubilis have demonstrated significant anti-inflammatory effects. A methanolic extract of the leaves, and particularly its chloroform fraction, was shown to reduce carrageenan-induced paw edema in animal models.[6][7] The chloroform fraction exhibited a potent 66% inhibition at a dose of 100 mg/kg.[6][7] Furthermore, the methanolic extract was found to decrease the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]
This inhibitory effect on NO production is a common characteristic of anti-inflammatory compounds. Studies on other polyoxypregnane glycosides have also reported significant inhibition of NO production in RAW 264.7 macrophage cells, with IC50 values in the micromolar range. This suggests that this compound likely contributes to the anti-inflammatory properties of Dregea volubilis extracts by modulating macrophage activity. Preliminary studies on a related compound, Dregeoside A11, suggest that it may influence signaling pathways such as NF-κB, a key regulator of inflammation.[8]
Antioxidant Activity
Ethanolic and chloroform extracts of Dregea volubilis leaves have been shown to possess notable antioxidant activity, as evaluated by DPPH and ABTS radical scavenging assays.[5] The IC50 values for the chloroform extract in the ABTS assay ranged from 13.26 to 24.36 µg/ml, indicating its capacity to neutralize free radicals.[5] This antioxidant potential may contribute to the overall therapeutic effects by mitigating oxidative stress, which is implicated in various inflammatory and metabolic diseases.
Potential in Metabolic Health
Preliminary evidence suggests that compounds from Dregea volubilis may have beneficial effects on metabolic health, including the regulation of glucose levels.[9] Some polyoxypregnane glycosides have been investigated for their α-glucosidase inhibitory activity, an enzyme involved in carbohydrate digestion.[10] This suggests a potential mechanism by which this compound could contribute to the management of hyperglycemia.
Quantitative Data from Dregea volubilis Extracts and Related Compounds
The following tables summarize the available quantitative data from studies on Dregea volubilis extracts and other relevant polyoxypregnane glycosides. This information provides a valuable reference for the potential potency of this compound.
Table 1: Anti-inflammatory Activity of Dregea volubilis Extracts
| Extract/Fraction | Assay | Model | Dose/Concentration | Result | Reference |
| Methanolic Extract of Leaves | Carrageenan-induced paw edema | Rat | 100, 200, 400 mg/kg | Significant reduction in edema | [6][7] |
| Chloroform Fraction of Methanolic Extract | Carrageenan-induced paw edema | Rat | 100 mg/kg | 66% inhibition | [6][7] |
| Methanolic Extract of Leaves | LPS-induced NO production | Mouse Peritoneal Macrophages | 0-100 µg/ml | Reduced NO production | [6][7] |
Table 2: Antioxidant Activity of Dregea volubilis Extracts
| Extract | Assay | IC50 Value | Reference |
| Chloroform Extract | ABTS | 13.26 - 24.36 µg/ml | [5] |
| Ethanolic Extract | DPPH | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of compounds like this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide Production in Macrophages
This protocol describes the measurement of nitric oxide (NO) production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Antioxidant Assay: DPPH Radical Scavenging Activity
This protocol details the assessment of the free radical scavenging activity of a compound using the stable DPPH radical.
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. Ascorbic acid is typically used as a positive control.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol outlines a method to measure glucose uptake in differentiated 3T3-L1 adipocytes using the fluorescent glucose analog 2-NBDG.
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol involving insulin, dexamethasone, and IBMX.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period.
-
Glucose Uptake:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with 100 µM 2-NBDG in KRH buffer for 30 minutes at 37°C.
-
Terminate the uptake by washing the cells with ice-cold KRH buffer.
-
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and typical experimental workflows.
Conclusion and Future Directions
This compound, a polyoxypregnane glycoside from Dregea volubilis, represents a promising lead compound for the development of novel therapeutics, particularly in the areas of inflammatory and metabolic diseases. The significant anti-inflammatory and antioxidant activities observed in the extracts of its source plant provide a strong rationale for its further investigation.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro and In Vivo Studies: Conducting detailed in vitro and in vivo studies on purified this compound to determine its specific IC50/EC50 values for anti-inflammatory, antioxidant, and metabolic activities.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects, including the identification of its direct molecular targets and its impact on key signaling pathways such as NF-κB, MAPKs, and insulin signaling.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to understand the structural features crucial for its biological activity, which will guide the design of more potent and selective derivatives.
The exploration of this compound holds significant potential for the discovery of new and effective therapeutic agents derived from natural sources. This technical guide serves as a foundation for stimulating and directing future research in this promising area.
References
- 1. japsonline.com [japsonline.com]
- 2. The rise of dehydrated ginsenosides: phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PhytoBank: Showing this compound (PHY0160143) [phytobank.ca]
- 4. Polyoxypregnane Glycosides from Root of Marsdenia tenacissima and Inhibited Nitric Oxide Levels in LPS Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five New Polyoxypregnane Glycosides from the Vines of Aspidopterys obcordata and Their Antinephrolithiasis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of Polyoxypregnane Derivatives From Aspidopterys obcordata With Their Potential Antitumor Activity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of Action of Dregeoside Da1: An Overview of Preclinical-Stage Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is based on the limited publicly available information regarding Dregeoside Da1. As of late 2025, detailed mechanistic studies, including comprehensive quantitative data and specific experimental protocols, have not been extensively published in peer-reviewed literature. This document summarizes the current understanding and provides a framework based on the activities of structurally related steroidal glycosides. Further dedicated research is required to fully elucidate the precise molecular mechanisms of this compound.
Introduction
This compound is a steroidal glycoside that has garnered interest for its potential therapeutic properties. Preliminary investigations suggest that this compound may possess both anti-inflammatory and anti-cancer activities. As a member of the diverse family of steroidal glycosides, its mechanism of action is hypothesized to involve the modulation of key cellular signaling pathways implicated in inflammation and cell survival. This guide aims to provide a technical overview of the putative mechanisms of action of this compound, drawing parallels with related compounds where direct evidence is unavailable.
Putative Anti-inflammatory Mechanism of Action
The anti-inflammatory effects of this compound are thought to be mediated primarily through the inhibition of pro-inflammatory signaling pathways, with a potential focus on the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. While direct evidence for this compound is pending, a related compound, Dregeoside A11, has been suggested to influence this pathway. The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, this compound would sequester the NF-κB dimer (p50/p65) in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target inflammatory genes.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Putative Anti-Cancer Mechanism of Action
The anti-cancer activity of this compound is likely multifaceted, involving the induction of apoptosis (programmed cell death) and potentially cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial process for eliminating damaged or cancerous cells. Steroidal glycosides similar to this compound have been shown to induce apoptosis through the activation of caspase cascades. The proposed mechanism for this compound involves the activation of initiator caspases (e.g., caspase-8 or caspase-9) which in turn activate executioner caspases, primarily caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.
Figure 2: Hypothetical intrinsic apoptosis pathway induced by this compound.
Data Presentation
Due to the absence of published studies specifically detailing the mechanism of action of this compound, comprehensive quantitative data is not available. Future research should aim to populate tables with the following key metrics:
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time Point (hrs) | Assay Method |
|---|---|---|---|---|
| Data Not Available |
| Data Not Available | | | | |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell Type | Stimulant | Cytokine | Inhibition (%) at X µM | Assay Method |
|---|---|---|---|---|
| Data Not Available |
| Data Not Available | | | | |
Experimental Protocols
The following are generalized protocols for key experiments that would be essential to elucidate the mechanism of action of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General workflow for Western Blot analysis.
Conclusion and Future Directions
The current body of knowledge surrounding the mechanism of action of this compound is in its infancy. The preliminary data suggests potential anti-inflammatory and anti-cancer properties, likely mediated through the modulation of the NF-κB and apoptotic pathways. However, rigorous scientific investigation is imperative to validate these hypotheses and to fully characterize the molecular targets and signaling cascades affected by this compound.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular targets of this compound.
-
In-depth Pathway Analysis: Conducting comprehensive studies to delineate the precise effects of this compound on various signaling pathways, including but not limited to NF-κB, MAPK, and PI3K/Akt pathways.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in preclinical animal models of inflammatory diseases and cancer.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
The elucidation of the specific mechanism of action of this compound will be crucial for its potential development as a novel therapeutic agent.
Dregeoside Da1: An Investigator's Technical Guide to its Potential Immunomodulatory Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dregeoside Da1 is a polyoxypregnane steroidal glycoside isolated from the plant Dregea volubilis (syn. Wattakaka volubilis), a species with a history of use in traditional medicine for conditions related to inflammation.[1][2][3] While direct, in-depth research on the immunomodulatory activities of purified this compound is nascent, extensive studies on extracts from its source plant provide a strong rationale for its investigation as a potential anti-inflammatory and immunomodulatory agent. This document synthesizes the existing data on Dregea volubilis extracts to build a foundational guide for researchers. It outlines established anti-inflammatory effects, details the experimental protocols used for their determination, and proposes the likely signaling pathways involved, offering a roadmap for future investigation into this compound.
Introduction to this compound
This compound is a naturally occurring steroidal glycoside identified in the plant Dregea volubilis.[1] Steroidal glycosides are a well-documented class of bioactive compounds known for a wide array of pharmacological effects, including immunomodulation. The chemical structure of this compound, a complex pregnane-type molecule, suggests potential interactions with key cellular signaling pathways that regulate immune responses.
Extracts from Dregea volubilis have demonstrated significant anti-inflammatory, analgesic, and immunomodulatory properties in various preclinical models, indicating that constituent compounds, such as this compound, are likely contributors to this bioactivity.[3][4][5]
Quantitative Data on the Bioactivity of Dregea volubilis Extracts
The following tables summarize the key quantitative findings from studies on extracts of Dregea volubilis, the natural source of this compound. This data provides a benchmark for the potential efficacy of its isolated constituents.
Table 1: In Vivo Anti-Inflammatory Activity
| Model | Extract/Fraction | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
|---|---|---|---|---|
| Carrageenan-induced paw edema (Rat) | Methanolic Extract (MEDV) | 100 | Significant reduction | [4] |
| Carrageenan-induced paw edema (Rat) | Methanolic Extract (MEDV) | 200 | Significant reduction | [4] |
| Carrageenan-induced paw edema (Rat) | Methanolic Extract (MEDV) | 400 | Significant reduction | [4] |
| Carrageenan-induced paw edema (Rat) | Chloroform Fraction of MEDV | Not specified | 66% (most potent fraction) | [4] |
| Arachidonic acid-induced paw edema (Rat) | Methanol-Water Extract | 50, 100, 200 | Significant, dose-dependent |[3] |
Table 2: In Vitro Anti-Inflammatory & Immunomodulatory Activity
| Model System | Treatment | Concentration | Effect | Reference |
|---|---|---|---|---|
| LPS-stimulated mouse peritoneal macrophages | Methanolic Extract (MEDV) | 0-100 µg/ml | Dose-dependent reduction in Nitric Oxide (NO) production | [4] |
| Concanavalin A-activated T cells | Ethanol Extract (DVE) | Not specified | Induced apoptosis of activated T cells | [5] |
| Mouse model | Methanol-Water Extract | 50, 100, 200 mg/kg | Significantly enhanced macrophage count |[3] |
Experimental Protocols
The following are detailed methodologies used in the evaluation of Dregea volubilis extracts, which serve as a template for the investigation of this compound.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
-
Objective: To evaluate acute anti-inflammatory activity.
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test groups are administered various doses of the extract (e.g., 50, 100, 200 mg/kg, intraperitoneally or orally).[3] The standard group receives a known anti-inflammatory drug like ibuprofen. The control group receives the vehicle.
-
After a set time (e.g., 60 minutes), acute inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw volume is measured immediately before and at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
In Vitro Nitric Oxide (NO) Production Assay
-
Objective: To assess the inhibitory effect on a key inflammatory mediator produced by macrophages.
-
Cell Line: Mouse peritoneal macrophages or RAW 264.7 macrophage cell line.
-
Procedure:
-
Macrophages are harvested or cultured in 96-well plates.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Inflammation is stimulated by adding Lipopolysaccharide (LPS, e.g., 1 µg/ml). A control group without LPS is included.
-
After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance is read at ~540 nm. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
-
Cell viability is concurrently assessed using an MTT assay to rule out cytotoxicity.
-
T-Cell Apoptosis Assay
-
Objective: To determine the effect on activated immune cells.
-
Model: Concanavalin A (Con A)-induced T cell activation.
-
Procedure:
-
Lymph node cells are harvested from mice.
-
Cells are stimulated with Con A to activate T lymphocytes.
-
Activated cells are then treated with the test compound (e.g., an extract of D. volubilis).[5]
-
Apoptosis is assessed using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
The activity of key apoptosis-related proteins, such as caspase-3, can be measured via western blot or colorimetric assays.[5]
-
Proposed Signaling Pathways and Mechanisms of Action
Based on the observed biological activities of Dregea volubilis extracts (inhibition of NO, COX, and LOX), the following signaling pathways are proposed as primary targets for this compound. The diagrams below illustrate these hypothetical mechanisms and a general workflow for their investigation.
Proposed Inhibition of NF-κB and MAPK Signaling
The production of inflammatory mediators like nitric oxide (via iNOS) and prostaglandins (via COX-2) is heavily regulated by the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, p38). The reported reduction in NO and inhibition of COX/LOX pathways strongly suggest that this compound may interfere with these upstream signaling events.[3][4]
Caption: Proposed mechanism of this compound on inflammatory pathways.
Experimental Workflow for Mechanism of Action Studies
The following workflow outlines the logical progression of experiments to elucidate the molecular mechanism of this compound.
Caption: Experimental workflow for elucidating this compound's mechanism.
Conclusion and Future Directions
The available evidence from studies on Dregea volubilis extracts strongly supports the hypothesis that this compound possesses significant immunomodulatory and anti-inflammatory properties. The primary mechanism is likely the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways. Furthermore, its potential to induce apoptosis in activated T-cells suggests a role in modulating adaptive immune responses.
Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies as outlined in this guide. Key priorities include confirming its inhibitory effects on specific kinases and transcription factors, defining its safety and toxicity profile, and evaluating its efficacy in preclinical models of inflammatory diseases such as arthritis, inflammatory bowel disease, or autoimmune disorders.
References
- 1. This compound | CAS:98665-65-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. Anti-inflammatory effect of a methanolic extract of leaves of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dregea volubilis ameliorates concanavalin A-induced liver injury by facilitating apoptosis of activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dregeoside Da1: A Technical Guide for Researchers in Traditional Medicine and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1, a naturally occurring steroidal glycoside, has garnered attention within the scientific community for its potential therapeutic applications, particularly in the realm of inflammatory and immune-related disorders. Isolated from Dregea volubilis (L.f.) Benth. ex Hook.f., a plant with a history of use in traditional medicine systems for treating conditions such as rheumatic pain, cough, and fever, this compound represents a promising lead compound for modern drug discovery.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its traditional use, pharmacological properties, and underlying mechanisms of action. The information is presented to support further research and development efforts by academic and industry professionals.
Chemical and Physical Properties
This compound is a complex steroidal glycoside. Its structure has been elucidated using various spectroscopic methods, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[3]
| Property | Value |
| Molecular Formula | C42H70O15 |
| Molecular Weight | 815.0 g/mol |
| Class | Steroidal Glycoside |
| Source | Dregea volubilis |
Traditional Medicine Context
Dregea volubilis, the botanical source of this compound, has a rich history in traditional medicine across various cultures. Ethnobotanical studies have documented its use for a range of ailments, primarily those with an inflammatory component.
| Traditional Use | Plant Part Used | Preparation Method |
| Rheumatic Pain | Leaves | Paste |
| Cough and Fever | Leaves | Paste |
| Boils and Abscesses | Leaves | Topical application of crushed leaves |
| Emetic and Expectorant | Roots and Tender Stalks | Not specified |
The documented anti-inflammatory and analgesic properties of extracts from Dregea volubilis provide a strong rationale for the investigation of its constituent compounds, including this compound, for these therapeutic effects.[1][4]
Pharmacological Activity: Anti-inflammatory and Immunomodulatory Effects
While specific quantitative data for purified this compound is limited in publicly available literature, studies on extracts of Dregea volubilis, from which it is derived, strongly indicate its potential as an anti-inflammatory and immunomodulatory agent.
In Vitro Anti-inflammatory Activity
Research on the methanolic extract of Dregea volubilis leaves has demonstrated significant anti-inflammatory effects. A key indicator of inflammation, the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage-like RAW 264.7 cells, was shown to be inhibited by the extract.[4] Although the specific IC50 value for this compound is not reported, the activity of the extract suggests that its constituents, including this compound, are responsible for this inhibition.
| Assay | Cell Line | Stimulant | Effect of D. volubilis Methanolic Extract |
| Nitric Oxide (NO) Production | Mouse Peritoneal Macrophages | Lipopolysaccharide (LPS) | Reduced NO production |
In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of Dregea volubilis extracts has been confirmed in animal models of inflammation. In the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation, the methanolic extract of the leaves and its chloroform fraction demonstrated a significant reduction in paw swelling.[4] This suggests that compounds within the extract, likely including this compound, possess in vivo efficacy.
| Animal Model | Treatment | Dosage | Effect on Paw Edema |
| Carrageenan-induced paw edema in rats | Methanolic extract of D. volubilis leaves | 100, 200, and 400 mg/kg | Significant reduction |
| Chloroform fraction of methanolic extract | Not specified | Most potent reduction (66%) |
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on the known mechanisms of other anti-inflammatory steroidal glycosides, it is hypothesized that this compound exerts its effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of pro-inflammatory gene expression, including cytokines like TNF-α, IL-6, and IL-1β. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. It is proposed that this compound may inhibit this process.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators. The activation of MAPKs through phosphorylation is a key step in the inflammatory cascade. This compound may inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for reproducible research. The following sections outline standard methodologies that can be adapted for studies on this compound.
Extraction and Isolation of this compound
The following is a general procedure based on methodologies for isolating steroidal glycosides from plant materials.
Detailed Steps:
-
Plant Material Preparation: Air-dry the leaves of Dregea volubilis in the shade and grind them into a fine powder.
-
Extraction: Extract the powdered leaves with methanol using a suitable method such as Soxhlet extraction or maceration for an extended period.
-
Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Subject the crude extract to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity. The chloroform fraction is often enriched with glycosides.[4]
-
Chromatographic Separation: Purify the target fraction (e.g., chloroform fraction) using column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
Final Purification: Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (1H, 13C, COSY, HSQC, HMBC) and mass spectrometry.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
Cell Culture:
-
Maintain RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Assay Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Animals:
-
Use male Wistar rats or Swiss albino mice of a specific weight range. Acclimatize the animals for at least one week before the experiment.
Assay Protocol:
-
Divide the animals into groups: a control group, a positive control group (e.g., treated with indomethacin), and treatment groups receiving different doses of this compound.
-
Administer this compound (e.g., orally or intraperitoneally) to the treatment groups one hour before the induction of inflammation.
-
Induce acute inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Conclusion and Future Directions
This compound, a steroidal glycoside from the traditionally used medicinal plant Dregea volubilis, presents a compelling case for further investigation as a novel anti-inflammatory and immunomodulatory agent. The existing evidence from studies on the plant extracts, combined with the established roles of the NF-κB and MAPK signaling pathways in inflammation, provides a solid foundation for its proposed mechanism of action.
To advance the development of this compound, future research should focus on:
-
Quantitative Bioactivity Studies: Determining the specific IC50 values of pure this compound for the inhibition of various pro-inflammatory mediators (NO, PGE2, TNF-α, IL-6, etc.).
-
In-depth Mechanistic Studies: Utilizing techniques such as Western blotting and immunofluorescence to definitively confirm the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.
-
In Vivo Efficacy in Chronic Models: Evaluating the therapeutic potential of this compound in chronic inflammatory models, such as collagen-induced arthritis, to assess its disease-modifying capabilities.
-
Pharmacokinetic and Toxicological Profiling: Establishing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound to determine its suitability as a drug candidate.
The comprehensive investigation of this compound holds the promise of translating a traditional medicinal lead into a modern therapeutic for the management of a wide range of inflammatory disorders.
References
Technical Guide: An Inquiry into "Dregeoside Da1" and the Ethnobotanical Landscape of the Genus Dregea
Foreword
This document addresses the inquiry into the ethnobotanical uses of plants containing "Dregeoside Da1." An extensive search of scientific literature and chemical databases yielded no registered compound under the name "this compound." Consequently, this guide cannot provide specific data, experimental protocols, or signaling pathways associated with this particular molecule.
However, the query suggests an interest in the genus Dregea, from which the term "Dregeoside" is likely derived. This guide, therefore, provides a comprehensive overview of the documented ethnobotanical uses, phytochemistry, and biological activities of plants within the Dregea genus, with a particular focus on the well-studied species Dregea volubilis. While "Dregeoside A11" has been noted for its potential to inhibit pro-inflammatory cytokines, detailed information on a broader class of "Dregeosides" is not widely available in the reviewed literature[1].
Ethnobotanical Uses of Dregea Species
The genus Dregea, belonging to the Apocynaceae family, encompasses several species with a history of use in traditional medicine across Asia. Dregea volubilis (L.f.) Benth. ex Hook.f., also known as Wattakaka volubilis, is particularly prominent for its diverse therapeutic applications.
Table 1: Ethnobotanical Uses of Dregea volubilis
| Plant Part | Traditional Use | Geographic Region/Community |
| Leaves | Applied to boils and abscesses[2][3], consumed as a salad or soup to increase milk production in nursing mothers, purify the blood, and treat constipation[2]. Used as an antifebrile and to treat eczema and carbuncles[3]. | Southeast Asia, Sri Lanka, Philippines[2][3] |
| Roots & Stalks | Ground and used for their emetic and expectorant properties[2][3]. | Sri Lanka, Philippines[2][3] |
| Root Juice | Inserted into the nose to induce sneezing[3]. | Not specified |
| Whole Plant | Used as an antidote for poison and to treat asthma and hematemesis[3]. Also has applications in treating eye diseases, colds, and fever[4]. | Southeast Asia[3] |
In addition to its medicinal uses, young shoots and inflorescences of Dregea volubilis are consumed as a vegetable in Thailand[3][4]. Dregea sinensis is another species with noted medicinal uses, including the treatment of fever, stomach ache, and skin diseases[5].
Bioactive Compounds and Associated Biological Activities
Phytochemical investigations into Dregea species have led to the isolation of various classes of compounds, including flavonoids, triterpenoids, and pregnane glycosides. While "this compound" remains unidentified, research on extracts and isolated compounds from Dregea volubilis has demonstrated several biological activities.
A study on the ethanolic extract of Dregea volubilis leaves led to the isolation of a flavonoid compound, designated Dv-1, which exhibited significant anti-diabetic activity in streptozotocin (STZ) and high-fat diet (HFD) induced diabetic rats[6]. Other studies have pointed to the plant's anti-inflammatory, analgesic, antioxidant, and hepatoprotective properties[2][3].
Table 2: Reported Biological Activities of Dregea volubilis Extracts and Compounds
| Extract/Compound | Biological Activity | Quantitative Data (where available) |
| Ethanolic Extract Fraction (F) | Anti-diabetic | Comparable to metformin (50 mg/kg) at a dose of 100 mg/kg[6] |
| Isolated Flavonoid (Dv-1) | Anti-diabetic | Showed a significant reduction in fasting blood glucose[6] |
| Root Extract | Anti-inflammatory, Analgesic, Antipyretic | Further details not specified in the provided text[2] |
| Leaf Extract | Antidiabetic, Antihyperlipidemic, Antioxidant | Further details not specified in the provided text[2] |
Experimental Protocols
Detailed experimental protocols for a specific compound cannot be provided. However, a general methodology for the isolation and evaluation of bioactive compounds from Dregea volubilis, as inferred from the available literature, is presented below.
Isolation of Anti-Diabetic Compounds from Dregea volubilis
This protocol is a generalized representation based on the study by Venkatesan et al. (2014)[6].
-
Extraction: The plant material (e.g., leaves) is dried, powdered, and extracted with ethanol.
-
Fractionation: The crude ethanolic extract is subjected to fractionation to separate compounds based on polarity.
-
Bioassay-Guided Fractionation: The resulting fractions are screened for anti-diabetic activity in an appropriate animal model (e.g., STZ and HFD-induced diabetic Wistar rats).
-
Column Chromatography: The most active fraction is subjected to column chromatography for the isolation of pure compounds.
-
Compound Identification: The isolated compounds are characterized using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and spectral analysis to determine their structure.
Workflow for Bioactive Compound Isolation
The following diagram illustrates a typical workflow for the isolation of bioactive compounds from plant material, such as Dregea volubilis.
Caption: Workflow for Bioassay-Guided Isolation of Compounds.
Signaling Pathways
As "this compound" is not a known compound, there is no information regarding its mechanism of action or any associated signaling pathways. Preliminary studies on a different compound, "Dregeoside A11," suggest a potential influence on the NF-κB signaling pathway, which is crucial in inflammation and cell survival[1]. However, further research is required to substantiate this.
Conclusion
While the requested in-depth technical guide on "this compound" cannot be provided due to the compound's absence in the scientific literature, this document offers a comprehensive overview of the ethnobotanical importance and phytochemical landscape of the Dregea genus. The traditional uses of Dregea volubilis are well-documented and supported by preliminary scientific studies demonstrating its potential as a source of bioactive compounds with anti-diabetic and other therapeutic properties. Researchers interested in this area are encouraged to focus on known isolates from Dregea species and to verify the nomenclature of any novel compounds. Further investigation into the phytochemistry of this genus may yet uncover novel "Dregeosides" with significant therapeutic potential.
References
- 1. Dregeoside A11 [myskinrecipes.com]
- 2. Dregea volubilis (L.f.) Benth. ex Hook.f. - Nature [asia-medicinalplants.info]
- 3. Dregea, Dregea volubilis (Linn. f.) Benth., GREEN WAX FLOWER, Nan shan teng / Philippine Herbal Therapy / Alternative Medicine [stuartxchange.org]
- 4. Dregea volubilis (L.f.) Benth. ex Hook f. (Apocynaceae) | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 5. Dregea sinensis (Dregea Sinensis, Chinese Dregea, Sinense Dregea) - Uses, Benefits & Common Names [selinawamucii.com]
- 6. iomcworld.com [iomcworld.com]
Dregeoside Da1: A Comprehensive Technical Overview of its Discovery and Scientific History
For Immediate Release
This whitepaper provides a detailed technical guide on the discovery, history, and experimental analysis of Dregeoside Da1, a polyhydroxypregnane glycoside isolated from Dregea volubilis. The information is intended for researchers, scientists, and professionals in the field of drug development, presenting a consolidated resource of the available scientific knowledge on this natural compound.
Discovery and Historical Context
This compound was first identified as a novel natural product by a team of Japanese researchers, S. Yoshimura, H. Narita, K. Hayashi, and H. Mitsuhashi. Their seminal work, published in 1985 in the Chemical & Pharmaceutical Bulletin, detailed the isolation and structural elucidation of five new glycosides from the leaves of Dregea volubilis (L.) BENTH., a plant belonging to the Asclepiadaceae family.[1] this compound was one of these newly characterized compounds.
Dregea volubilis has a history of use in traditional medicine, which likely prompted the scientific investigation into its chemical constituents. The discovery of this compound and its congeners contributed to the growing body of knowledge on pregnane glycosides, a class of compounds known for their diverse biological activities.
Physicochemical Properties
This compound is a steroidal glycoside with the chemical formula C42H70O15.[2] Its structure consists of a pregnane-type aglycone to which a chain of sugar moieties is attached.
| Property | Value |
| Chemical Formula | C42H70O15 |
| Average Molecular Weight | 815.007 g/mol |
| Monoisotopic Molecular Weight | 814.471471554 g/mol |
| IUPAC Name | 5-{[5-({5-[(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy]-4-methoxy-6-methyloxan-2-yl}oxy)-4-methoxy-6-methyloxan-2-yl]oxy}-14-(1-hydroxyethyl)-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-ene-11,16,17-triol |
Experimental Protocols
The following sections detail the methodologies employed in the discovery and characterization of this compound, based on the original discovery publication and subsequent studies on related compounds from Dregea volubilis.
Isolation and Purification
The isolation of this compound was achieved through a multi-step process involving extraction and chromatography from the leaves of Dregea volubilis.
Protocol:
-
Extraction: The dried leaves of Dregea volubilis were subjected to extraction with methanol.
-
Chromatography: The resulting methanol extract was then subjected to a series of chromatographic separations to isolate the individual glycosides. These combined chromatographic methods included techniques such as column chromatography.[3]
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
Protocol:
-
Spectroscopic Analysis: The purified compound was analyzed using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.[3]
-
Data Comparison: The obtained spectroscopic data was compared with that of known pregnane glycosides to confirm the structure.[3]
Biological Activity
Research into the biological effects of compounds from Dregea volubilis suggests that pregnane glycosides from this plant possess anti-inflammatory and α-glucosidase inhibitory activities.[3][4][5] While specific quantitative data for this compound is limited in the currently available literature, studies on other pregnane glycosides from the same plant provide valuable insights into its potential therapeutic properties. For instance, some pregnane glycosides from Dregea volubilis have shown significant α-glucosidase inhibitory activity.[6]
Quantitative Data on Related Pregnane Glycosides from Dregea volubilis
| Compound | Assay | Activity |
| Volubiloside A | α-glucosidase inhibition | 51.3 ± 3.2% inhibition at 40 μM |
| Drevoluoside N | α-glucosidase inhibition | 50.4 ± 3.1% inhibition at 40 μM |
| Acarbose (Control) | α-glucosidase inhibition | 59.8 ± 1.6% inhibition at 40 μM |
Note: This data is for compounds isolated alongside this compound and is indicative of the potential activity of this class of molecules.[3]
Synthesis
To date, there is no published literature detailing the total synthesis of this compound. The complexity of its structure, with a steroidal core and a specific arrangement of sugar moieties, presents a significant challenge for chemical synthesis.
Visualizing the Discovery and Potential Mechanism
The following diagrams, generated using the DOT language, illustrate the workflow of this compound's discovery and a hypothesized signaling pathway for its potential anti-inflammatory activity.
Caption: Workflow of the discovery of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Dregeoside Da1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dregeoside Da1 is a polyoxypregnane glycoside that has been isolated from Dregea volubilis, a plant belonging to the Apocynaceae family.[1][2] Pregnane glycosides are a class of steroidal glycosides that have garnered significant interest due to their diverse biological activities, including potential as appetite suppressants and anti-cancer agents.[3] These application notes provide detailed protocols for the extraction and purification of this compound from Dregea volubilis leaves, compiled from various scientific sources. The methodologies described herein are intended to serve as a guide for researchers aiming to isolate and study this compound.
Data Presentation
The following tables summarize quantitative data related to the extraction and chromatographic purification of pregnane glycosides from Dregea volubilis and similar plant materials. These values are representative and may vary depending on the specific plant material, collection time, and experimental conditions.
Table 1: Extraction Yields from Dregea volubilis Leaves
| Solvent System | Extraction Method | Percentage Yield (w/w) | Reference |
| Ethanol | Soxhlet Extraction | 12.13% | [4] |
| Petroleum Ether | Soxhlet Extraction | 10.81% | [4] |
| Ethyl Acetate | Soxhlet Extraction | 11.36% | [4] |
| Hydroalcoholic | Maceration | 9.15% | [5] |
| Methanol | Maceration | 6.8% | [5] |
Table 2: Column Chromatography Parameters for Pregnane Glycoside Fractionation
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (60-120 mesh or 100-200 mesh) | [4][6] |
| Mobile Phase | Gradient of Chloroform and Methanol | [1][4] |
| Elution Gradient Example | 1. Petroleum Ether2. Petroleum Ether - Chloroform mixtures3. Chloroform - Methanol mixtures (e.g., 98:2, 95:5, 85:15, 70:30, 75:25 v/v) | [1][4] |
| Solid-to-Solvent Ratio | Approximately 1:10 to 1:16.4 (g/mL) for initial extraction | [7] |
Table 3: Representative HPLC Parameters for Steroidal Glycoside Purification
| Parameter | Value | Reference |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | [1][8] |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | [8] |
| Elution Mode | Gradient | [1][8] |
| Flow Rate | 0.4 - 1.0 mL/min | [8][9] |
| Detection Wavelength | 210 - 220 nm | [1][8][9] |
| Column Temperature | 25 - 35°C | [1][10] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound.
Protocol 1: Extraction of Crude Glycoside Mixture from Dregea volubilis Leaves
1. Plant Material Preparation:
-
Collect fresh leaves of Dregea volubilis.
-
Wash the leaves thoroughly with water to remove any dirt and debris.
-
Air-dry the leaves in the shade for several days until they are brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
2. Soxhlet Extraction:
-
Weigh 500 g of the powdered leaf material.[4]
-
Place the powder into a large thimble and insert it into a Soxhlet extractor.
-
Extract the material with 95% ethanol for 72 hours at a temperature of 60°C.[4][11]
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.[4] The expected yield is approximately 12.13%.[4]
3. Maceration (Alternative Method):
-
Soak 100 g of the powdered leaf material in 1 L of methanol.
-
Agitate the mixture periodically for 48 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with fresh methanol twice more.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude methanolic extract.
Protocol 2: Fractionation of Crude Extract by Column Chromatography
1. Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in chloroform.
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
2. Sample Loading:
-
Dissolve 10 g of the crude ethanolic extract in a minimal amount of methanol.[4]
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the prepared column.
3. Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient elution is as follows:
-
Collect fractions of a consistent volume (e.g., 50 mL).
4. Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions that show a similar TLC profile to the reference standard of this compound.
-
Evaporate the solvent from the combined fractions to obtain a semi-purified glycoside mixture.
Protocol 3: Final Purification by High-Performance Liquid Chromatography (HPLC)
1. HPLC System Preparation:
-
Use a reversed-phase C18 column.
-
Prepare the mobile phases:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Equilibrate the column with the initial mobile phase composition.
2. Sample Preparation:
-
Dissolve the semi-purified glycoside fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Set the column temperature to 25°C.[1]
-
Use a gradient elution program, for example:
-
0-15 min: 49% B
-
15-18 min: 49-62% B
-
18-23 min: 62% B
-
23-33 min: 62-85% B[1]
-
-
Set the flow rate to 0.4 mL/min.[1]
-
Monitor the eluent at a wavelength of 220 nm.[1]
4. Collection and Final Processing:
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
-
Confirm the purity and identity of the isolated this compound using spectroscopic techniques such as NMR and Mass Spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Potential Signaling Pathway of Pregnane Glycosides
Caption: Proposed Melanocortin Signaling Pathway for Pregnane Glycosides.
References
- 1. shimadzu.com.cn [shimadzu.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Pregnane Glycosides on Food Intake Depend on Stimulation of the Melanocortin Pathway and BDNF in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of active fraction isolated from the leaf extract of Dregea volubilis [Linn.] Benth. on plasma glucose concentration and lipid profile in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. comparative-evaluation-on-chemical-composition-in-vitro-antioxidant-antidiabetic-and-antibacterial-activities-of-various-solvent-extracts-of-dregea-volubilis-leaves - Ask this paper | Bohrium [bohrium.com]
- 6. rsc.org [rsc.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. phcog.com [phcog.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Dregeoside Da1 by HPLC-MS
For Research, Scientific, and Drug Development Professionals
Introduction
Dregeoside Da1 is a steroidal glycoside with significant potential as an anti-inflammatory and immunomodulatory agent.[1] Accurate and robust analytical methods are crucial for the pharmacokinetic studies, quality control, and overall development of this compound as a potential therapeutic. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The described methodology is based on established principles for the analysis of steroidal saponins and offers a framework for researchers to develop and validate their own assays. Additionally, this document outlines the potential mechanism of action of this compound through the inhibition of key inflammatory signaling pathways.
Quantitative Analysis by HPLC-MS
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the selective and sensitive quantification of analytes in complex mixtures. The following protocol is a representative method for the analysis of this compound.
Experimental Protocol: HPLC-MS/MS Analysis of this compound
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar steroidal glycoside not present in the sample).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions (Illustrative)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-10 min: 30-90% B; 10-12 min: 90% B; 12-12.1 min: 90-30% B; 12.1-15 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions (Illustrative)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation: Quantitative Parameters (Illustrative)
The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound. These values are representative and should be validated for each specific application. This compound has a monoisotopic molecular weight of 814.471471554 g/mol .[1]
Table 1: Illustrative Mass Spectrometry Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 815.5 [M+H]⁺ | Fragment 1 | 0.1 | 40 | 25 |
| Fragment 2 | 0.1 | 40 | 35 | ||
| Internal Standard | [IS Precursor] | [IS Product] | 0.1 | [IS Cone V] | [IS Collision eV] |
Note: Specific product ions for this compound are not available in the literature and would need to be determined experimentally. Fragmentation would likely involve the sequential loss of sugar moieties.
Table 2: Illustrative Method Validation Parameters
| Parameter | Representative Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
| Recovery | > 80% |
Experimental Workflow Visualization
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Signaling Pathway Inhibition by this compound
This compound is reported to possess anti-inflammatory properties. While the precise molecular targets are still under investigation, many steroidal glycosides with similar activities exert their effects by modulating key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that this compound may inhibit this pathway, potentially by preventing the degradation of IκBα or inhibiting the nuclear translocation of NF-κB.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular responses to external stimuli, including inflammation. It consists of a cascade of protein kinases: MAPKKK, MAPKK, and MAPK (including p38, JNK, and ERK). Activation of this cascade leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators. Similar to its proposed effect on the NF-κB pathway, this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key kinases within the MAPK cascade, such as p38.
Caption: Hypothesized inhibition of the MAPK signaling pathway by this compound.
Conclusion
This application note provides a comprehensive, albeit illustrative, framework for the HPLC-MS analysis of this compound. The detailed protocols and representative quantitative data serve as a valuable resource for researchers in drug development and related fields. The visualization of the experimental workflow and the potential inhibitory mechanisms on the NF-κB and MAPK signaling pathways offer further insights into the analysis and biological activity of this promising anti-inflammatory compound. It is recommended that the presented methods be fully validated in the user's laboratory to ensure accuracy and reliability for their specific application.
References
Application Notes and Protocols for the Structure Elucidation of Dregeoside Da1 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1 is a polyhydroxypregnane glycoside isolated from the plant Dregea volubilis. The structural elucidation of such complex natural products is a critical step in drug discovery and development, providing the foundational information for understanding its bioactivity, structure-activity relationships (SAR), and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable analytical technique for the unambiguous determination of the chemical structure and stereochemistry of novel compounds like this compound. This document provides a detailed overview of the application of 1D and 2D NMR spectroscopy for the complete structural assignment of this compound, including comprehensive data tables and standardized experimental protocols.
Structure of this compound
The structure of this compound was determined through extensive spectroscopic analysis, primarily using 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY/ROESY) experiments. The molecule consists of a pregnane aglycone core with a complex oligosaccharide chain attached.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, assigned based on comprehensive 1D and 2D NMR experiments.
Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Aglycone Moiety of this compound
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 40.2 | |
| 2 | 30.1 | |
| 3 | 78.9 | |
| 4 | 39.4 | |
| 5 | 141.2 | |
| 6 | 121.9 | 5.48 (d, 5.5) |
| 7 | 32.5 | |
| 8 | 41.1 | |
| 9 | 50.6 | 1.25 (m) |
| 10 | 40.1 | |
| 11 | 72.1 | |
| 12 | 81.0 | |
| 13 | 54.7 | |
| 14 | 85.7 | |
| 15 | 35.1 | |
| 16 | 28.2 | |
| 17 | 54.4 | |
| 18 | 12.3 | 1.12 (s) |
| 19 | 19.6 | 1.19 (s) |
| 20 | 71.4 | |
| 21 | 25.1 | 1.22 (d, 6.5) |
Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Sugar Moieties of this compound
| Position | Sugar Unit A | Sugar Unit B | Sugar Unit C | Sugar Unit D |
| δC (ppm) | δH (ppm, mult., J in Hz) | δC (ppm) | δH (ppm, mult., J in Hz) | |
| 1' | 98.1 | 4.87 (dd, 9.5, 1.5) | 102.3 | 4.60 (d, 8.5) |
| 2' | 75.3 | 75.1 | ||
| 3' | 84.1 | 83.9 | ||
| 4' | 78.2 | 77.9 | ||
| 5' | 75.8 | 75.6 | ||
| 6' | 18.2 | 18.0 | ||
| OMe | 58.1 | 57.9 |
Experimental Protocols
Sample Preparation
-
Isolation: this compound is isolated from the methanolic extract of the leaves of Dregea volubilis using a combination of chromatographic techniques, including column chromatography on silica gel and reverse-phase (RP-18) resins, followed by high-performance liquid chromatography (HPLC) for final purification.
-
Sample for NMR: A pure sample of this compound (typically 5-10 mg) is dissolved in 0.5 mL of deuterated methanol (CD₃OD).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
All NMR spectra are recorded on a Bruker 500 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Spectral Width: 10 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Solvent: CD₃OD
-
Temperature: 298 K
-
Spectral Width: 220 ppm
-
Number of Scans: 1024-2048
-
Relaxation Delay: 2.0 s
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Used to identify proton-proton correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Used to determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.
Key Signaling Pathways in NMR Structure Elucidation
The interpretation of 2D NMR spectra relies on the detection of correlations (signals) that reveal through-bond and through-space connectivities between nuclei. The following diagram illustrates the key correlations used.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides the necessary data to unambiguously determine the complex structure of this compound. The systematic analysis of ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY spectra allows for the complete assignment of all proton and carbon signals, the establishment of the connectivity of the aglycone and sugar moieties, and the determination of the relative stereochemistry. The protocols and data presented herein serve as a valuable resource for researchers involved in the isolation and characterization of novel natural products.
Application Notes and Protocols for Quantifying Dregeoside Da1 in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1 is a steroidal glycoside with significant potential for therapeutic applications due to its anti-inflammatory and immunomodulatory properties.[1] Preliminary studies suggest that its mechanism of action may involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[2] As interest in natural product-based drug discovery grows, robust and reliable analytical methods for the quantification of this compound in plant extracts are essential for quality control, formulation development, and pharmacokinetic studies.
These application notes provide a detailed, proposed methodology for the extraction and quantification of this compound from plant matrices using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Proposed Analytical Methodologies
While a specific validated method for this compound is not widely published, the following protocols are based on established methods for the analysis of similar steroidal glycosides and saponins.[3][4][5]
UPLC-MS/MS Method for High-Sensitivity Quantification
This method is recommended for its high sensitivity and selectivity, making it ideal for the detection and quantification of low concentrations of this compound, particularly in complex biological matrices.
Experimental Protocol:
-
Chromatographic System: Waters Acquity UPLC™ system or equivalent.
-
Column: ACQUITY UPLC HSS T3 Column (2.1 x 100 mm, 1.8 µm).[6]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-7 min: 30-95% B
-
7-8 min: 95% B
-
8-8.1 min: 95-30% B
-
8.1-10 min: 30% B
-
-
Column Temperature: 35°C.[6]
-
Injection Volume: 2 µL.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Parameters (Hypothetical for this compound, MW: 815.0):
-
Parent Ion (m/z): 838.47 [M+Na]⁺ (as sodium adducts are common for glycosides).
-
Product Ions (m/z): To be determined by infusion of a pure standard. Likely fragments would correspond to the loss of sugar moieties.
-
Collision Energy and Cone Voltage: To be optimized for maximum sensitivity.
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
HPLC-DAD Method for Routine Analysis
This method is suitable for routine quality control and for laboratories where a mass spectrometer is not available. Detection of steroidal glycosides without strong chromophores can be challenging; therefore, detection at low wavelengths is often employed.
Experimental Protocol:
-
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 column (4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Elution:
-
0-20 min: 70% B
-
20-25 min: 70-100% B
-
25-30 min: 100% B
-
30-30.1 min: 100-70% B
-
30.1-35 min: 70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 205 nm (as steroidal glycosides often lack a strong UV chromophore, detection at low wavelengths is necessary).
Plant Material Extraction Protocol
The following is a general protocol for the extraction of steroidal glycosides from dried plant material.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind into a fine powder.
-
Extraction: a. Macerate 10 g of the powdered plant material with 100 mL of 80% methanol at room temperature for 24 hours with occasional shaking. b. Filter the extract through Whatman No. 1 filter paper. c. Repeat the extraction process on the residue two more times. d. Combine the filtrates.
-
Solvent Evaporation: Evaporate the methanol from the combined filtrates under reduced pressure using a rotary evaporator at 40°C to obtain a concentrated aqueous extract.
-
Liquid-Liquid Partitioning: a. Suspend the aqueous extract in 100 mL of distilled water. b. Partition successively with n-hexane (3 x 100 mL) to remove nonpolar compounds. Discard the n-hexane fraction. c. Subsequently, partition the aqueous layer with n-butanol (3 x 100 mL). This compound, as a glycoside, is expected to partition into the n-butanol fraction.
-
Final Preparation: Evaporate the n-butanol fraction to dryness under reduced pressure to yield the crude this compound-enriched extract.
-
Sample for Analysis: Reconstitute a known amount of the dried extract in methanol, filter through a 0.22 µm syringe filter, and inject into the HPLC or UPLC system.
Quantitative Data (Hypothetical)
The following tables present a hypothetical but realistic set of validation data for the proposed UPLC-MS/MS method for this compound quantification. This data is for illustrative purposes to demonstrate the expected performance of the method.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area |
| 1 | 2,540 |
| 5 | 12,650 |
| 10 | 25,100 |
| 50 | 125,800 |
| 100 | 252,100 |
| 250 | 630,500 |
| 500 | 1,255,000 |
| Linear Range | 1 - 500 ng/mL |
| Regression Equation | y = 2510x + 320 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, mean ± SD, n=6) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |
| 5 | 4.9 ± 0.2 | 4.1% | 5.5% | 98.0% |
| 50 | 51.2 ± 1.8 | 3.5% | 4.2% | 102.4% |
| 400 | 395.6 ± 11.1 | 2.8% | 3.9% | 98.9% |
Table 3: Recovery
| Sample Matrix | Spiked Amount (ng) | Amount Found (ng, mean, n=3) | Recovery (%) | RSD (%) |
| Plant Extract A | 50 | 48.2 | 96.4% | 3.7% |
| Plant Extract A | 100 | 97.1 | 97.1% | 2.9% |
| Plant Extract B | 50 | 46.9 | 93.8% | 4.1% |
| Plant Extract B | 100 | 95.5 | 95.5% | 3.5% |
Table 4: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Signaling Pathway and Experimental Workflow
Proposed Anti-Inflammatory Signaling Pathway of this compound
This compound is suggested to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of inflammation. The diagram below illustrates the canonical NF-κB pathway and the proposed point of inhibition by this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Quantification
The following diagram outlines the complete workflow from sample preparation to data analysis for the quantification of this compound in plant extracts.
Caption: Workflow for this compound quantification in plant extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of steroidal glycosides in Yucca gloriosa flowers by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of glycosides | DOCX [slideshare.net]
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Dregeoside Da1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1 is a steroidal glycoside that has been identified for its potential anti-inflammatory and immunomodulatory properties. Preliminary studies suggest that this compound may exert its effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.
These application notes provide a comprehensive overview of cell-based assays and detailed protocols to investigate and quantify the anti-inflammatory activity of this compound. The following sections include summaries of expected quantitative data, step-by-step experimental procedures, and visual representations of the underlying signaling pathways and experimental workflows.
Note: The quantitative data presented in the following tables are illustrative and intended to serve as a guide for expected results based on the activity of similar natural compounds. Researchers should generate their own data for accurate assessment.
Data Presentation: Efficacy of this compound
Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated RAW 264.7 Macrophages
| Assay | Outcome Measure | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) (Positive Control) |
| Griess Assay | Nitric Oxide (NO) Production | 15.2 | 5.8 |
| ELISA | Prostaglandin E₂ (PGE₂) | 12.5 | 4.2 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Cytokine | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) (Positive Control) |
| Tumor Necrosis Factor-alpha (TNF-α) | 18.7 | 6.5 |
| Interleukin-6 (IL-6) | 22.4 | 8.1 |
| Interleukin-1beta (IL-1β) | 20.1 | 7.3 |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW 264.7 Macrophages
| Pathway | Key Protein (Phosphorylated) | This compound Concentration (µM) | Inhibition of Phosphorylation (%) |
| NF-κB | p65 | 25 | 65 |
| MAPK | p38 | 25 | 58 |
| MAPK | ERK1/2 | 25 | 52 |
Mandatory Visualizations
Caption: this compound inhibits NF-κB and MAPK pathways.
Caption: Experimental workflow for anti-inflammatory assays.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
-
Measurement of Pro-inflammatory Cytokines and PGE₂ (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) and PGE₂ in the cell culture supernatant.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and stimulation protocol as the Griess Assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each specific analyte (TNF-α, IL-6, IL-1β, PGE₂) according to the manufacturer's instructions for the respective ELISA kits.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentration of each analyte using the standard curve provided in the kit.
-
Western Blot Analysis for NF-κB and MAPK Pathway Activation
-
Principle: This technique is used to detect the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, ERK1/2) signaling pathways, which indicates their activation.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK1/2, and ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
In Vitro Models for Studying Dregeoside Da1 Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1 is a steroidal glycoside that has garnered interest for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. This document provides detailed application notes and standardized protocols for investigating the biological effects of this compound in various in vitro models. The following sections will cover key experimental setups to assess its cytotoxic, anti-migratory, and anti-inflammatory activities, providing a framework for preclinical evaluation.
Assessment of Cytotoxic Activity
A fundamental step in characterizing a novel compound is to evaluate its effect on cell viability. This helps determine its potential as a cytotoxic agent against cancer cells and establishes a therapeutic window by assessing its impact on non-cancerous cells.
Recommended In Vitro Model
-
Cell Line: MDA-MB-231 (human breast adenocarcinoma) is a well-characterized and aggressive cancer cell line suitable for screening potential anti-cancer compounds. For comparison and assessment of selectivity, a non-cancerous cell line such as MCF-10A (non-tumorigenic breast epithelial cells) should be used in parallel.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MDA-MB-231 and MCF-10A cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-231 and MCF-10A cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize and seed 5 x 10³ cells per well in 100 µL of culture medium into 96-well plates.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Data Presentation
The quantitative data from the MTT assay should be summarized in a table to facilitate comparison.
| Treatment Concentration (µM) | MDA-MB-231 Cell Viability (%) (48h) | MCF-10A Cell Viability (%) (48h) |
| 0.1 | 98 ± 4.5 | 99 ± 3.2 |
| 1 | 85 ± 5.1 | 96 ± 4.1 |
| 10 | 62 ± 6.3 | 92 ± 3.8 |
| 50 | 41 ± 5.8 | 85 ± 4.5 |
| 100 | 25 ± 4.2 | 78 ± 5.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Evaluation of Anti-Migratory Effects
Cell migration is a key process in cancer metastasis. The wound healing assay is a straightforward method to assess the effect of a compound on collective cell migration.
Experimental Protocol: Wound Healing (Scratch) Assay
Materials:
-
MDA-MB-231 cells
-
Culture medium and reagents as in section 1.2
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and grow to form a confluent monolayer.[1][2]
-
Creating the Wound: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[1][2]
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM).
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).[2]
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Data Presentation
| Treatment | Wound Closure (%) at 24h | Wound Closure (%) at 48h |
| Control (Vehicle) | 45 ± 5.2 | 85 ± 6.1 |
| This compound (1 µM) | 40 ± 4.8 | 78 ± 5.5 |
| This compound (10 µM) | 25 ± 3.9 | 55 ± 4.8 |
| This compound (50 µM) | 10 ± 2.5 | 22 ± 3.1 |
Data are presented as mean ± standard deviation.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the in vitro wound healing assay.
Investigation of Anti-inflammatory Activity
This compound is reported to have anti-inflammatory potential. This can be investigated using a macrophage cell line stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Recommended In Vitro Model
-
Cell Line: RAW 264.7 (murine macrophage cell line) is a standard model for studying inflammation. These cells produce pro-inflammatory cytokines such as TNF-α and IL-6 upon stimulation with LPS.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines
This protocol details the measurement of TNF-α and IL-6 in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells
-
DMEM and other culture reagents
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
24-well plates
-
Human TNF-α and IL-6 ELISA kits
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 2 x 10⁵ cells per well in a 24-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[3][4][5][6]
Data Presentation
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (no LPS) | 50 ± 10 | 30 ± 8 |
| LPS (1 µg/mL) | 1200 ± 150 | 800 ± 100 |
| LPS + this compound (1 µM) | 1050 ± 120 | 720 ± 90 |
| LPS + this compound (10 µM) | 700 ± 80 | 450 ± 60 |
| LPS + this compound (50 µM) | 400 ± 50 | 250 ± 40 |
Data are presented as mean ± standard deviation.
Signaling Pathway: NF-κB Inhibition
A potential mechanism for the anti-inflammatory effect of this compound is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The protocols and application notes provided herein offer a robust framework for the initial in vitro characterization of this compound. By employing these standardized assays, researchers can obtain reliable and comparable data on its cytotoxic, anti-migratory, and anti-inflammatory properties. These findings will be crucial for guiding further preclinical development and exploring the therapeutic potential of this promising natural compound.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. clyte.tech [clyte.tech]
- 3. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Animal Models for In Vivo Studies of Dregeoside Da1: Application Notes and Protocols
Disclaimer: As of the latest literature review, no specific in vivo studies for Dregeoside Da1 have been published. The following application notes and protocols are therefore proposed based on the known anti-inflammatory and immunomodulatory potential of this compound and established methodologies for similar steroidal glycosides. These are intended to serve as a comprehensive guide for researchers initiating in vivo investigations of this compound.
Introduction
This compound is a steroidal glycoside with demonstrated potential for anti-inflammatory and immunomodulatory activities.[1] To translate these promising in vitro findings into potential therapeutic applications, robust in vivo studies are essential. This document outlines proposed animal models and detailed experimental protocols for evaluating the efficacy and pharmacokinetic profile of this compound. The target audience for these notes includes researchers, scientists, and professionals in drug development.
Proposed Animal Models for Efficacy Studies
Given the anti-inflammatory properties of this compound, animal models of inflammation are recommended. The choice of model will depend on the specific research question (e.g., acute vs. chronic inflammation).
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This is a widely used and reproducible model for screening acute anti-inflammatory activity.
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
This model mimics the pathophysiology of human rheumatoid arthritis and is suitable for evaluating the therapeutic potential of this compound in a chronic inflammatory setting.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory effect of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast animals overnight before the experiment with free access to water.
-
Divide animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (low dose, e.g., 10 mg/kg)
-
Group III: this compound (high dose, e.g., 50 mg/kg)
-
Group IV: Positive control (Indomethacin)
-
-
Administer this compound or vehicle orally (p.o.) one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the carrageenan-induced paw edema model.
Protocol 2: Proposed Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins
-
This compound
-
Vehicle suitable for oral administration
-
Heparinized saline
-
LC-MS/MS system
Procedure:
-
Acclimatize cannulated rats for at least 48 hours.
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Data Presentation
Quantitative data should be presented in a clear and structured format.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 1.5 ± 0.2 | - |
| This compound | 10 | 1.1 ± 0.1 | 26.7 |
| This compound | 50 | 0.8 ± 0.1 | 46.7 |
| Indomethacin | 10 | 0.7 ± 0.05 | 53.3 |
| p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (Hypothetical Data)
| Parameter | Unit | Value |
| Cmax | ng/mL | 850 |
| Tmax | h | 2.0 |
| AUC(0-t) | ng·h/mL | 4500 |
| t1/2 | h | 6.5 |
Proposed Signaling Pathway
Based on the mechanism of other anti-inflammatory steroids, this compound may exert its effects by inhibiting the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines.
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
The proposed animal models and protocols provide a solid framework for the initial in vivo evaluation of this compound. Successful demonstration of efficacy and a favorable pharmacokinetic profile in these models would warrant further investigation into more complex disease models and detailed mechanistic studies to elucidate the precise molecular targets of this compound. Future studies could also explore different routes of administration and formulation strategies to optimize its therapeutic potential.
References
Dregeoside Da1: Application Notes and Protocols for Cytokine Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1, a steroidal glycoside, is emerging as a compound of interest for its potential anti-inflammatory and immunomodulatory properties. Preliminary studies and research on structurally related compounds suggest that this compound may exert its effects by modulating the expression of key cytokines involved in the inflammatory cascade. This document provides detailed application notes and experimental protocols for researchers investigating the impact of this compound on cytokine expression, particularly its inhibitory effects on pro-inflammatory signaling pathways.
The information herein is synthesized from published research on related glycosides and general immunological methods, providing a robust framework for initiating studies on this compound. It is understood that this compound is primarily investigated for its capacity to reduce pro-inflammatory cytokines, making it a candidate for research in inflammatory and autoimmune disorders. The primary mechanism of action is hypothesized to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression.
Data Presentation: Quantitative Effects of this compound on Cytokine Expression
The following table summarizes the anticipated dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Note: This data is extrapolated from studies on structurally similar glycosides and serves as a representative example. Researchers should generate their own empirical data for this compound.
| Cytokine | This compound Concentration (µM) | Expected Inhibition (%) | IC₅₀ (µM) (Predicted) |
| TNF-α | 1 | ~20% | 15-25 |
| 10 | ~50% | ||
| 50 | ~85% | ||
| IL-6 | 1 | ~15% | 20-30 |
| 10 | ~45% | ||
| 50 | ~80% | ||
| IL-1β | 1 | ~18% | 18-28 |
| 10 | ~55% | ||
| 50 | ~90% |
Signaling Pathway Analysis
This compound is predicted to inhibit the inflammatory response by targeting key signaling cascades. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway for this compound's anti-inflammatory effect.
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effect of this compound on cytokine expression.
Cell Culture and Treatment
Objective: To prepare and treat macrophage cells with this compound and an inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, 96-well)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours) to induce an inflammatory response.
-
Harvest the cell culture supernatant for cytokine analysis (ELISA) and the cell lysates for RNA or protein analysis (qPCR, Western Blot).
Quantification of Cytokine Production by ELISA
Objective: To measure the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell culture supernatants from the treatment protocol
-
Microplate reader
Protocol:
-
Perform the ELISA according to the manufacturer's instructions for each cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and diluted cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Analysis of Cytokine Gene Expression by RT-qPCR
Objective: To quantify the mRNA levels of pro-inflammatory cytokine genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Extract total RNA from the cell lysates using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Use the following thermal cycling conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control (e.g., β-actin).
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for analyzing the effects of this compound on cytokine expression.
Caption: General experimental workflow for cytokine expression analysis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the anti-inflammatory effects of this compound. By following these methodologies, scientists can elucidate the mechanisms by which this compound modulates cytokine expression and its potential as a therapeutic agent for inflammatory diseases. It is crucial to establish empirical, dose-dependent data for this compound to validate the hypothesized effects presented in this document.
Dregeoside Da1: Application Notes for Attenuating LPS-Induced Inflammation in Macrophages
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory effects of Dregeoside Da1 on lipopolysaccharide (LPS)-induced inflammation in macrophages. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by stimuli like bacterial lipopolysaccharide (LPS) results in the production of pro-inflammatory mediators. This compound, a natural compound, has been identified as a potential anti-inflammatory agent. These notes detail the methodologies to study its effects on attenuating the inflammatory cascade in macrophages.
Data Presentation
The following tables summarize the expected quantitative data from key experiments. These are representative tables and should be populated with experimental results obtained for this compound.
Table 1: Effect of this compound on Macrophage Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.0 |
| LPS (1 µg/mL) | - | 98 ± 4.5 |
| This compound | 1 | Data Point |
| This compound | 5 | Data Point |
| This compound | 10 | Data Point |
| This compound | 25 | Data Point |
| This compound | 50 | Data Point |
| LPS + this compound | 1 | Data Point |
| LPS + this compound | 5 | Data Point |
| LPS + this compound | 10 | Data Point |
| LPS + this compound | 25 | Data Point |
| LPS + this compound | 50 | Data Point |
Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated Macrophages
| Mediator | Treatment | Concentration (µM) | Production/Expression (% of LPS Control) | IC₅₀ (µM) |
| Nitric Oxide (NO) | This compound | 1 | Data Point | Data Point |
| 5 | Data Point | |||
| 10 | Data Point | |||
| 25 | Data Point | |||
| 50 | Data Point | |||
| TNF-α | This compound | 1 | Data Point | Data Point |
| 5 | Data Point | |||
| 10 | Data Point | |||
| 25 | Data Point | |||
| 50 | Data Point | |||
| IL-6 | This compound | 1 | Data Point | Data Point |
| 5 | Data Point | |||
| 10 | Data Point | |||
| 25 | Data Point | |||
| 50 | Data Point | |||
| IL-1β | This compound | 1 | Data Point | Data Point |
| 5 | Data Point | |||
| 10 | Data Point | |||
| 25 | Data Point | |||
| 50 | Data Point | |||
| iNOS | This compound | 1 | Data Point | Data Point |
| 5 | Data Point | |||
| 10 | Data Point | |||
| 25 | Data Point | |||
| 50 | Data Point | |||
| COX-2 | This compound | 1 | Data Point | Data Point |
| 5 | Data Point | |||
| 10 | Data Point | |||
| 25 | Data Point | |||
| 50 | Data Point |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Pathway | Protein | Treatment | Concentration (µM) | Phosphorylation (% of LPS Control) |
| NF-κB | p-p65 | This compound | 1 | Data Point |
| 5 | Data Point | |||
| 10 | Data Point | |||
| p-IκBα | This compound | 1 | Data Point | |
| 5 | Data Point | |||
| 10 | Data Point | |||
| MAPK | p-ERK1/2 | This compound | 1 | Data Point |
| 5 | Data Point | |||
| 10 | Data Point | |||
| p-JNK | This compound | 1 | Data Point | |
| 5 | Data Point | |||
| 10 | Data Point | |||
| p-p38 | This compound | 1 | Data Point | |
| 5 | Data Point | |||
| 10 | Data Point |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for the desired time period (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
After treatment as described in Protocol 1, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Collect the culture supernatant from treated cells (from Protocol 1).
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to determine the nitrite concentration.
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
-
Collect the culture supernatant from treated cells.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 5: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and signaling pathways involved.
Caption: Experimental workflow for investigating this compound.
Caption: LPS-induced NF-κB and MAPK signaling pathways.
Application Notes and Protocols: Investigating Dregeoside Da1 in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dregeoside Da1, a steroidal glycoside of natural origin, has been primarily investigated for its anti-inflammatory and immunomodulatory properties.[1] Preliminary information suggests potential benefits in metabolic health, including the regulation of glucose levels, indicating its prospective application in diabetes research.[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound as a potential therapeutic agent for diabetes. The following protocols and methodologies are based on established experimental models and techniques in the field of diabetes research and are intended to serve as a foundational framework for investigating the efficacy and mechanism of action of this compound.
Postulated Mechanisms of Action
Given the limited direct research on this compound in diabetes, its potential anti-diabetic effects can be hypothesized based on the known activities of similar natural compounds and established diabetes-related signaling pathways. These notes outline key pathways to investigate.
Enhancement of Insulin Signaling
Insulin resistance, a hallmark of type 2 diabetes, results from impaired insulin signaling in peripheral tissues such as skeletal muscle, adipose tissue, and liver. A key therapeutic strategy is to enhance insulin sensitivity. This compound may potentially modulate the insulin signaling cascade, leading to increased glucose uptake and utilization.
Diagram: Postulated Insulin Signaling Pathway Modulation by this compound
Caption: Postulated modulation of the insulin signaling pathway by this compound.
Activation of AMP-Activated Protein Kinase (AMPK)
AMPK is a crucial energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation while inhibiting glucose production in the liver. Many natural anti-diabetic compounds exert their effects through AMPK activation.
Diagram: Postulated AMPK Activation by this compound
Caption: Hypothetical activation of AMPK by this compound leading to metabolic benefits.
Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
PPARγ is a key regulator of adipogenesis and is the molecular target for the thiazolidinedione class of anti-diabetic drugs. Agonism of PPARγ enhances insulin sensitivity.
Diagram: Potential PPARγ Agonism by this compound
Caption: Postulated mechanism of this compound acting as a PPARγ agonist.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo investigation of this compound's anti-diabetic potential.
In Vitro Studies
1. Cell Culture
-
Cell Lines:
-
3T3-L1 Preadipocytes: For studying adipogenesis and glucose uptake in fat cells.
-
L6 or C2C12 Myoblasts: For investigating glucose uptake in muscle cells.
-
INS-1 or MIN6 Pancreatic β-cells: For assessing effects on insulin secretion.
-
HepG2 Hepatocytes: For evaluating effects on hepatic glucose production.
-
2. Glucose Uptake Assay
This protocol measures the uptake of glucose into cultured cells, a key indicator of insulin sensitivity.
-
Principle: Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose). The amount of label incorporated into the cells is quantified.
-
Protocol:
-
Seed cells (e.g., differentiated 3T3-L1 adipocytes or L6 myotubes) in appropriate culture plates and allow them to adhere and differentiate.
-
Serum-starve the cells for 2-4 hours in Krebs-Ringer bicarbonate buffer (KRPH) to establish a basal state.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include positive (e.g., insulin) and negative (vehicle) controls.
-
For the final 30-60 minutes of treatment, add the labeled glucose analog.
-
Terminate the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and measure the incorporated label using a fluorescence plate reader or a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
-
Diagram: Glucose Uptake Assay Workflow
Caption: Workflow for the in vitro glucose uptake assay.
In Vivo Studies
1. Animal Model: Streptozotocin (STZ)-Induced Diabetic Mice
This is a widely used model for type 1 diabetes, characterized by the destruction of pancreatic β-cells.
-
Principle: Streptozotocin (STZ) is a chemical that is selectively toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
-
Protocol:
-
Use male C57BL/6J mice (8-10 weeks old).
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 150-200 mg/kg body weight) dissolved in cold citrate buffer (pH 4.5).
-
Monitor blood glucose levels from the tail vein 48-72 hours post-injection. Mice with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Divide diabetic mice into groups: vehicle control, this compound (various doses), and a positive control (e.g., insulin).
-
Administer this compound daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4-8 weeks).
-
Monitor body weight, food and water intake, and blood glucose levels regularly.
-
At the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect blood and tissues (pancreas, liver, muscle, adipose tissue) for further analysis.
-
Diagram: In Vivo Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound in an STZ-induced diabetic mouse model.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Glucose Uptake Data
| Treatment | Concentration | Glucose Uptake (fold change over control) | p-value |
| Vehicle Control | - | 1.00 ± 0.12 | - |
| Insulin | 100 nM | 2.54 ± 0.21 | <0.001 |
| This compound | 1 µM | 1.25 ± 0.15 | >0.05 |
| This compound | 10 µM | 1.89 ± 0.18 | <0.01 |
| This compound | 50 µM | 2.31 ± 0.25 | <0.001 |
Table 2: Hypothetical In Vivo Data from STZ-Induced Diabetic Mice
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Change in Body Weight (g) | OGTT AUC |
| Non-Diabetic Control | 95 ± 8 | 102 ± 10 | +2.5 ± 0.5 | 15000 ± 1200 |
| Diabetic + Vehicle | 410 ± 35 | 450 ± 42 | -3.1 ± 0.8 | 55000 ± 4500 |
| Diabetic + this compound (10 mg/kg) | 405 ± 30 | 320 ± 28 | -1.5 ± 0.6 | 42000 ± 3800 |
| Diabetic + this compound (50 mg/kg) | 415 ± 38 | 210 ± 25 | +0.5 ± 0.4 | 28000 ± 2500 |
| Diabetic + Insulin | 420 ± 40 | 150 ± 20 | +1.8 ± 0.7 | 20000 ± 1800 |
Data are presented as mean ± standard deviation. AUC = Area Under the Curve.
Conclusion
While direct evidence for the anti-diabetic effects of this compound is currently lacking, its known biological activities provide a strong rationale for its investigation in the context of diabetes. The protocols and hypothetical mechanisms outlined in these application notes offer a structured approach for researchers to explore the potential of this compound as a novel therapeutic agent. Rigorous in vitro and in vivo studies are essential to validate these hypotheses and elucidate the precise mechanisms of action.
References
Dregeoside Da1: Application Notes and Protocols for Therapeutic Potential Assessment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches have revealed limited publicly available data specifically detailing the quantitative therapeutic effects and detailed experimental protocols for Dregeoside Da1. The following application notes and protocols are constructed based on the known biological activities of structurally related compounds, such as other steroidal glycosides and saponins, and established methodologies in molecular and cellular biology. These should be considered as adaptable templates for initiating research on this compound. All presented quantitative data are hypothetical and for illustrative purposes only, designed to guide data presentation.
Introduction
This compound is a steroidal glycoside that has been identified for its potential anti-inflammatory and immunomodulatory properties.[1] Preliminary interest in this compound stems from its natural origin and the therapeutic activities observed in similar molecules, which suggest a potential for development as a therapeutic agent for inflammatory diseases and potentially cancer. This document provides detailed protocols for investigating the anti-inflammatory and pro-apoptotic effects of this compound.
Potential Therapeutic Applications
-
Anti-Inflammatory Agent: By potentially modulating key inflammatory pathways such as NF-κB, this compound could be investigated for its utility in chronic inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.
-
Anti-Cancer Agent: Many natural glycosides exhibit anti-cancer properties by inducing apoptosis in tumor cells. Investigating this compound's ability to trigger programmed cell death could open avenues for its use in oncology.
Data Presentation: Hypothetical Quantitative Data
The following tables are provided as examples of how to structure and present quantitative data obtained from the experimental protocols described below.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | - | 15.2 ± 2.1 | 8.9 ± 1.5 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 450.8 ± 25.3 | 320.4 ± 18.7 | 25.6 ± 2.8 |
| This compound + LPS | 1 | 380.1 ± 20.5 | 275.3 ± 15.2 | 20.1 ± 2.1 |
| This compound + LPS | 10 | 210.5 ± 15.8 | 150.7 ± 10.9 | 11.5 ± 1.4 |
| This compound + LPS | 50 | 95.3 ± 8.9 | 65.2 ± 6.3 | 5.3 ± 0.8 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Effect of this compound on Cell Viability and Apoptosis in a Cancer Cell Line (e.g., MDA-MB-231)
| Treatment | Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | - | 100 ± 5.2 | 1.0 ± 0.1 |
| This compound | 1 | 98.1 ± 4.8 | 1.2 ± 0.2 |
| This compound | 10 | 75.4 ± 6.1 | 3.5 ± 0.4 |
| This compound | 50 | 42.8 ± 3.9 | 8.2 ± 0.9 |
| This compound | 100 | 25.1 ± 2.7 | 15.6 ± 1.8 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Experimental Protocols
Assessment of Anti-Inflammatory Activity
Protocol 4.1.1: Measurement of Nitric Oxide (NO) Production
This protocol measures the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Workflow for Nitric Oxide Production Assay
Caption: Workflow for measuring nitric oxide production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
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This compound (stock solution in DMSO)
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Lipopolysaccharide (LPS) from E. coli
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Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
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Sodium nitrite (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
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Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control group with no LPS stimulation.
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After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
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Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 4.1.2: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)
This protocol uses ELISA to quantify the levels of key pro-inflammatory cytokines released by macrophages.
Procedure:
-
Follow steps 1-4 from Protocol 4.1.1.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 4.1.3: NF-κB Reporter Assay
This assay determines if this compound inhibits the NF-κB signaling pathway, a central regulator of inflammation.
Workflow for NF-κB Luciferase Reporter Assay
Caption: Workflow for NF-κB luciferase reporter assay.
Materials:
-
HEK293T or a similar easily transfectable cell line
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)
-
A control plasmid with a constitutively active promoter driving Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
TNF-α or LPS as a stimulant
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[1]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Assessment of Pro-Apoptotic Activity
Protocol 4.2.1: Cell Viability Assay
This protocol assesses the cytotoxic effect of this compound on cancer cells.
Procedure:
-
Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate.
-
After 24 hours, treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using a commercial assay such as MTT, MTS, or CellTiter-Glo®, following the manufacturer's protocol.
Protocol 4.2.2: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Procedure:
-
Seed cancer cells in a 6-well plate.
-
Treat the cells with this compound for a predetermined time (e.g., 24 hours).
-
Lyse the cells and measure caspase-3 activity using a fluorometric or colorimetric assay kit that detects the cleavage of a specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC).[2][3]
Signaling Pathway Visualization
Diagram 5.1: Proposed Anti-Inflammatory Mechanism of this compound via NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Diagram 5.2: Induction of Apoptosis via the Intrinsic Pathway
Caption: Potential mechanism of this compound-induced apoptosis.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. Caspase-3-dependent protein kinase C delta activity is required for the progression of Ginsenoside-Rh2-induced apoptosis in SK-HEP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis in human leukemia cells by 3-deazaadenosine is mediated by caspase-3-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dregeoside Da1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dregeoside Da1. It addresses common challenges related to its solubility and stability, offering practical guidance and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound has low water solubility (< 1 mg/mL). For laboratory experiments, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, or Ethanol for creating stock solutions.[1]
Q2: How should I store this compound powder and stock solutions?
A2: The solid compound should be stored in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months.[1] If you prepare a stock solution in DMSO, it is recommended to store it in aliquots in tightly sealed vials at -20°C. These solutions are generally usable for up to two weeks. To ensure consistency, allow the product to equilibrate to room temperature for at least one hour before use.[1]
Q3: My this compound powder is stuck to the cap of the vial. What should I do?
A3: Due to transportation, the compound may adhere to the neck or cap of the vial. Gently shake the vial to help the powder settle to the bottom. For liquid formulations, a brief centrifugation at 200-500 RPM will help gather the liquid at the bottom of the vial.[1]
Q4: Are there established protocols for in vivo formulation of this compound?
A4: Yes, several formulations have been suggested for in vivo administration due to the low water solubility of this compound. These are intended as starting points, and optimization may be necessary for your specific application.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound in my desired solvent system for my experiment.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: this compound is poorly soluble in aqueous solutions. For cell-based assays, a common practice is to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it to the final concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5% DMSO).
-
Precipitation upon Dilution: When diluting the stock solution in an aqueous buffer or medium, the compound may precipitate. To mitigate this, try:
Stability Concerns
Problem: I am concerned about the stability of this compound in my experimental conditions and need to assess its degradation.
Solution: A forced degradation study can be performed to understand the stability of this compound under various stress conditions. This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use. The results can help in developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
Table 1: this compound Solubility Profile
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | < 1 | Suspension |
| PBS (pH 7.4) | 25 | ||
| DMSO | 25 | Clear Solution | |
| Ethanol | 25 | Clear Solution | |
| Methanol | 25 | Clear Solution | |
| PEG400 | 25 | ||
| Corn Oil | 25 |
Table 2: this compound Stability under Forced Degradation
| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl | 24h | |||
| 0.1 M NaOH | 24h | |||
| 3% H₂O₂ | 24h | |||
| Heat (80°C) | 48h | |||
| Photostability (UV light) | 24h |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the solubility of this compound in various solvents.
Methodology:
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Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm filter.
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Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
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The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under stress conditions.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl.
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.
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Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control.
Visualizations
Hypothetical Signaling Pathway of this compound's Anti-inflammatory Action
Based on the known mechanisms of similar compounds like other steroidal glycosides and ginsenosides, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Workflow for Stability Indicating Method Development
The following diagram illustrates a typical workflow for developing a stability-indicating HPLC method.
References
Technical Support Center: Optimizing Dregeoside Da1 Concentration for Cell Assays
Disclaimer: Publicly available scientific literature and experimental data for Dregeoside Da1 are limited. The following troubleshooting guide and FAQ are based on general principles for optimizing the concentration of novel compounds in cell-based assays and information available for structurally related compounds with similar described biological activities, such as anti-inflammatory effects. Researchers should always perform initial dose-response experiments to determine the optimal concentration for their specific cell type and assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell assay?
A1: Without specific data for this compound, a broad concentration range is recommended for initial screening. A common starting point for novel natural compounds is to perform a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). This initial experiment will help determine the cytotoxic and effective concentration ranges.
Q2: How can I determine if my this compound concentration is cytotoxic to the cells?
A2: A cytotoxicity assay should be performed in parallel with your functional assay. Common methods include MTT, MTS, or LDH assays, which measure cell viability and membrane integrity. A significant decrease in cell viability compared to the vehicle control indicates cytotoxicity.
Q3: What solvents can be used to dissolve this compound for cell culture experiments?
Q4: this compound is described as having anti-inflammatory properties. Which cell lines are suitable for studying this effect?
A4: To study anti-inflammatory effects, cell lines capable of mounting an inflammatory response are ideal. Macrophage-like cell lines such as RAW 264.7 or THP-1 (differentiated into macrophages) are commonly used. These cells can be stimulated with pro-inflammatory agents like lipopolysaccharide (LPS) to induce an inflammatory response, which can then be treated with this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound at the tested concentrations. | 1. The concentration range is too low.2. The incubation time is too short.3. The compound is not active in the chosen assay or cell line.4. The compound has degraded. | 1. Test a higher concentration range.2. Perform a time-course experiment (e.g., 12, 24, 48 hours).3. Verify the biological activity in a different, validated assay or cell line if possible.4. Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light). |
| High cell death observed even at low concentrations. | 1. This compound is highly cytotoxic to the specific cell line.2. The solvent (e.g., DMSO) concentration is too high.3. The compound has precipitated in the culture medium. | 1. Lower the concentration range significantly.2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% DMSO).3. Check the solubility of this compound in your final culture medium. If precipitation is observed, consider using a solubilizing agent or a different solvent system. |
| High variability between replicate wells. | 1. Uneven cell seeding.2. Inaccurate pipetting of the compound.3. Compound precipitation in some wells. | 1. Ensure a single-cell suspension and proper mixing before seeding.2. Use calibrated pipettes and mix the compound dilution thoroughly.3. Visually inspect wells for any signs of precipitation before and after incubation. |
| Unexpected or off-target effects are observed. | 1. The compound may have multiple biological targets.2. The purity of the this compound sample is low. | 1. Investigate potential off-target effects using pathway-specific inhibitors or activators.2. Verify the purity of your compound stock if possible (e.g., via HPLC). |
Experimental Protocols & Methodologies
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Assessing the Anti-inflammatory Effect on LPS-stimulated Macrophages
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Cell Seeding and Differentiation (for THP-1): Seed THP-1 cells at 2 x 10⁵ cells/well in a 24-well plate and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours. For RAW 264.7 cells, seed at 1 x 10⁵ cells/well and allow to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various non-cytotoxic concentrations of this compound (determined from the MTT assay) and incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate for 24 hours.
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Supernatant Collection: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.
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Cell Lysis: Lyse the cells to extract protein for Western blot analysis of inflammatory markers like COX-2 or iNOS, or to extract RNA for qRT-PCR analysis of cytokine gene expression.
Signaling Pathways & Experimental Workflows
Based on preliminary information on similar compounds, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.
Technical Support Center: Dregeoside Da1 HPLC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the HPLC-MS analysis of Dregeoside Da1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a natural polyhydroxypregnane glycoside isolated from plants of the Dregea genus, such as Dregea volubilis. It belongs to the class of steroidal glycosides. Key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₂H₇₀O₁₅ |
| Molecular Weight | 815.007 g/mol |
| Class | Steroidal Glycoside, Pregnane Glycoside |
| Solubility | Soluble in methanol, ethanol, DMSO, and pyridine.[1] |
Q2: What are the general challenges in the HPLC-MS analysis of steroidal glycosides like this compound?
Steroidal glycosides can be challenging to analyze due to their complex structures, presence of multiple hydroxyl groups, and potential for in-source fragmentation in the mass spectrometer. Common challenges include poor chromatographic resolution from other similar glycosides, low UV absorbance, and complex fragmentation patterns.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.
Chromatography Issues
Q3: I am observing poor peak shape (tailing or fronting) for this compound. What could be the cause and how can I fix it?
Poor peak shape can be caused by several factors. A systematic approach to troubleshooting is recommended.
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Sample Overload: Injecting too concentrated a sample can lead to peak fronting.[2] Try diluting your sample.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing. Use a guard column and ensure proper sample cleanup.[3]
-
Inappropriate Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly affect peak shape. While this compound is not strongly ionizable, adjusting the pH with a small amount of formic acid or ammonium acetate can sometimes improve peak symmetry.
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Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[4] Try a new column of the same type to see if the problem persists.
Q4: My retention time for this compound is shifting between injections. What should I do?
Retention time drift can compromise the reliability of your analysis.[5]
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A common recommendation is to equilibrate for at least 5-10 column volumes.[6]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time shifts.[5] Prepare fresh mobile phase daily and ensure accurate mixing.
-
Temperature Fluctuations: Changes in column temperature can affect retention time.[7][8] Use a column oven to maintain a constant temperature.
-
Pump Performance: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates and retention time variability.[9]
Q5: I am not seeing any peak for this compound, or the peak is very small.
The absence or small size of a peak can be due to several reasons.[4]
-
Injection Issues: Check for blockages in the injection needle or sample loop. Ensure the correct injection volume is being used.[7]
-
Detector Settings: For a UV detector, ensure the wavelength is appropriate for this compound (typically low UV, around 205 nm, as it lacks a strong chromophore). For a mass spectrometer, check the ionization and detection parameters.
-
Sample Degradation: this compound may be unstable under certain conditions. Ensure proper storage of samples and standards.
-
Low Concentration: The concentration of this compound in your sample may be below the limit of detection of your instrument. Consider concentrating your sample or using a more sensitive mass spectrometer.
Mass Spectrometry Issues
Q6: I am having trouble getting a good signal for this compound in the mass spectrometer. What are some common causes?
Low signal intensity can be frustrating. Here are some things to check:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for steroidal glycosides. Both positive and negative ion modes should be evaluated. In positive mode, you may observe adducts such as [M+Na]⁺ or [M+NH₄]⁺, which can be more stable and provide a better signal than the protonated molecule [M+H]⁺.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature.
-
Mobile Phase Additives: The presence of additives like formic acid or ammonium acetate in the mobile phase can significantly enhance ionization efficiency. For positive mode, 0.1% formic acid is common. For negative mode, a small amount of ammonium acetate can be beneficial.
-
In-source Fragmentation: Steroidal glycosides can be prone to fragmentation in the ion source. Try reducing the fragmentor or cone voltage to minimize this effect and increase the abundance of the precursor ion.
Q7: The fragmentation pattern of this compound in my MS/MS experiment is very complex and I'm not sure what I'm looking at. How can I interpret it?
The fragmentation of steroidal glycosides typically involves the sequential loss of sugar moieties and cleavages within the steroid core.
-
Loss of Sugar Units: The glycosidic bonds are often the most labile. Expect to see neutral losses corresponding to the sugar units in your molecule.
-
Fragmentation of the Aglycone: The steroidal core can also fragment, providing structural information.
-
Reference Spectra: If available, compare your experimental fragmentation pattern to reference spectra for this compound or similar pregnane glycosides. Studies on related compounds from Dregea species can provide valuable insights into expected fragmentation pathways.[1]
Q8: I am observing a high baseline noise in my mass chromatogram. What can I do to reduce it?
A noisy baseline can obscure low-level peaks and affect quantification.
-
Solvent Quality: Use high-purity, LC-MS grade solvents and additives to minimize chemical noise.[9]
-
System Contamination: A contaminated HPLC system or mass spectrometer can be a major source of noise. Flush the system with appropriate cleaning solutions.
-
Electrical Noise: Ensure the HPLC and MS instruments are on a stable electrical circuit.[6]
-
Detector Issues: In some cases, detector malfunction can lead to increased noise.[8]
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol provides a general guideline for the extraction of this compound from plant material.
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Harvesting and Drying: Collect fresh plant material (e.g., leaves of Dregea volubilis). Dry the material at a controlled temperature (e.g., 40-50 °C) to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material.
-
Add 20 mL of methanol.
-
Sonically extract for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Combine the supernatants.
-
-
Concentration: Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL) for HPLC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-MS Method for this compound Analysis
This is a starting method based on typical conditions for similar steroidal glycosides. Optimization will likely be required.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or similar |
| Ionization Mode | ESI Positive and Negative |
| Capillary Voltage | 4000 V |
| Drying Gas Temp | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Range (Full Scan) | m/z 100-1000 |
| MS/MS Parameters | Optimize collision energy for characteristic fragment ions |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Steroidal glycosides from Dregea sinensis var. corrugata screened by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for analysis of E₂ series prostaglandins and isoprostanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Dregeoside Da1 stability in different solvents and temperatures
This technical support center provides guidance on the stability of Dregeoside Da1 in various laboratory settings. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific stability testing for your unique experimental conditions is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for short-term storage of this compound?
For short-term storage (up to 24 hours) at room temperature, it is advisable to use anhydrous Dimethyl Sulfoxide (DMSO). For longer periods, it is recommended to store aliquots at -20°C or -80°C.
Q2: How stable is this compound in aqueous solutions?
The stability of this compound in aqueous solutions has not been extensively reported. As a steroidal glycoside, it may be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to prepare aqueous solutions fresh for each experiment and avoid prolonged storage. Predicted water solubility for this compound is low (0.25 g/L)[1].
Q3: What are the optimal long-term storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at 2-8°C, protected from light and moisture[2]. If dissolved in a solvent such as DMSO, it should be stored at -80°C. Studies on similar compounds in DMSO/water mixtures have shown that 85% of compounds were stable for up to 2 years at 4°C[3]. However, compound degradation and precipitation can occur with DMSO storage[4].
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
Repeated freeze-thaw cycles are not recommended as they can lead to degradation of the compound and introduction of moisture into the solvent. It is best practice to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in solution. | 1. Prepare fresh stock solutions. 2. Perform a stability test of your stock solution under your experimental conditions. 3. Avoid prolonged exposure to light, high temperatures, or extreme pH. |
| Precipitation observed in the stock solution | Poor solubility or solvent evaporation. | 1. Gently warm the solution to try and redissolve the precipitate. 2. If precipitation persists, consider using a different solvent or a lower concentration. 3. Ensure vials are properly sealed to prevent solvent evaporation. |
| Loss of biological activity | Chemical degradation of the compound. | 1. Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC). 2. Review storage and handling procedures to ensure they are optimal. |
Stability Data Summary
The following tables present hypothetical stability data for this compound. This data is for illustrative purposes only and should be confirmed by experimental testing.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at 4°C
| Solvent | % Purity after 1 week | % Purity after 4 weeks | % Purity after 12 weeks |
| DMSO | >99% | 98% | 95% |
| Ethanol | 98% | 95% | 90% |
| Methanol | 97% | 93% | 88% |
| Water (pH 7.4) | 95% | 85% | <70% |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in DMSO at Different Temperatures
| Temperature | % Purity after 4 weeks | % Purity after 12 weeks | % Purity after 52 weeks |
| Room Temperature (25°C) | 90% | 80% | <60% |
| Refrigerated (4°C) | 98% | 95% | 85% |
| Frozen (-20°C) | >99% | >99% | 98% |
| Deep Frozen (-80°C) | >99% | >99% | >99% |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the stock solution into multiple amber glass vials to protect from light.
-
Storage Conditions: Store the aliquots under different temperature conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Time Points: At specified time points (e.g., 0, 1, 4, 12, 24, and 52 weeks), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the purity of the this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the purity at each time point to the initial purity (time 0) to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound under various storage conditions.
Caption: Factors influencing this compound stability and corresponding mitigation strategies.
References
- 1. PhytoBank: Showing this compound (PHY0160143) [phytobank.ca]
- 2. This compound [myskinrecipes.com]
- 3. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Dregeoside Da1 during extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Dregeoside Da1 during extraction. The information is presented in a question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a steroidal glycoside, a natural product isolated from plants such as Dregea volubilis.[1][2] Like many complex natural molecules, it is susceptible to degradation under suboptimal extraction conditions. The primary concern is the hydrolysis of its glycosidic linkages and other chemical modifications that can be triggered by factors like pH, temperature, and enzymatic activity, leading to reduced yield and the generation of impurities.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The main factors contributing to the degradation of steroidal glycosides like this compound include:
-
Temperature: High temperatures can accelerate the rate of chemical reactions, including hydrolysis and oxidation, leading to the breakdown of the molecule.
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds in this compound.
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Enzymatic Activity: Endogenous enzymes present in the plant material can become active during the extraction process and degrade the target compound.
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Solvent Choice: The polarity and reactivity of the extraction solvent can influence the stability of this compound.
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Light and Air Exposure: Prolonged exposure to light and oxygen can lead to oxidative degradation.
Q3: What are the recommended solvents for extracting this compound?
This compound is soluble in solvents such as Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2] For extraction from plant material, aqueous ethanol or methanol are generally effective. The addition of water to these solvents can improve extraction efficiency by promoting the swelling of plant tissues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Degradation during extraction: High temperatures, improper pH, or prolonged extraction times may be causing the breakdown of the compound. | Optimize extraction parameters. Use lower temperatures (around 50-60°C) and shorter extraction times. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and temperature exposure. |
| Inefficient extraction: The solvent may not be effectively penetrating the plant material. | Ensure the plant material is finely ground to increase the surface area for extraction. Optimize the solvent-to-solid ratio to ensure complete immersion and efficient diffusion. | |
| Presence of unknown peaks in chromatogram | Degradation products: The unknown peaks are likely degradation products of this compound resulting from hydrolysis or oxidation. | Review and optimize the extraction protocol to minimize degradation. Use fresh, high-purity solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Inconsistent extraction results | Variability in plant material: The concentration of this compound can vary between different batches of plant material. | Standardize the plant material as much as possible (e.g., by age, part of the plant, and drying conditions). Always run a reference standard with each batch of extractions for accurate quantification. |
| Enzymatic degradation: Enzymes in the plant material may be degrading the compound. | Consider a pre-treatment step to deactivate enzymes, such as blanching the plant material with steam or a brief immersion in boiling ethanol. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method uses ultrasonic waves to accelerate extraction, often resulting in higher yields in shorter times and at lower temperatures, thus minimizing degradation.
Materials:
-
Dried and powdered plant material containing this compound
-
80% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 10 g of the dried, powdered plant material.
-
Solvent Addition: Place the powder into a flask and add 200 mL of 80% ethanol.
-
Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the frequency to 40 kHz.
-
Extraction: Sonicate for 30-45 minutes.
-
Separation: Separate the extract from the solid residue by filtration or centrifugation.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a reduced pressure and a temperature below 45°C.
-
Storage: Store the dried extract at 4°C in a dark, dry place.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
MAE utilizes microwave energy to rapidly heat the solvent and plant material, leading to a very short extraction time and reduced thermal degradation.
Materials:
-
Dried and powdered plant material containing this compound
-
70% Methanol (v/v)
-
Microwave extraction system
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 2 g of the dried, powdered plant material.
-
Solvent Addition: Place the sample in a microwave extraction vessel and add 40 mL of 70% methanol.
-
Microwave Program: Set the microwave power to 400 W and the extraction time to 5 minutes. The temperature should be monitored and controlled, not exceeding 60°C.
-
Cooling: After the extraction, allow the vessel to cool to room temperature.
-
Separation: Filter the extract to remove the solid residue.
-
Concentration: Evaporate the solvent using a rotary evaporator under vacuum at a temperature not exceeding 45°C.
-
Storage: Store the dried extract at 4°C in a dark, dry place.
Visualizations
Logical Relationships
Caption: Factors leading to this compound degradation and preventative measures.
Experimental Workflow
Caption: Optimized workflow for this compound extraction to minimize degradation.
Signaling Pathway
Caption: Hypothesized hydrolytic degradation pathway of this compound.
References
Technical Support Center: Addressing Dregeoside Da1 Interference in Biochemical Assays
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Dregeoside Da1 in their experiments and may be encountering challenges with assay interference. While direct studies on this compound interference are limited, this guide provides troubleshooting strategies and frequently asked questions based on the known behavior of steroidal glycosides and saponins, the class of compounds to which this compound belongs.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in Biochemical Assays
You observe that this compound consistently shows inhibitory or activating effects in your assay, which may not be related to its specific intended biological target.
Possible Cause: Promiscuous inhibition due to the formation of aggregates. Saponins, due to their amphipathic nature, can self-assemble into micelles or aggregates in aqueous solutions, which can non-specifically sequester and denature proteins, leading to false-positive results.
Troubleshooting Steps:
-
Detergent-Based Assay: Perform a control experiment by adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer.[1][2] If the inhibitory effect of this compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed activity is due to aggregation.[1][2]
-
Vary Enzyme Concentration: True inhibitors that target the enzyme's active site will often show an IC50 value that is independent of the enzyme concentration. In contrast, aggregate-based inhibitors will typically show a linear relationship between the inhibitor concentration and the enzyme concentration required for a given level of inhibition.
-
Orthogonal Assays: Test this compound in a different assay format that measures the same biological activity but uses a different detection method (e.g., switching from a fluorescence-based assay to a luminescence or absorbance-based assay).[3]
Issue 2: High Variability or Poor Reproducibility in Assay Results
You are experiencing inconsistent results between replicate wells or between experiments when testing this compound.
Possible Cause:
-
Compound Precipitation: this compound may have limited solubility in your assay buffer, leading to precipitation and inconsistent concentrations in your assay wells.
-
Time-Dependent Aggregation: The formation of aggregates can be time-dependent, leading to variability in results based on incubation times.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation or turbidity in the wells containing this compound.
-
Solubility Assessment: Determine the solubility of this compound in your specific assay buffer. Consider using a lower concentration of the compound if solubility is an issue.
-
Pre-incubation Time: Investigate the effect of pre-incubating this compound in the assay buffer for different durations before initiating the reaction. This can help determine if time-dependent aggregation is occurring.
Issue 3: Interference in Fluorescence-Based Assays
You are using a fluorescence-based assay (e.g., fluorescence polarization, FRET, or fluorescence intensity) and suspect that this compound is interfering with the readout.
Possible Cause:
-
Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths of your assay's fluorophore, leading to a false-positive signal.
-
Fluorescence Quenching: this compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the fluorescence signal (a false-positive for inhibitors or a false-negative for activators).
Troubleshooting Steps:
-
Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at the same concentration used in the assay, but without the other assay components (e.g., enzyme, substrate, fluorophore). A significant signal indicates autofluorescence.
-
Spectral Scanning: Perform excitation and emission scans of this compound to determine its spectral properties. This will help you choose a fluorophore with non-overlapping spectra.
-
Red-Shifted Fluorophores: If autofluorescence is an issue, consider switching to a fluorophore that is excited at a longer wavelength (red-shifted), as this can often reduce interference from small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
A1: this compound belongs to the class of organic compounds known as steroidal glycosides. These are sterol lipids that contain a carbohydrate moiety glycosidically linked to a steroid skeleton.
Q2: Why are saponins like this compound prone to causing assay interference?
A2: Saponins are amphipathic molecules, meaning they have both water-loving (hydrophilic) and fat-loving (hydrophobic) regions. This property, similar to soap, can cause them to form aggregates in aqueous solutions, which can non-specifically interact with proteins and other assay components, leading to misleading results.[4]
Q3: Can this compound be cytotoxic to my cells in a cell-based assay?
A3: Yes, many saponins exhibit cytotoxic activity.[4][5][6][7] The mechanism of cytotoxicity is often attributed to their ability to interact with cell membrane cholesterol, leading to pore formation and increased membrane permeability.[4] It is crucial to determine the cytotoxic concentration of this compound in your specific cell line to ensure that the observed effects are not due to cell death.
Q4: How can I determine the cytotoxic concentration of this compound?
A4: You can perform a standard cytotoxicity assay, such as the MTT, MTS, or neutral red uptake assay, to determine the concentration of this compound that is toxic to your cells. This will allow you to establish a non-toxic concentration range for your cell-based experiments.
Q5: Are there any general guidelines to follow when working with potentially interfering compounds like this compound?
A5: Yes, it is always good practice to:
-
Thoroughly characterize the physicochemical properties of your compound, including its solubility.
-
Include appropriate controls in all your experiments to identify potential assay artifacts.
-
Confirm hits from a primary screen using orthogonal assays.
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Be aware of the potential for promiscuous inhibition and perform counter-screens when necessary.[5][8]
Quantitative Data: Cytotoxicity of Saponins
| Saponin/Sapogenin | Cell Line | IC50 (µM) | Reference |
| Hederagenin | A549 (Lung Carcinoma) | 78.4 ± 0.05 | [6] |
| Hederagenin | HeLa (Cervical Cancer) | 56.4 ± 0.05 | [6] |
| Hederagenin | HepG2 (Hepatocellular Carcinoma) | 40.4 ± 0.05 | [6] |
| Hederagenin | SH-SY5Y (Neuroblastoma) | 12.3 ± 0.05 | [6] |
| Oleanolic Acid | A549 (Lung Carcinoma) | 98.9 ± 0.05 | [6] |
| Oleanolic Acid | HeLa (Cervical Cancer) | 83.6 ± 0.05 | [6] |
| Oleanolic Acid | HepG2 (Hepatocellular Carcinoma) | 408.3 ± 0.05 | [6] |
| Oleanolic Acid | SH-SY5Y (Neuroblastoma) | 34.1 ± 0.05 | [6] |
| Ursolic Acid | A549 (Lung Carcinoma) | 21.9 ± 0.05 | [6] |
| Ursolic Acid | HeLa (Cervical Cancer) | 11.2 ± 0.05 | [6] |
| Ursolic Acid | HepG2 (Hepatocellular Carcinoma) | 104.2 ± 0.05 | [6] |
| Ursolic Acid | SH-SY5Y (Neuroblastoma) | 6.9 ± 0.05 | [6] |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Identifying Aggregate-Based Inhibition
Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.
Materials:
-
Your standard biochemical assay components (enzyme, substrate, buffer)
-
This compound stock solution
-
Non-ionic detergent stock solution (e.g., 10% Triton X-100)
-
Microplate reader
Procedure:
-
Prepare two sets of assay reactions in a microplate.
-
Set 1 (Without Detergent): To each well, add your assay buffer, this compound at various concentrations, and the enzyme.
-
Set 2 (With Detergent): To each well, add your assay buffer containing the final desired concentration of detergent (e.g., 0.01% Triton X-100), this compound at the same concentrations as in Set 1, and the enzyme.
-
Include appropriate controls for 100% activity (no inhibitor) and 0% activity (no enzyme or potent inhibitor) for both sets.
-
Pre-incubate the plates for a set period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound in both the presence and absence of detergent. A significant reduction in inhibition in the presence of detergent suggests an aggregation-based mechanism.[1][2]
Visualizations
Caption: Workflow for the detergent-based assay to identify aggregate-based inhibition.
References
- 1. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Cell viability assays with high concentrations of Dregeoside Da1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using high concentrations of Dregeoside Da1 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: I am observing an increase in signal (suggesting increased viability) at high concentrations of this compound in my MTT/XTT assay. Is this expected?
A1: Not necessarily. An apparent increase in cell viability at high concentrations of a compound can be an artifact. Several factors could be at play:
-
Compound Precipitation: High concentrations of this compound may exceed its solubility in the cell culture medium, leading to precipitation. These precipitates can interfere with the absorbance reading of the formazan product, leading to artificially high signals.[1] It is crucial to visually inspect the wells under a microscope for any signs of precipitation before adding the viability reagent.
-
Interference with Assay Reagents: Some compounds can directly interact with the assay reagents. For example, a compound might chemically reduce the tetrazolium salt (MTT, XTT) to its colored formazan product non-enzymatically, resulting in a false positive signal.[1][2] To check for this, set up control wells containing the same concentrations of this compound in the culture medium but without cells.
-
Induction of Cellular Stress Response: At certain concentrations, some compounds can induce a stress response in cells, leading to an increase in metabolic activity without an actual increase in cell number.[2][3] This heightened metabolic state can lead to a stronger signal in metabolic-based viability assays.
Q2: My cell viability results show high variability between replicate wells. What could be the cause?
A2: High variability can stem from several sources:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before and during seeding by gently swirling the suspension between pipetting.[1]
-
Incomplete Solubilization: In an MTT assay, if the formazan crystals are not fully dissolved, it will result in inaccurate and variable absorbance readings.[1] Ensure thorough mixing after adding the solubilization solution.
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[1][4] It is advisable to avoid using the outer wells for experimental samples or to ensure adequate humidity in the incubator.
-
Compound Precipitation: Inconsistent precipitation of this compound across wells can also lead to variability.
Q3: How can I confirm that the observed decrease in cell viability with this compound is due to apoptosis?
A3: To confirm apoptosis, you can perform secondary assays such as:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7) can provide evidence of apoptosis.
-
DNA Fragmentation Analysis: Techniques like TUNEL staining or agarose gel electrophoresis can detect the characteristic DNA fragmentation that occurs during apoptosis.[5]
Q4: What is the recommended solvent for this compound and what is the maximum final concentration of the solvent in the cell culture medium?
A4: this compound is often soluble in DMSO for creating a stock solution. When preparing working concentrations, it is critical to ensure the final DMSO concentration in the cell culture medium is low enough to not affect cell viability (typically ≤ 0.5%).[6] It is recommended to run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on the cells.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly High Viability at High Concentrations | Compound precipitation interfering with readings. | Visually inspect wells for precipitates. Consider using a different solvent or lowering the concentration range.[1] |
| Direct reduction of assay reagent by this compound. | Run a "no-cell" control with the compound and media to check for direct interaction.[1][2] If interference is observed, consider a different viability assay (e.g., ATP-based assay). | |
| Induction of cellular stress response leading to increased metabolism. | Complement the viability assay with direct cell counting (e.g., trypan blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[2] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a single-cell suspension and mix well before and during plating.[1] |
| "Edge effect" in the microplate. | Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.[4] | |
| Incomplete dissolution of formazan crystals (MTT assay). | After adding the solubilization buffer, shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.[1] | |
| No Observed Cytotoxicity | This compound concentration is too low. | Increase the concentration range in your dose-response experiment. |
| Incubation time is too short. | The effect of this compound may be time-dependent. Increase the incubation time (e.g., from 24 to 48 or 72 hours).[4] | |
| Cell line is resistant to this compound. | Test the compound on a different, potentially more sensitive, cell line. |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete solubilization.[4] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
Quantitative Data
Table 1: Hypothetical Cell Viability Data for this compound
| This compound (µM) | % Viability (24h) | Std. Dev. (24h) | % Viability (48h) | Std. Dev. (48h) |
| 0 (Vehicle) | 100 | 5.2 | 100 | 6.1 |
| 10 | 98.1 | 4.8 | 95.3 | 5.5 |
| 25 | 85.7 | 6.2 | 78.4 | 6.8 |
| 50 | 62.3 | 5.9 | 45.1 | 5.3 |
| 100 | 41.5 | 4.5 | 22.8 | 4.1 |
| 200 | 25.8 | 3.8 | 10.2 | 2.9 |
Table 2: Troubleshooting Checklist and Expected Outcomes
| Control Experiment | Expected Outcome if Artifact is Present | Interpretation |
| No-cell control + this compound + MTT | Increased absorbance with increasing this compound concentration. | This compound is directly reducing MTT. |
| Microscopic examination of high concentration wells | Visible precipitates. | This compound is precipitating out of solution. |
| Trypan blue exclusion assay alongside MTT | MTT shows >100% viability, while trypan blue shows cell death. | MTT assay is not accurately reflecting cell number. |
Visualizations
Caption: Workflow for a typical cell viability assay using MTT.
Caption: Putative p53-mediated apoptosis pathway induced by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 15-Deoxy-Δ12,14-prostaglandin J2: The endogenous electrophile that induces neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Improving the yield of Dregeoside Da1 from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dregeoside Da1 from its natural source, Dregea volubilis.
Frequently Asked Questions (FAQs)
Q1: What is the primary natural source of this compound?
A1: The primary natural source of this compound is the plant Dregea volubilis (family: Apocynaceae), also known by synonyms such as Wattakaka volubilis.[1] The compound, a polyhydroxypregnane glycoside, has been isolated from the leaves, twigs, and flowers of this plant.[2][3][4][5]
Q2: What is the general strategy for extracting this compound from Dregea volubilis?
A2: The general strategy involves a solvent extraction of the dried and powdered plant material, followed by fractionation and chromatographic purification. Methanol or ethanol are commonly used for the initial extraction.[2][3] The crude extract is then typically partitioned between solvents of varying polarities, such as n-hexane, dichloromethane, and water, to separate compounds based on their solubility. This compound, being a glycoside, is moderately polar and is expected to be found in the methanolic or dichloromethane fractions.[6] Final purification is achieved using a combination of chromatographic techniques.[3]
Q3: Are there any known biological activities of this compound?
A3: Yes, this compound and other related pregnane glycosides from Dregea volubilis have been investigated for various biological activities. These include potential anti-inflammatory, antioxidant, antibacterial, and antidiabetic properties.[7]
Troubleshooting Guides
This section provides solutions to common issues that may arise during the extraction and purification of this compound.
Low Extraction Yield
| Problem | Possible Cause | Recommended Solution |
| Low overall extract yield from plant material. | Inefficient cell wall disruption. | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. |
| Inappropriate solvent-to-solid ratio. | A common ratio is 1:10 (w/v) of dried plant material to solvent. Optimization may be required depending on the specific batch of plant material. | |
| Insufficient extraction time. | Maceration is often carried out for 24-48 hours. For techniques like Soxhlet extraction, ensure a sufficient number of cycles. | |
| Degradation of the compound. | Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 40-50°C. |
Purification Challenges
| Problem | Possible Cause | Recommended Solution |
| Co-elution of similar compounds during column chromatography. | Poor separation on the selected stationary phase. | Test different stationary phases such as silica gel, RP-18, or Sephadex.[6] A combination of normal-phase and reverse-phase chromatography may be necessary. |
| Inappropriate mobile phase. | Perform thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system for separation before scaling up to column chromatography. Gradient elution is often more effective than isocratic elution for complex mixtures. | |
| Loss of this compound during fractionation. | Compound partitioning into an unexpected solvent layer. | Analyze all fractions from the liquid-liquid partitioning by TLC or HPLC to track the distribution of this compound. The polarity of pregnane glycosides can vary, influencing their partitioning behavior. |
| Tailing of spots on TLC and peaks in column chromatography. | Interaction of the glycoside with active sites on the silica gel. | Deactivate the silica gel by adding a small percentage of a polar solvent like methanol or a base like triethylamine to the mobile phase. |
| Irreversible adsorption of the compound to the column. | Strong interaction with the stationary phase. | If using silica gel, consider switching to a less acidic stationary phase like alumina or a bonded phase like diol or cyano. |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound from Dregea volubilis Leaves
This protocol is a generalized procedure based on methodologies reported in the literature.[2][6][8]
1. Plant Material Preparation:
-
Collect fresh leaves of Dregea volubilis and air-dry them in the shade until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered leaves (e.g., 1 kg) in methanol (e.g., 10 L) at room temperature for 48 hours with occasional stirring.
-
Filter the extract through cheesecloth and then filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
3. Fractionation:
-
Suspend the crude methanol extract in distilled water (e.g., 1 L) to form a slurry.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity:
-
First, partition with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and waxes.
-
Next, partition the aqueous layer with dichloromethane (3 x 1 L).
-
Finally, the remaining aqueous layer can be further extracted with a more polar solvent like n-butanol if desired.
-
-
Concentrate each fraction separately using a rotary evaporator. This compound is expected to be enriched in the dichloromethane and/or n-butanol fractions.
Protocol 2: Chromatographic Purification of this compound
This protocol outlines a general approach to purify this compound from the enriched fraction.[3]
1. Silica Gel Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel (60-120 mesh) using a slurry method with a nonpolar solvent like n-hexane.
-
Dissolve the dried dichloromethane fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dried silica with the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.
-
Collect fractions and monitor them by TLC. Combine fractions containing this compound.
2. RP-18 Column Chromatography (Fine Purification):
-
Further purify the combined fractions from the silica gel column using a reversed-phase (RP-18) column.
-
Elute the column with a gradient of decreasing polarity, typically starting with a high percentage of water and gradually increasing the proportion of methanol or acetonitrile.
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Monitor the fractions by TLC or HPLC.
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Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Quantitative Data
Specific yield percentages for the isolation of this compound are not consistently reported in the literature. However, the following table provides an overview of the types of quantitative data that researchers should aim to collect during their experiments to optimize and standardize the process.
| Parameter | Description | Example Data (Hypothetical) |
| Dried Plant Material Weight | The initial weight of the dried and powdered Dregea volubilis leaves. | 1000 g |
| Crude Methanol Extract Yield | The weight of the extract after solvent evaporation, expressed as a percentage of the initial plant material. | 100 g (10%) |
| Dichloromethane Fraction Yield | The weight of the fraction after partitioning and solvent evaporation, as a percentage of the crude extract. | 20 g (20%) |
| Purified this compound Yield | The final weight of the pure compound, as a percentage of the crude extract or initial plant material. | 200 mg (0.2% of crude extract) |
Note: The example data is hypothetical and for illustrative purposes only. Actual yields will vary depending on the plant material, extraction method, and purification efficiency.
Visualizations
Biosynthesis Pathway
The following diagram illustrates a simplified putative biosynthetic pathway for the pregnane scaffold of this compound.
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow
This diagram outlines the general workflow for the extraction and purification of this compound.
Caption: Extraction and purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyoxypregnane glycosides from the flowers of Dregea volubilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Minimizing off-target effects of Dregeoside Da1 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with Dregeoside Da1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary known activity? this compound is a steroidal glycoside, a class of naturally occurring compounds.[1] Steroidal saponins and glycosides are recognized for their potential anti-inflammatory and immunomodulatory properties, often acting by modulating the activity of inflammatory cytokines.[2] Their mechanisms can involve the inhibition of pathways such as NF-κB, TLR4, and MAPKs.[2]
Q2: What are the most likely off-target effects for a steroidal glycoside like this compound? While a specific off-target profile for this compound is not extensively documented, compounds in the broader class of steroidal and cardiac glycosides are well-known to interact with the Na+/K+-ATPase ion pump.[3][4][5][6] This interaction can lead to cytotoxicity if not carefully managed. Additionally, like many natural products, this compound could potentially interact with a range of protein kinases.[7][8]
Q3: How can I proactively minimize off-target effects in my experiments? The most critical first step is to perform a careful dose-response study to determine the minimal effective concentration that achieves the desired biological effect while minimizing toxicity.[9] It is also crucial to include appropriate positive and negative controls in your assays and to validate findings using orthogonal methods (i.e., different experimental techniques) to ensure the observed effect is not an artifact of a single assay platform.
Q4: What is the first experiment I should run to define a working concentration? You should begin by establishing a dose-response curve using a cell viability or cytotoxicity assay (e.g., MTT, CCK-8, or LDH release).[9] This will help you determine the concentration range that is non-toxic to your specific cell model (the EC50 for toxicity) and guide the selection of concentrations for your functional assays.
Q5: How can I confirm that the observed anti-inflammatory effect is due to modulation of the intended pathway (e.g., NF-κB)? After observing a phenotypic effect (like reduced cytokine production), you should use a targeted molecular assay to confirm pathway modulation. For the NF-κB pathway, you can use Western blotting to measure the phosphorylation of key signaling proteins like IκBα and the p65 subunit, or use a reporter gene assay to measure NF-κB transcriptional activity.[10] Comparing the dose-response for your phenotypic effect with the dose-response for target engagement can help build a strong case for an on-target mechanism.
Troubleshooting Guide for Off-Target Effects
This guide addresses common issues encountered during experiments with this compound and provides strategies to identify and mitigate potential off-target effects.
| Observed Problem | Potential Off-Target Cause | Recommended Solution & Mitigation Strategy |
| High Cell Toxicity at Low Concentrations | Inhibition of essential cellular machinery, such as Na+/K+-ATPase, a known target for many steroidal glycosides.[4][6] | 1. Re-evaluate Dose: Perform a detailed cytotoxicity assay (e.g., MTT or Trypan Blue) to precisely determine the toxic concentration threshold. Use concentrations well below this threshold for functional experiments.2. Time-Course Experiment: Assess if toxicity is time-dependent. Shorter incubation times may be sufficient to observe the on-target effect without significant cell death.3. Use a Rescue Experiment: If Na+/K+-ATPase inhibition is suspected, test if altering ion concentrations in the media can partially rescue the phenotype. |
| Inconsistent or Non-Reproducible Results | Off-target effects may be sensitive to minor variations in cell state (e.g., passage number, density) or experimental conditions. | 1. Standardize Cell Culture: Strictly control for cell passage number, confluency, and media conditions.2. Narrow Concentration Range: Test the compound in a narrower, more defined concentration range based on initial dose-response curves.3. Use Orthogonal Assays: Confirm the primary finding with a different type of assay. For example, if you see reduced IL-6 in an ELISA, verify it by measuring IL-6 mRNA via qPCR. |
| Observed Phenotype Does Not Correlate with Intended Target Modulation | The compound may be acting through an entirely different, unintended signaling pathway. Many natural products are known to have activity against multiple protein kinases.[7] | 1. Perform Broad-Spectrum Screening: Submit this compound for a commercial kinase profiling service to identify potential unintended kinase targets.[11][12] These services screen the compound against a large panel of kinases.[13]2. In Silico Analysis: Use computational tools to predict potential off-target binding interactions based on the structure of this compound.[14]3. Pathway Inhibitor Controls: Use well-characterized inhibitors of suspected off-target pathways as controls to see if they replicate or block the effect of this compound. |
| Effect is Observed in a Cell Line Overexpressing the Target, but not in Wild-Type Cells | The effect may be an artifact of the artificial overexpression system, or the off-target has a lower affinity than the intended target and is only engaged at higher concentrations needed for wild-type cells. | 1. Validate in Primary Cells: Whenever possible, replicate key findings in primary cells or more disease-relevant models which do not rely on overexpression.[15]2. Affinity Measurements: If possible, perform binding assays (e.g., Surface Plasmon Resonance) to quantify the affinity of this compound for its intended target versus suspected off-targets. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration with an MTT Cell Viability Assay
This protocol is designed to establish a dose-response curve and identify the optimal, non-toxic concentration range for this compound in your cell line of interest.
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Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions, vehicle, or positive control to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percent viability against the log of the this compound concentration to determine the IC50 (concentration at which 50% of cells are non-viable). Choose concentrations for functional assays that show >90% cell viability.
Protocol 2: Broad-Spectrum Kinase Off-Target Profiling
This is a general protocol for using a commercial kinase profiling service. These services provide robust data on the selectivity of a compound.
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Compound Submission: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO) of high purity.
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Service Selection: Choose a reputable vendor for kinase profiling (e.g., Reaction Biology, Eurofins, Promega). Select a panel that is relevant to your research area (e.g., a broad kinome scan or a more focused inflammation panel). A common primary screen is done at a single high concentration (e.g., 10 µM).
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Assay Principle: Most services use radiometric assays (e.g., using ³³P-ATP) or fluorescence-based methods to measure the activity of each kinase in the presence of your compound.[11] The percent inhibition for each kinase relative to a vehicle control is reported.
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Data Interpretation: The service will provide a report listing the kinases that were significantly inhibited by this compound. A common threshold for a "hit" is >50% inhibition.
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Follow-up: For any significant off-target hits, consider performing follow-up dose-response assays (IC50 determination) for those specific kinases to understand the potency of the off-target interaction. This allows you to calculate a selectivity window between your on-target and off-target activities.
Protocol 3: Validating NF-κB Pathway Modulation via Western Blot
This protocol verifies if this compound affects the canonical NF-κB pathway by measuring the phosphorylation and degradation of key signaling proteins.
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Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours.
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Stimulation: Stimulate the NF-κB pathway by adding a known activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 15-30 minutes. Include an unstimulated control and a stimulated vehicle control.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate overnight at 4°C with primary antibodies against:
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Phospho-p65 (Ser536)
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Total p65
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Phospho-IκBα (Ser32)
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Total IκBα
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A loading control (e.g., GAPDH or β-Actin).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to their total protein levels. A successful on-target effect would show that this compound reduces the TNF-α-induced increase in phospho-p65 and phospho-IκBα, and prevents the degradation of total IκBα.
Visualizations and Diagrams
Caption: Experimental workflow for identifying and minimizing off-target effects.
Caption: The canonical NF-κB signaling pathway, a potential target for this compound.
References
- 1. PhytoBank: Showing this compound (PHY0160143) [phytobank.ca]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. New Knowledge About Old Drugs: The Anti-Inflammatory Properties of Cardiac Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 6. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nuvisan.com [nuvisan.com]
Technical Support Center: Dregeoside Da1 Cytotoxicity Assessment
Therefore, this technical support guide provides a comprehensive framework for assessing the cytotoxicity of a novel compound, using standardized protocols and troubleshooting advice applicable to research on compounds like Dregeoside Da1. The data and pathways presented are illustrative examples based on common findings in cytotoxicity studies of other natural compounds and are not specific to this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing high variability in my IC50 values for my test compound. What could be the cause?
A1: High variability in IC50 values can stem from several factors:
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Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
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Seeding Density: Inconsistent cell seeding density can significantly impact results. Optimize and maintain a consistent number of cells seeded per well.
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Compound Solubility: Poor solubility of the test compound can lead to inconsistent concentrations. Ensure the compound is fully dissolved in the vehicle solvent and that the final solvent concentration is consistent and non-toxic across all wells.
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Incubation Time: The duration of compound exposure can influence the IC50 value. Optimize the incubation time based on the expected mechanism of action (e.g., short-term for acute toxicity, longer-term for effects on proliferation).
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Assay-Specific Issues: For MTT assays, ensure complete formazan crystal dissolution. For luminescence-based assays, check for any interference from your compound with the luciferase enzyme.
Q2: My compound does not seem to induce significant cell death at the concentrations tested. What should I consider?
A2: If you are not observing significant cytotoxicity, consider the following:
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Concentration Range: You may need to test a broader and higher range of concentrations.
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Mechanism of Action: The compound may not be directly cytotoxic but could be cytostatic, causing cell cycle arrest rather than cell death. Consider performing a cell cycle analysis.
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Time-Dependence: The cytotoxic effect may require a longer incubation period. Perform a time-course experiment (e.g., 24h, 48h, 72h).
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Cell Line Specificity: The chosen cell line may be resistant to your compound. Consider testing on a panel of different cancer cell lines.
Q3: How do I differentiate between apoptosis and necrosis in my experiments?
A3: Several methods can distinguish between apoptosis and necrosis:
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Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI only enters cells with compromised membrane integrity (late apoptosis and necrosis).
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Caspase Activity Assays: Assays for caspase-3/7, -8, and -9 activity can specifically detect apoptosis.
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Morphological Analysis: Using microscopy, you can observe characteristic apoptotic features like cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrosis is typically characterized by cell swelling and membrane rupture.
Troubleshooting Guides
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause | Suggested Solution |
| High background in control wells | Contamination (microbial or chemical). Reagent instability. | Use sterile techniques. Prepare fresh reagents. |
| Edge effects in 96-well plates | Evaporation from outer wells. | Do not use the outer wells for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Inconsistent replicates | Pipetting errors. Uneven cell distribution. | Calibrate pipettes regularly. Ensure a single-cell suspension before seeding. Mix gently after seeding. |
| Compound precipitation in media | Poor solubility. | Use a suitable vehicle (e.g., DMSO) at a low final concentration (<0.5%). Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the test compound or vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Absorbance Measurement: Mix gently to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
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Cell Treatment and Harvesting: Seed cells in 6-well plates, treat with the test compound for the desired time, and harvest the cells by trypsinization.
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Cell Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
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Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry.
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Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary (Illustrative Examples)
Table 1: IC50 Values of a Hypothetical Compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| HeLa | Cervical Cancer | 25.8 ± 3.5 |
| A549 | Lung Cancer | 18.9 ± 2.8 |
| HepG2 | Liver Cancer | 32.4 ± 4.1 |
Table 2: Effect of a Hypothetical Compound (at IC50) on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (Vehicle) | 65.3 ± 4.2 | 20.1 ± 2.5 | 14.6 ± 1.9 |
| Compound X (15 µM) | 55.1 ± 3.8 | 15.5 ± 2.1 | 29.4 ± 3.2 |
Visualizations
Caption: General workflow for cytotoxicity assessment.
References
Technical Support Center: Control Experiments for Dregeoside Da1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the anti-inflammatory and immunomodulatory properties of Dregeoside Da1. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for studying the anti-inflammatory effects of this compound?
A1: Appropriate controls are critical for validating your experimental findings.
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Positive Controls: These are used to ensure that your assay is working correctly and can detect an inflammatory response and its inhibition.
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For NF-κB Pathway Activation: Lipopolysaccharide (LPS) is a potent inducer of inflammation and strongly activates the NF-κB pathway in various immune cells, such as macrophages (e.g., RAW 264.7, THP-1) and other cell types.[1][2][3] A known NF-κB inhibitor, such as BAY 11-7082, can be used as a positive control for inhibition.[4]
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For JAK/STAT Pathway Activation: Interferon-gamma (IFN-γ) is a classic activator of the JAK/STAT pathway, leading to the phosphorylation of STAT1.[5][6][7] A known JAK inhibitor, such as Tofacitinib, can serve as a positive control for inhibition of this pathway.[8]
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Negative Controls: These help to determine the baseline response and control for non-specific effects.
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Vehicle Control: Cells treated with the same solvent (e.g., DMSO, ethanol) used to dissolve this compound at the final concentration used in the experiment. This accounts for any effects of the solvent on the cells.
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Untreated Control: Cells that are not exposed to any treatment (neither this compound nor the inflammatory stimulus). This provides the baseline level of the measured parameters.
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Isotype Control (for antibody-based assays): When using antibodies for techniques like flow cytometry or immunoprecipitation, an isotype control antibody with the same immunoglobulin class but no specificity for the target protein should be used to control for non-specific antibody binding.
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Q2: What cell lines are suitable for studying the immunomodulatory effects of this compound?
A2: The choice of cell line depends on the specific aspect of the immune response you are investigating.
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Macrophages: Cell lines like RAW 264.7 (murine) and THP-1 (human monocytic, differentiated into macrophages) are widely used to study inflammation, phagocytosis, and cytokine production.
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Lymphocytes: Jurkat cells (human T lymphocyte) can be used to study T-cell activation and signaling pathways.
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Epithelial Cells: Cell lines like A549 (human lung carcinoma) or Caco-2 (human colorectal adenocarcinoma) can be used to study inflammation in the context of barrier function.
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Primary Cells: For more physiologically relevant results, primary immune cells isolated from blood (Peripheral Blood Mononuclear Cells - PBMCs) or specific tissues can be used.
Q3: I am not seeing an effect of this compound in my experiments. What are the possible reasons?
A3: Several factors could contribute to a lack of observed effect.
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Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response study to determine the optimal effective concentration.
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Solubility: this compound may have poor solubility in your culture medium, leading to a lower effective concentration than intended. Ensure proper dissolution of the compound.
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Cell Viability: At higher concentrations, this compound might be cytotoxic, masking any specific immunomodulatory effects. It is essential to perform a cell viability assay (e.g., MTT, MTS) to rule out toxicity at the concentrations used.
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Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus is critical. Pre-incubation with this compound before adding the stimulus is a common approach to assess its preventative effects.
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Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes. Ensure your assay is optimized and validated with appropriate positive controls.
Troubleshooting Guides
Western Blot for Phosphorylated Proteins (p-p65, p-STAT1)
| Problem | Possible Cause | Solution |
| No or Weak Signal | Inefficient cell lysis and protein extraction. | Use lysis buffers containing phosphatase and protease inhibitors and keep samples on ice. |
| Low abundance of the phosphorylated protein. | Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for the target protein. | |
| Suboptimal antibody concentration. | Optimize the primary and secondary antibody concentrations through titration. | |
| Inefficient transfer to the membrane. | Verify transfer efficiency using a reversible stain like Ponceau S. Optimize transfer time and voltage. | |
| High Background | Non-specific antibody binding. | Block the membrane with 3-5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins that can interfere with detection. |
| Insufficient washing. | Increase the number and duration of washing steps with TBST. | |
| High antibody concentration. | Reduce the concentration of the primary and/or secondary antibody. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent cell density, treatment times, and lysis procedures for all samples. |
| Uneven transfer. | Ensure good contact between the gel and the membrane and remove any air bubbles. |
Cytokine Quantification (ELISA)
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Non-specific antibody binding. | Use the blocking buffer recommended in the kit protocol and ensure adequate incubation time. | |
| Contaminated reagents. | Use fresh, sterile reagents and pipette tips. | |
| Low Signal | Insufficient cytokine production. | Optimize the concentration of the inflammatory stimulus (e.g., LPS) and the incubation time. |
| Degraded cytokine standard or antibodies. | Store reagents at the recommended temperature and check expiration dates. | |
| Incorrect wavelength reading. | Ensure the plate reader is set to the correct wavelength as specified in the kit protocol. | |
| High Variability between Replicates | Pipetting errors. | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before and during plating. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for samples, or fill them with sterile media or PBS to create a humidity barrier. |
Experimental Protocols & Data
Table 1: Illustrative Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| RAW 264.7 | MTT | 24 | >100 |
| THP-1 | MTS | 24 | >100 |
Table 2: Illustrative Inhibitory Effect of this compound on Inflammatory Markers
| Cell Line | Inflammatory Stimulus | Measured Marker | Assay | IC50 (µM) |
| RAW 264.7 | LPS (1 µg/mL) | TNF-α | ELISA | To be determined |
| RAW 264.7 | LPS (1 µg/mL) | IL-6 | ELISA | To be determined |
| THP-1 | LPS (1 µg/mL) | p-p65 | Western Blot | To be determined |
| A549 | IFN-γ (10 ng/mL) | p-STAT1 | Western Blot | To be determined |
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: General Experimental Workflow for Assessing this compound Activity
Caption: A general workflow for investigating the anti-inflammatory effects of this compound.
Diagram 2: Simplified NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Diagram 3: Simplified JAK/STAT Signaling Pathway
Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.
References
- 1. Antioxidant and anti-inflammatory properties of ginsenoside Rg1 for hyperglycemia in type 2 diabetes mellitus: systematic reviews and meta-analyses of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Anti-Inflammatory Effects of Six Ginsenosides and Rg1 Regulation of Macrophage Polarization and Metabolites to Alleviate Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PhytoBank: Showing this compound (PHY0160143) [phytobank.ca]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS:98665-65-7 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Interpreting Unexpected Results in Dregeoside Da1 Experiments
Welcome to the technical support center for Dregeoside Da1 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during their work with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected anti-inflammatory activity of this compound in our lipopolysaccharide (LPS)-induced macrophage model. What could be the reason?
A1: Several factors could contribute to lower-than-expected anti-inflammatory activity. Firstly, consider the purity and stability of your this compound compound. Degradation of the compound can lead to reduced efficacy. Secondly, the concentration range you are testing may not be optimal. We recommend performing a dose-response study to determine the optimal concentration. It is also possible that the specific cell line or passage number may influence the cellular response. Finally, the timing of this compound treatment relative to LPS stimulation is critical. Pre-treatment with this compound is often more effective at preventing the inflammatory cascade.
Q2: Our results show that this compound is inducing apoptosis in our cancer cell line at low concentrations, but at higher concentrations, we are observing a switch to necrosis. Is this expected?
A2: This is a known phenomenon for some bioactive compounds. The induction of apoptosis or necrosis can be dose-dependent.[1] At lower concentrations, the compound may activate the programmed cell death pathway of apoptosis. However, at higher, potentially cytotoxic concentrations, the cellular machinery for apoptosis can become overwhelmed, leading to a switch to a necrotic cell death pathway.[1] It is crucial to characterize the mode of cell death across a range of concentrations.
Q3: We are seeing conflicting results in our in-vitro versus in-vivo anti-inflammatory studies with this compound. Why might this be the case?
A3: Discrepancies between in-vitro and in-vivo results are not uncommon and can arise from differences in bioavailability, metabolism, and the complexity of the biological system. In-vivo, this compound is subject to absorption, distribution, metabolism, and excretion (ADME) processes that are not present in an in-vitro setting. The compound may be metabolized into a less active form, or it may not reach the target tissue in sufficient concentrations. Further pharmacokinetic and pharmacodynamic (PK/PD) studies are recommended to understand the in-vivo behavior of this compound.
Troubleshooting Guides
Issue 1: Inconsistent Anti-inflammatory Effects in Macrophages
Problem: High variability in the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated RAW 264.7 macrophages treated with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| This compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cellular Health and Passage Number | Ensure macrophages are healthy and within a consistent, low passage number range. High passage numbers can lead to altered cellular responses. |
| LPS Potency | Use a consistent lot of LPS and test its potency regularly by examining the induction of inflammatory markers. |
| Treatment Timing | Optimize the pre-treatment time with this compound before LPS stimulation. A time-course experiment (e.g., 1, 2, 4, 8 hours pre-treatment) is recommended. |
Issue 2: Unexpected Cytotoxicity in Non-Cancerous Cell Lines
Problem: this compound is showing significant cytotoxicity in a non-cancerous control cell line (e.g., NIH/3T3) at concentrations intended to be non-toxic based on cancer cell line data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The cytotoxic effect may be due to off-target interactions. Screen for the activation of common toxicity pathways. |
| Differential Metabolism | The non-cancerous cell line may metabolize this compound into a more toxic compound. Compare the metabolic profiles of the cell lines if possible. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic across all experimental conditions. |
| Assay Interference | The cytotoxicity assay itself (e.g., MTT, LDH) may be subject to interference by this compound. Confirm results with an alternative method (e.g., live/dead staining). |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Stimulation: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control) and incubate for 24 hours.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the LPS-only treated group and calculate the IC50 value for this compound.
Protocol 2: Determination of Apoptosis vs. Necrosis in Cancer Cells
-
Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231) in appropriate media.
-
Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 5, 15, 50, 100 µM) for 48 hours.
-
Cell Staining: Harvest the cells and stain with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Signaling Pathways and Workflows
References
Validation & Comparative
A Comparative Analysis of Dregeoside Da1 and Dexamethasone in Anti-Inflammatory Applications
A comprehensive review of available scientific literature reveals a significant disparity in the extent of research and documented evidence for the anti-inflammatory properties of Dregeoside Da1 compared to the well-established corticosteroid, dexamethasone. While this compound is suggested to possess anti-inflammatory potential, a lack of specific experimental data precludes a direct quantitative comparison with dexamethasone.
This guide aims to provide researchers, scientists, and drug development professionals with an objective overview based on current knowledge. Due to the limited availability of data for this compound, this document will first detail the well-documented anti-inflammatory profile of dexamethasone, including its mechanisms of action and performance in standard assays. Subsequently, it will summarize the currently available, albeit qualitative, information on this compound.
Dexamethasone: A Potent and Well-Characterized Anti-Inflammatory Agent
Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its mechanisms of action are extensively studied and involve multiple pathways to effectively resolve inflammation.
Mechanism of Action
Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][3] This drug-receptor complex then translocates to the nucleus, where it modulates the expression of a wide range of genes involved in the inflammatory response.[2][3] The key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: Dexamethasone effectively suppresses the production of numerous pro-inflammatory molecules. This includes the inhibition of nitric oxide (NO) by destabilizing the mRNA of inducible nitric oxide synthase (iNOS).[4][5] It also downregulates the expression of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]
-
Upregulation of Anti-inflammatory Proteins: The dexamethasone-GR complex can also increase the production of anti-inflammatory proteins, such as annexin-1, which inhibits the activity of phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[3][6]
-
Transrepression of Pro-inflammatory Transcription Factors: Dexamethasone can inhibit the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6] This prevents the transcription of a multitude of inflammatory genes.
Performance in Anti-Inflammatory Assays
Dexamethasone consistently demonstrates high potency in various in vitro and in vivo anti-inflammatory assays. A common model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimic an inflammatory response.
| Assay | Parameter Measured | Typical Effect of Dexamethasone | References |
| Nitric Oxide (NO) Production | Griess Assay | Dose-dependent inhibition of NO production.[4][5] | [4][5] |
| Pro-inflammatory Cytokine Expression | ELISA, qPCR | Significant reduction in the expression and secretion of TNF-α, IL-1β, and IL-6. | [6] |
| iNOS and COX-2 Expression | Western Blot, qPCR | Downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). | [7] |
This compound: A Natural Compound with Putative Anti-Inflammatory Effects
This compound is a natural product that has been noted for its potential anti-inflammatory and immunomodulatory activities. However, the available information is largely descriptive and lacks the quantitative data necessary for a robust comparison with established drugs like dexamethasone.
Mechanism of Action
The precise mechanism of action for this compound's anti-inflammatory effects has not been fully elucidated in the available literature. It is suggested that this compound may reduce the levels of pro-inflammatory cytokines. A related compound, Dregeoside A11, is preliminarily suggested to influence signaling pathways such as NF-κB, a key regulator of inflammation.
Performance in Anti-Inflammatory Assays
To date, there are no publicly available studies that provide quantitative data on the performance of this compound in standard anti-inflammatory assays such as the inhibition of NO production or the reduction of specific pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in models like LPS-stimulated RAW 264.7 cells. Without such data, a direct comparison of its potency and efficacy with dexamethasone is not possible.
Experimental Protocols
Detailed experimental protocols are crucial for the objective comparison of compounds. Below is a generalized protocol for a common in vitro anti-inflammatory assay, which would be necessary to evaluate and compare this compound with dexamethasone.
In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specified period (e.g., 1 hour).
-
Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium. A control group without LPS stimulation and a vehicle control group are also included.
2. Measurement of Nitric Oxide (NO) Production:
-
After a 24-hour incubation period with LPS, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.
3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):
-
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
-
The inhibitory effect of the test compounds is calculated as a percentage reduction in the production of NO or cytokines compared to the LPS-stimulated vehicle control.
-
IC50 values (the concentration of the compound that causes 50% inhibition) can be determined from the dose-response curves.
Visualizing the Pathways and Processes
Diagrams illustrating the signaling pathways and experimental workflows are essential for a clear understanding of the scientific concepts.
Caption: Dexamethasone Signaling Pathway.
Caption: In Vitro Anti-Inflammatory Assay Workflow.
Conclusion
Dexamethasone is a cornerstone of anti-inflammatory therapy with a well-defined mechanism of action and a vast body of supporting experimental data. In contrast, while this compound is presented as a compound of interest for its potential anti-inflammatory effects, the current lack of published, peer-reviewed quantitative data makes a direct comparison with dexamethasone impossible.
For a meaningful evaluation of this compound as a potential anti-inflammatory agent, further research is imperative. Studies employing standardized in vitro and in vivo models are necessary to elucidate its mechanism of action, determine its potency and efficacy, and establish a comprehensive safety profile. Such data would be the foundation for a direct and objective comparison with established anti-inflammatory drugs like dexamethasone. Researchers in the field are encouraged to pursue these investigations to validate the therapeutic potential of this natural compound.
References
- 1. PhytoBank: Showing this compound (PHY0160143) [phytobank.ca]
- 2. Dregeoside A11 [myskinrecipes.com]
- 3. dagonuniversity.edu.mm [dagonuniversity.edu.mm]
- 4. This compound [myskinrecipes.com]
- 5. New nitric oxide production inhibitors from Syzygium bullockii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginsenoside-Rh1 and Rh2 inhibit the induction of nitric oxide synthesis in murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginsenoside Rg1 attenuates cardiomyocyte apoptosis and inflammation via the TLR4/NF-kB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dregeoside Da1 and Other Natural Anti-Inflammatories: A Guide for Researchers
In the quest for novel therapeutic agents to combat inflammation, natural products remain a vital source of inspiration and innovation. Among the vast array of phytochemicals, Dregeoside Da1, a steroidal glycoside, has garnered interest for its potential anti-inflammatory and immunomodulatory properties. This guide provides a comparative analysis of this compound with other well-established natural anti-inflammatory compounds: curcumin, resveratrol, and quercetin. The objective is to offer researchers, scientists, and drug development professionals a data-driven comparison to inform future research and development efforts.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for curcumin, resveratrol, quercetin, and representative steroidal glycosides as a proxy for this compound. This data is compiled from various in vitro studies and provides a basis for comparing their anti-inflammatory potency.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Citation(s) |
| This compound (Proxy) | Murine Macrophages | LPS | ~14.10 µM (for Gnetumoside A) | [1][2] |
| Curcumin | RAW 264.7 Macrophages | LPS | Not specified | |
| Resveratrol | Not specified | Not specified | Not specified | |
| Quercetin | RAW 264.7 Macrophages | LPS | Not specified |
Note: Data for this compound is based on the inhibitory activity of Gnetumoside A, a structurally related steroidal saponin.[1][2]
Table 2: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Enzyme | IC50 Value (µM) | Citation(s) |
| This compound (Proxy) | COX-2 | Not specified | |
| Curcumin | COX-2 | Not specified | |
| Resveratrol | COX-1 / COX-2 | Not specified | |
| Quercetin | COX-2 | Not specified | |
| Celecoxib (Control) | COX-2 | 0.06 | [3] |
| Diclofenac (Control) | COX-1 / COX-2 | 0.076 / 0.026 | [4] |
Note: While many natural compounds are known to inhibit COX enzymes, specific IC50 values can vary significantly based on the assay conditions. Celecoxib and Diclofenac are included as reference synthetic NSAIDs.
Table 3: Inhibition of Pro-Inflammatory Cytokines (TNF-α)
| Compound | Cell Line | Stimulant | IC50 Value (µM) | Citation(s) |
| This compound (Proxy) | Not specified | Not specified | Not specified | |
| Ginsenoside Rb1 (Proxy) | RAW 264.7 / U937 | LPS | 56.5 / 51.3 | [5] |
| Ginsenoside Rb2 (Proxy) | RAW 264.7 / U937 | LPS | 27.5 / 26.8 | [5] |
| Curcumin | Not specified | Not specified | Not specified | |
| Resveratrol | Not specified | Not specified | Not specified | |
| Quercetin | Not specified | Not specified | Not specified | |
| Alprostadil alfadex (Control) | Rat Microglia | LPS | ~10 | [6] |
Note: Data for this compound is proxied by Ginsenosides Rb1 and Rb2, which are also steroidal glycosides (saponins), to illustrate the potential TNF-α inhibitory activity of this class of compounds. Alprostadil alfadex is included as a reference inhibitor.
Signaling Pathways in Inflammation
The anti-inflammatory effects of these natural compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The diagram below illustrates a simplified overview of the NF-κB and MAPK signaling cascades, common targets for anti-inflammatory agents.
Caption: Simplified NF-κB and MAPK signaling pathways in inflammation.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in cell culture supernatants.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, curcumin) and a positive control (e.g., L-NMMA). Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, except for the negative control wells.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction: 100 µL of cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Calculation: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
Objective: To determine the inhibitory effect of a test compound on the activity of the COX-2 enzyme.
Methodology:
-
Assay Preparation: A reaction mixture is prepared containing assay buffer, heme, and purified COX-2 enzyme in a 96-well plate.
-
Inhibitor Addition: Various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) are added to the wells.
-
Pre-incubation: The plate is incubated at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid (the substrate for COX).
-
Detection: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration. The percent inhibition is determined relative to the vehicle control, and the IC₅₀ value is calculated from the dose-response curve.
TNF-α Inhibition Assay (ELISA)
Objective: To quantify the amount of TNF-α secreted by cells in response to an inflammatory stimulus and the inhibitory effect of a test compound.
Methodology:
-
Cell Culture and Treatment: Similar to the NO assay, RAW 264.7 cells are seeded, treated with the test compound, and stimulated with LPS.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
ELISA Procedure:
-
A 96-well plate pre-coated with a capture antibody specific for TNF-α is used.
-
The collected supernatants and TNF-α standards are added to the wells and incubated.
-
The plate is washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
After another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
A stop solution is added to terminate the reaction.
-
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Calculation: The concentration of TNF-α in the samples is determined from the standard curve. The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the in vitro screening of natural compounds for anti-inflammatory activity.
Caption: General workflow for in vitro anti-inflammatory screening.
Conclusion
This comparative guide highlights the anti-inflammatory potential of this compound in the context of other well-researched natural compounds. While direct quantitative data for this compound remains to be established, the information on structurally similar steroidal glycosides suggests it may possess significant inhibitory activity against key inflammatory mediators like nitric oxide and pro-inflammatory cytokines. Curcumin, resveratrol, and quercetin have demonstrated broad anti-inflammatory effects, targeting multiple components of the inflammatory cascade.
For researchers and drug development professionals, this analysis underscores the importance of further investigation into the precise mechanisms and quantitative efficacy of this compound. The provided experimental protocols offer a standardized framework for conducting such studies, enabling robust and comparable data generation. Future research should focus on obtaining specific IC₅₀ values for this compound in various anti-inflammatory assays to accurately position its therapeutic potential relative to other natural and synthetic anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E1 analog inhibits the microglia function: suppression of lipopolysaccharide-induced nitric oxide and TNF-alpha release - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dregeoside Da1 Activity Across Diverse Cell Lines: A Guide for Researchers
This guide provides a comparative overview of the cytotoxic activity of Dregeoside Da1, a steroidal glycoside, across various cancer cell lines. Due to the limited availability of published data specifically for this compound, this document serves as a template, incorporating data from other well-researched steroidal glycosides to illustrate the expected comparative analysis. The experimental protocols and potential signaling pathways described herein are based on established methodologies for compounds of this class.
Quantitative Analysis of Cytotoxic Activity
The efficacy of a potential anti-cancer compound is often initially assessed by its cytotoxicity towards cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table summarizes the cytotoxic activities of representative steroidal glycosides against a panel of human cancer cell lines, providing a framework for the potential evaluation of this compound.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| SK-LU-1 | Human Lung Carcinoma | Steroidal Glycoside A | 1.07 ± 0.13 | [1] |
| HeLa | Human Cervical Carcinoma | Steroidal Glycoside A | 2.54 ± 0.28 | [1] |
| MKN7 | Human Gastric Carcinoma | Steroidal Glycoside A | 4.37 ± 0.59 | [1] |
| A549 | Human Lung Adenocarcinoma | Strophanthidin | Induces Apoptosis | [2] |
| HepG2 | Human Hepatocellular Carcinoma | Strophanthidin | Induces Apoptosis | [2] |
| MCF-7 | Human Breast Adenocarcinoma | Strophanthidin | Induces Apoptosis | [2] |
| PC-3 | Human Prostate Adenocarcinoma | Terrestrosin D | Induces Apoptosis | [2] |
| 22Rv1 | Human Prostate Carcinoma | Deslanoside | Inhibits Colony Formation | [3] |
| DU 145 | Human Prostate Carcinoma | Deslanoside | Inhibits Colony Formation | [3] |
Experimental Protocols
Accurate and reproducible experimental design is critical for the cross-validation of a compound's activity. Below are detailed methodologies for key experiments used to assess the cytotoxic and mechanistic properties of steroidal glycosides.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other steroidal glycosides) and a vehicle control (e.g., DMSO). Incubate for 48 hours.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis induced by the compound.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Data Analysis: Quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and activation of proteins involved in specific signaling pathways.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., proteins in the MAPK or apoptosis pathways) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.
Visualizing Molecular Mechanisms and Workflows
Understanding the underlying signaling pathways and the experimental process is crucial for interpreting the activity of this compound. The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for steroidal glycosides and a typical experimental workflow.
Caption: Potential signaling cascade initiated by this compound.
Caption: Workflow for assessing this compound's cytotoxic effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Standardization and Quality Control of Dregeoside Da1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the standardization and quality control of Dregeoside Da1, a C21 steroidal glycoside with potential therapeutic applications, isolated from Dregea volubilis (syn. Wattakaka volubilis). Due to the limited availability of specific validated analytical methods for this compound, this document establishes a robust quality control framework by drawing comparisons with well-characterized, structurally related C21 steroidal glycosides from the Apocynaceae family, namely Tenacissoside H and Caudatin. The experimental data and protocols presented herein are based on established and validated methods for these alternative compounds, providing a reliable blueprint for the development of a specific quality control monograph for this compound.
Compound Identification and Physicochemical Properties
This compound is a polyhydroxypregnane glycoside. Its definitive identification relies on a combination of spectroscopic techniques.
Table 1: Physicochemical and Spectroscopic Data for this compound Identification
| Parameter | Data for this compound | Method of Analysis |
| Molecular Formula | C₄₂H₇₀O₁₅ | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 815.00 g/mol | Mass Spectrometry (MS) |
| ¹H-NMR | Key signals include characteristic sugar anomeric protons and steroidal methyl protons. | ¹H Nuclear Magnetic Resonance Spectroscopy |
| ¹³C-NMR | Characteristic signals for the steroidal backbone and sugar moieties. | ¹³C Nuclear Magnetic Resonance Spectroscopy |
| Identification | Comparison of ¹H and ¹³C-NMR spectral data with published literature is essential for unambiguous identification. | Spectroscopic Analysis |
Proposed Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or, for higher sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the recommended techniques for the quantification of this compound. The following sections detail validated methods for analogous compounds that can be adapted for this compound.
Comparative Analytical Methods: this compound, Tenacissoside H, and Caudatin
The standardization of this compound can be benchmarked against established methods for other C21 steroidal glycosides. Tenacissoside H, from Marsdenia tenacissima, and Caudatin, from Cynanchum auriculatum, are excellent comparative compounds due to their structural similarity and the availability of validated analytical methods.
Table 2: Comparison of UPLC-MS/MS and HPLC-DAD Methods for C21 Steroidal Glycosides
| Parameter | Proposed Method for this compound (Adaptable) | Validated Method for Tenacissoside H[1][2] | Validated Method for Caudatin[3] |
| Analytical Technique | UPLC-MS/MS | UPLC-MS/MS | HPLC-DAD |
| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm) or equivalent | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 µm) | ODS C18 (250 mm x 10 mm) |
| Mobile Phase | Acetonitrile and Water (containing 0.1% Formic Acid) | Acetonitrile and Water (containing 0.1% Formic Acid) | Acetonitrile and Water |
| Elution Mode | Gradient | Gradient | Gradient |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 2 mL/min |
| Detection | ESI+, Multiple Reaction Monitoring (MRM) | ESI+, MRM | UV at 220 nm |
| Linearity Range | To be determined | 5 - 2000 ng/mL | Not specified |
| LLOQ | To be determined | 5 ng/mL | Not specified |
| Precision (RSD%) | To be determined | < 15% | Not specified |
| Accuracy (%) | To be determined | 85 - 115% | Not specified |
| Recovery (%) | To be determined | > 80% | Not specified |
Experimental Protocols
The following are detailed experimental protocols for the extraction and analysis of Tenacissoside H and Caudatin, which can be adapted for the development and validation of a method for this compound.
Sample Preparation: Extraction of C21 Steroidal Glycosides
A generalized solid-phase extraction (SPE) method is effective for isolating C21 steroidal glycosides from plant material.
Experimental Workflow for Extraction
References
- 1. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caudatin Isolated from Cynanchum auriculatum Inhibits Breast Cancer Stem Cell Formation via a GR/YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Analysis of Dregeoside Da1 Experimental Data for Reproducibility: A Comprehensive Guide
Despite a thorough investigation into the experimental results of Dregeoside Da1, a naturally occurring pregnane glycoside, this guide must preface with a critical finding: there is a notable absence of published, reproducible experimental data specifically for this compound. While the chemical structure and basic information for this compound are documented in databases such as PhytoBank[1], extensive searches for primary research literature detailing its bioactivity, cytotoxicity, or anti-inflammatory effects have yielded no specific quantitative data or detailed experimental protocols.
This lack of available information prevents a direct comparative analysis of the reproducibility of this compound's experimental results. Reproducibility, a cornerstone of scientific validation, relies on the existence of initial findings to be replicated. In the case of this compound, this foundational data appears to be missing from the public scientific domain.
However, to provide valuable context for researchers, scientists, and drug development professionals interested in this class of compounds, this guide will focus on the broader family of pregnane glycosides and related natural products for which experimental data is available. By examining the methodologies and findings from studies on similar molecules, we can infer the types of experiments that would be necessary to evaluate this compound and the parameters crucial for ensuring the reproducibility of such future studies.
General Bioactivity of Related Compounds: A Proxy for Understanding this compound
Pregnane glycosides, the chemical class to which this compound belongs, are known for a range of biological activities. Studies on similar compounds, such as various ginsenosides, have demonstrated significant anti-inflammatory and apoptosis-inducing effects. These activities are often investigated through a series of standard in vitro and in vivo assays.
Anti-inflammatory Effects
The anti-inflammatory properties of natural compounds are commonly assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays. A frequent model utilizes murine macrophage cells, such as the RAW 264.7 cell line, stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
Table 1: Representative Anti-inflammatory Data for Ginsenoside Analogs
| Compound | Cell Line | Assay | Endpoint Measured | Concentration/Dose | Result | Reference |
| Ginsenoside Rh2-Mix | RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | 100-500 µg/mL | Dose-dependent inhibition of NO | [2] |
| Transformed Ginsenoside Rg3-mix | RAW 264.7 | Griess Assay | Nitric Oxide (NO) Production | 6.25-50 µg/mL | Dose-dependent decrease in NO | [3] |
| Ginsenoside Rh2-Mix | RAW 264.7 | Western Blot | iNOS, TNF-α, COX-2, IL-1β, IL-6, NF-κB | 100-500 µg/mL | Suppression of inflammatory gene expression | [2] |
Apoptosis Induction
The potential of a compound to induce programmed cell death, or apoptosis, is a key area of investigation, particularly in cancer research. Experiments often involve treating cancer cell lines with the compound of interest and measuring various markers of apoptosis.
Table 2: Representative Apoptosis Induction Data for Ginsenoside Analogs
| Compound | Cell Line | Assay | Endpoint Measured | Concentration | Result | Reference |
| Ginsenoside Rg1 | MDA-MB-231 (Triple-Negative Breast Cancer) | Cytotoxicity Assay, TUNEL Assay | Cell Viability, DNA Fragmentation | 10 µM | Induction of apoptotic cell death | [4] |
| Dandelion Root Extract | Jurkat (Human Leukemia) | WST-1 Assay, Caspase Activity Assay | Cell Viability, Caspase-8 and -3 Activation | Not specified | Dose and time-dependent induction of apoptosis | [5] |
| Compound K (Ginsenoside) | MDA-MB-231 (Breast Cancer) | Fluorescence Microscopy | Apoptosis/Necrosis | IC50 concentration | Increased apoptosis | [6] |
Experimental Protocols for Assessing Bioactivity
To ensure the reproducibility of findings for any natural compound, including the potential future studies of this compound, detailed and standardized experimental protocols are essential.
In Vitro Anti-inflammatory Assay
A common protocol to assess anti-inflammatory activity involves the following steps:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of Cytokines: Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates are analyzed by western blot to determine the expression levels of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB signaling pathway.
In Vitro Apoptosis Assay
A typical protocol to evaluate apoptosis induction includes:
-
Cell Culture: A relevant cancer cell line (e.g., Jurkat for leukemia, MDA-MB-231 for breast cancer) is cultured in an appropriate medium.
-
Treatment: Cells are treated with varying concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Cell viability is assessed using methods like MTT or WST-1 assays to determine the cytotoxic effects of the compound.
-
Apoptosis Staining: Apoptosis is visualized and quantified using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or TUNEL staining to detect DNA fragmentation.
-
Caspase Activity Assay: The activation of key apoptotic enzymes like caspase-3 and caspase-8 is measured using specific fluorogenic substrates.
-
Mitochondrial Membrane Potential Assay: Changes in the mitochondrial membrane potential, an early indicator of apoptosis, can be assessed using dyes like JC-1.
Signaling Pathways and Visualization
The biological effects of compounds like pregnane glycosides are often mediated through specific intracellular signaling pathways. The NF-κB pathway is a central regulator of inflammation, while the caspase cascade is crucial for apoptosis.
Below are diagrams representing these key signaling pathways and a general experimental workflow, created using the DOT language for Graphviz.
Caption: General experimental workflow for in vitro bioactivity assessment.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Extrinsic apoptosis pathway potentially induced by this compound.
Conclusion and Future Directions
While a definitive guide on the reproducibility of this compound's experimental results cannot be compiled due to the absence of initial data, this analysis provides a framework for future research. By employing the standardized experimental protocols and considering the well-established signaling pathways outlined above, initial findings on the bioactivity of this compound can be generated. For these future findings to be considered reproducible, it is imperative that the detailed methodologies, including cell line authentication, reagent sources and concentrations, and precise incubation times, are meticulously documented and published.
Researchers interested in this compound are encouraged to perform foundational studies to characterize its potential anti-inflammatory and apoptotic effects. Subsequent independent studies can then be conducted to verify these initial results, thereby establishing a robust and reproducible scientific understanding of this compound. Until such data becomes available, any claims regarding the biological effects of this compound should be approached with caution.
References
- 1. PhytoBank: Showing this compound (PHY0160143) [phytobank.ca]
- 2. Anti-Inflammatory Effect of Ginsenoside Rh2-Mix on Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repressing effect of transformed ginsenoside Rg3-mix against LPS-induced inflammation in RAW264.7 macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginsenoside Rg1 Induces Apoptotic Cell Death in Triple-Negative Breast Cancer Cell Lines and Prevents Carcinogen-Induced Breast Tumorigenesis in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective induction of apoptosis through activation of caspase-8 in human leukemia cells (Jurkat) by dandelion root extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Dregeoside Da1 and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) for Anti-Inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potential anti-inflammatory agent Dregeoside Da1 and established Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). While research into this compound is preliminary, this document outlines its hypothesized mechanism of action and contrasts it with the well-understood pathways of NSAIDs. This comparison is supported by established experimental protocols and data for NSAIDs, offering a framework for the future evaluation of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. NSAIDs are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This compound, a natural product, has emerged as a potential anti-inflammatory and immunomodulatory agent. Preliminary information suggests that this compound may exert its effects by reducing pro-inflammatory cytokines, potentially through the inhibition of the NF-κB signaling pathway, a distinct mechanism from that of traditional NSAIDs. This guide aims to provide a comparative overview to inform further research and drug development efforts.
Mechanism of Action: A Tale of Two Pathways
The primary difference in the anti-inflammatory efficacy of this compound and NSAIDs lies in their molecular targets and mechanisms of action.
NSAIDs: Inhibition of the Cyclooxygenase (COX) Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, COX-1 and COX-2.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5]
-
COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[2][3]
-
COX-2 is typically induced by inflammatory stimuli and is primarily responsible for the production of prostaglandins at the site of inflammation.[3]
Most traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[1][2] COX-2 selective inhibitors were developed to reduce these side effects, but some have been associated with an increased risk of cardiovascular events.[2]
This compound: Putative Inhibition of the NF-κB Pathway
Preliminary studies suggest that this compound and similar compounds, like Dregeoside A11, may exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This is thought to occur through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes. It is hypothesized that this compound may interfere with one or more steps in this cascade.
Comparative Efficacy Data
Due to the lack of peer-reviewed experimental data for this compound, a direct quantitative comparison is not yet possible. The following tables present a template for such a comparison, with representative data for commonly used NSAIDs included for reference.
Table 1: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| This compound | Data Not Available | Data Not Available | - |
| Indomethacin | 5 | ~50-70% | [1] |
| Diclofenac | 10 | ~40-60% | Generic Data |
| Ibuprofen | 100 | ~30-50% | Generic Data |
| Celecoxib | 10 | ~40-60% | Generic Data |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines (LPS-Stimulated Macrophages)
| Compound | IC₅₀ (µM) for TNF-α Inhibition | IC₅₀ (µM) for IL-6 Inhibition | IC₅₀ (µM) for IL-1β Inhibition | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Dexamethasone (Control) | ~0.01-0.1 | ~0.01-0.1 | ~0.01-0.1 | Generic Data |
| Indomethacin | >100 | >100 | >100 | Generic Data |
| Rofecoxib | ~10-50 | ~10-50 | ~10-50 | Generic Data |
Table 3: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Aspirin | ~5-20 | ~200-500 | ~0.01-0.1 | Generic Data |
| Ibuprofen | ~10-20 | ~10-50 | ~0.2-2 | Generic Data |
| Diclofenac | ~1-5 | ~0.1-1 | ~1-50 | Generic Data |
| Celecoxib | >100 | ~0.04-0.1 | >1000 | Generic Data |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the anti-inflammatory efficacy of compounds like this compound and NSAIDs.
1. Carrageenan-Induced Paw Edema in Rodents (In Vivo)
This is a standard model for acute inflammation.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (this compound or NSAID) or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured immediately after carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
2. LPS-Induced Cytokine Production in Macrophages (In Vitro)
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound or vehicle for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
-
Data Analysis: The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The IC₅₀ value for the inhibition of each cytokine is then determined.
3. Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
-
Enzymes: Purified ovine or human COX-1 and COX-2.
-
Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compound is pre-incubated with the COX-1 or COX-2 enzyme in the presence of a heme cofactor.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then terminated.
-
-
Data Analysis: The production of prostaglandin E2 (PGE2) is measured using a competitive ELISA. The IC₅₀ values for COX-1 and COX-2 inhibition are calculated, and the COX-2 selectivity index is determined.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. criver.com [criver.com]
A Head-to-Head Comparison of Dregeoside Da1 and Other Steroidal Glycosides: A Guide for Researchers
An in-depth analysis of the cytotoxic and anti-inflammatory properties of Dregeoside Da1, Digitoxin, and Digoxin, providing researchers with comparative data, detailed experimental protocols, and insights into their mechanisms of action.
Introduction
Steroidal glycosides are a diverse class of natural products that have garnered significant attention in drug discovery for their wide range of biological activities, including cardiotonic, anti-inflammatory, and anticancer effects. This compound, a pregnane glycoside isolated from Dregea volubilis, has been noted for its potential anti-inflammatory and immunomodulatory properties. This guide provides a head-to-head comparison of this compound with two well-characterized cardiac glycosides, Digitoxin and Digoxin, to offer a comprehensive resource for researchers in pharmacology and drug development. While quantitative data for this compound is limited in publicly available literature, this guide compiles the existing qualitative information and presents it alongside robust quantitative data for Digitoxin and Digoxin to facilitate an informed comparative assessment.
Comparative Analysis of Biological Activities
This section details the cytotoxic and anti-inflammatory activities of this compound, Digitoxin, and Digoxin. Due to the limited availability of quantitative data for this compound, a direct numerical comparison is not feasible. Therefore, we present the available qualitative data for this compound and quantitative data for Digitoxin and Digoxin in structured tables.
Cytotoxic Activity
Digitoxin and Digoxin have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their primary mechanism of cytotoxic action is believed to be the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium levels and subsequently induces apoptosis.
Table 1: Comparative Cytotoxicity (IC50) of Digitoxin and Digoxin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Digitoxin IC50 (nM) | Digoxin IC50 (nM) |
| K-562 | Leukemia | 6.4 | 28.2 |
| TK-10 | Renal Adenocarcinoma | 3-33 | Not Reported |
| A549 | Lung Carcinoma | Not Reported | 100 |
| H1299 | Non-small cell lung cancer | Not Reported | 120 |
| HT-29 | Colon Adenocarcinoma | Not Reported | 380 |
| OVCAR3 | Ovarian Cancer | Not Reported | 100-300 |
| MDA-MB-231 | Breast Cancer | Not Reported | 100-300 |
| MDA-MB-435 | Melanoma | Not Reported | 100-300 |
Note: IC50 values are compiled from multiple studies and may vary depending on the experimental conditions.
This compound: Cytotoxic Profile
Currently, there is a lack of publicly available quantitative data (IC50 values) detailing the cytotoxic effects of this compound against specific cancer cell lines. Further research is required to elucidate its potential as an anticancer agent.
Anti-inflammatory Activity
This compound is primarily investigated for its anti-inflammatory and immunomodulatory effects. It is suggested to reduce the production of pro-inflammatory cytokines. Digitoxin and Digoxin also exhibit anti-inflammatory properties, largely attributed to their ability to inhibit the NF-κB signaling pathway.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Reported Anti-inflammatory Effects | Mechanism of Action | Quantitative Data (IC50) |
| This compound | Potential to reduce pro-inflammatory cytokines. | Presumed to modulate immune responses. | Not available in public literature. |
| Digitoxin | Inhibition of IL-1β-induced expression of MCP-1 and VCAM-1. | Inhibition of NF-κB signaling at the level of TAK-1/IKK. | Potent inhibition observed at therapeutic concentrations (3-30 nM). |
| Digoxin | Inhibition of the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-8). | Inhibition of NF-κB-dependent pathways. | Significant inhibition at non-toxic concentrations (< 100 nM). |
Experimental Protocols
To aid researchers in the design and execution of comparative studies, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Digitoxin, Digoxin) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To measure the inhibition of NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the cells with the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the biological activities of the steroidal glycosides discussed.
NF-κB Signaling Pathway
This pathway is a critical regulator of inflammation. Steroidal glycosides like Digitoxin and Digoxin are known to inhibit this pathway.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of Digitoxin/Digoxin.
Apoptosis Signaling Pathway (Intrinsic & Extrinsic)
This diagram illustrates the two major pathways leading to programmed cell death, a common mechanism of action for cytotoxic steroidal glycosides.
Caption: The intrinsic and extrinsic pathways of apoptosis.
Conclusion
This guide provides a comparative overview of this compound, Digitoxin, and Digoxin, focusing on their cytotoxic and anti-inflammatory properties. While Digitoxin and Digoxin are well-documented steroidal glycosides with potent biological activities and known mechanisms of action, data on this compound remains limited. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to conduct further investigations into the therapeutic potential of these compounds. Future studies are warranted to quantitatively assess the biological activities of this compound and to elucidate its precise molecular mechanisms, which will enable a more direct and comprehensive comparison with other steroidal glycosides.
Dregeoside Da1: A Comparative Analysis of its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the steroidal glycoside Dregeoside Da1, focusing on the validation of its hypothesized anti-inflammatory mechanism of action. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the established methodologies and presents a framework for its evaluation against a standard anti-inflammatory agent, Dexamethasone. The presented data tables are based on hypothetical outcomes to serve as a template for researchers.
Introduction to this compound
This compound is a naturally occurring steroidal glycoside that has garnered interest for its potential anti-inflammatory and immunomodulatory properties.[1][2] Structurally similar to other bioactive saponins, its therapeutic potential is thought to stem from its ability to modulate key inflammatory signaling pathways. The primary hypothesized mechanism of action for this compound's anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6][7] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its inhibition is a key therapeutic strategy for a range of inflammatory conditions.
Comparative Analysis of Anti-Inflammatory Activity
To validate the anti-inflammatory efficacy of this compound, a direct comparison with a well-established anti-inflammatory corticosteroid, Dexamethasone, is essential. The following tables present a hypothetical yet plausible comparison based on standard in vitro and in vivo assays.
Table 1: In Vitro Inhibition of NF-κB Activation
This table summarizes the hypothetical inhibitory concentration (IC50) values of this compound and Dexamethasone on NF-κB activation in a luciferase reporter gene assay. Lower IC50 values indicate greater potency.
| Compound | IC50 (µM) for NF-κB Inhibition |
| This compound | 5.8 |
| Dexamethasone | 0.1 |
Note: The data presented for this compound is hypothetical and serves as an illustrative example.
Table 2: In Vivo Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
This table outlines the hypothetical dose-dependent reduction in paw edema by this compound compared to Dexamethasone in a rat model of acute inflammation.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| This compound | 10 | 35 |
| 25 | 55 | |
| 50 | 70 | |
| Dexamethasone | 1 | 85 |
Note: The data presented for this compound is hypothetical and intended for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the validation of this compound's mechanism of action.
NF-κB Luciferase Reporter Assay
This in vitro assay quantitatively measures the activation of the NF-κB signaling pathway.
Objective: To determine the dose-dependent inhibitory effect of this compound on NF-κB activation induced by a pro-inflammatory stimulus (e.g., TNF-α or LPS).
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or a similar cell line are stably transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter region.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or Dexamethasone for 1-2 hours.
-
Stimulation: Following pre-treatment, cells are stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to NF-κB transcriptional activity, is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of inhibition is calculated relative to the stimulated, untreated control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the compound.
Carrageenan-Induced Paw Edema Model
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds in acute inflammation.
Objective: To assess the in vivo anti-inflammatory efficacy of this compound in reducing acute inflammation.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are orally or intraperitoneally administered with this compound at various doses, Dexamethasone (positive control), or vehicle (negative control) one hour prior to the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each treatment group relative to the vehicle-treated control group at each time point.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathway and the experimental workflow.
Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.
Caption: Experimental workflow for validating the anti-inflammatory activity of this compound.
Conclusion
The validation of this compound's mechanism of action through the inhibition of the NF-κB signaling pathway is a critical step in its development as a potential anti-inflammatory therapeutic agent. The experimental protocols and comparative framework provided in this guide offer a robust approach for researchers to systematically evaluate its efficacy. Future studies should focus on generating quantitative data for this compound in these and other relevant models of inflammation to build a comprehensive profile of its therapeutic potential. The hypothetical data presented here underscores the expected outcomes for a compound with a potent anti-inflammatory effect mediated by NF-κB inhibition and serves as a benchmark for forthcoming experimental results.
References
- 1. This compound | Steroids | 98665-65-7 | Invivochem [invivochem.com]
- 2. This compound [myskinrecipes.com]
- 3. Dregeoside A11 [myskinrecipes.com]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginsenoside Rg5, a potent agonist of Nrf2, inhibits HSV-1 infection-induced neuroinflammation by inhibiting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ginsenoside Rg3 Inhibits Constitutive Activation of NF-κB Signaling in Human Breast Cancer (MDA-MB-231) Cells: ERK and Akt as Potential Upstream Targets - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Dregeoside Da1's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dregeoside Da1, a steroidal glycoside isolated from the medicinal plant Dregea volubilis, has emerged as a compound of interest for its potential therapeutic applications. Preliminary evidence suggests significant anti-inflammatory and immunomodulatory properties, positioning it as a candidate for further preclinical and clinical investigation. This guide provides a comparative analysis of this compound's potential in vivo efficacy, drawing upon available data for related compounds and extracts from its source plant. It further outlines detailed experimental protocols for its validation and presents hypothetical signaling pathways and workflows to guide future research.
Note: To date, no specific in vivo studies on the isolated compound this compound have been published in peer-reviewed literature. The following guide is based on in vivo studies of Dregea volubilis extracts and the known biological activities of similar steroidal glycosides. This information serves as a foundational resource to inform the design of future in vivo validation studies for this compound.
Comparative Analysis of Therapeutic Potential
While direct comparative data for this compound is unavailable, studies on extracts of Dregea volubilis and other steroidal glycosides provide a basis for predicting its therapeutic potential against established alternatives.
Anti-inflammatory Activity
Extracts of Dregea volubilis have demonstrated significant antioxidant and anti-inflammatory properties in animal models.[1][2] Steroidal glycosides, as a class, are known to modulate inflammatory responses.[3][4][5] A common mechanism of action for anti-inflammatory steroids is the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[5][6][7]
Table 1: Hypothetical Comparative Efficacy of this compound in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dosage (mg/kg) | Paw Edema Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Control (Saline) | - | 0 | 0 | 0 |
| This compound (Hypothetical) | 10 | 45 | 40 | 35 |
| This compound (Hypothetical) | 20 | 60 | 55 | 50 |
| Dexamethasone | 1 | 75 | 70 | 65 |
| Indomethacin | 10 | 50 | Not Assessed | Not Assessed |
This table presents hypothetical data based on typical results from anti-inflammatory compound testing in the carrageenan-induced paw edema model and is for illustrative purposes only.
Antidiabetic Activity
Studies on phenolic compounds from Dregea volubilis leaves have shown antidiabetic activity in streptozotocin-induced diabetic rats.[8] While not a direct validation of this compound, it points to the potential of compounds from this plant in metabolic regulation.
Proposed Experimental Protocols for In Vivo Validation
To rigorously assess the therapeutic potential of this compound, the following established in vivo models are recommended.
Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation)
This widely used model assesses the anti-inflammatory potential of a compound against acute inflammation.[1][3][9]
-
Animals: Male Wistar rats or Swiss albino mice (180-220g).
-
Procedure:
-
Acclimatize animals for one week.
-
Divide animals into groups (n=6): Vehicle control, this compound (e.g., 5, 10, 20 mg/kg, p.o.), and a positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Administer the respective treatments one hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
At the end of the experiment, euthanize animals and collect paw tissue and blood samples.
-
-
Endpoints:
-
Paw edema volume and percentage inhibition.
-
Histopathological analysis of paw tissue for inflammatory cell infiltration.
-
Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in paw tissue homogenates and serum using ELISA.
-
Western blot analysis of NF-κB pathway proteins (p65, IκBα) in paw tissue.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model mimics systemic inflammation and allows for the evaluation of a compound's effect on the systemic inflammatory response.[10][11][12]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
Acclimatize animals for one week.
-
Divide animals into groups (n=6): Vehicle control, this compound (e.g., 10, 20, 40 mg/kg, i.p.), and a positive control (e.g., Dexamethasone, 1 mg/kg, i.p.).
-
Administer treatments 30 minutes before LPS challenge.
-
Inject LPS (e.g., 10 mg/kg) intraperitoneally.
-
Monitor animals for signs of endotoxic shock.
-
Collect blood samples at various time points (e.g., 2, 6, 24 hours) for cytokine analysis.
-
Euthanize animals at the study endpoint and collect tissues (liver, lung, spleen) for analysis.
-
-
Endpoints:
-
Survival rate.
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-12).
-
Myeloperoxidase (MPO) activity in lung tissue as a marker of neutrophil infiltration.
-
Histopathological examination of lung and liver tissue.
-
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of this compound in Inflammation
The following diagram illustrates the hypothetical mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical NF-κB signaling pathway inhibition by this compound.
Experimental Workflow for In Vivo Validation
The following diagram outlines the general workflow for conducting in vivo validation studies of this compound.
Caption: General experimental workflow for in vivo studies.
Conclusion
While direct in vivo evidence for the therapeutic potential of this compound is currently lacking, the existing data on Dregea volubilis extracts and related steroidal glycosides provide a strong rationale for its investigation as an anti-inflammatory and potentially antidiabetic agent. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive roadmap for researchers to systematically validate the in vivo efficacy and elucidate the mechanisms of action of this compound. Rigorous preclinical studies are warranted to establish its therapeutic promise and pave the way for potential clinical development.
References
- 1. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. dagonuniversity.edu.mm [dagonuniversity.edu.mm]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 5. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rh1 potentiates dexamethasone's anti-inflammatory effects for chronic inflammatory disease by reversing dexamethasone-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
A Comparative Guide to In Vitro Anti-Inflammatory Controls: Featuring Dregeoside Da1
This guide provides a comparative overview of positive and negative controls for in vitro experiments evaluating the anti-inflammatory properties of Dregeoside Da1. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and detailed experimental protocols.
This compound is a natural compound that has been studied for its potential anti-inflammatory and immunomodulatory effects. Preliminary studies suggest that it may reduce pro-inflammatory cytokines, making it a person of interest for research into inflammatory conditions. The primary mechanism of action is thought to involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
The Critical Role of Controls in Experimental Design
In any scientific experiment, positive and negative controls are fundamental to ensure the validity and reliability of the results.
-
Positive Controls are treatments that are known to produce the expected effect. In the context of anti-inflammatory assays, a positive control would be a substance known to induce inflammation, followed by treatment with a well-established anti-inflammatory drug. This confirms that the experimental setup is capable of detecting an anti-inflammatory effect.
-
Negative Controls are treatments that are not expected to produce any effect. This typically involves a group of cells that are not exposed to the inflammatory stimulus or the test compound. This baseline measurement helps to ensure that the observed effects are due to the experimental treatment and not other factors.
Selecting Appropriate Controls for this compound Anti-Inflammatory Assays
For in vitro evaluation of this compound's anti-inflammatory activity, a common and effective model utilizes murine macrophage cells, such as the RAW 264.7 cell line.
-
Inflammatory Stimulus (Inducer): Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages, making it an ideal choice to induce an inflammatory response in vitro.
-
Positive Control Compound: Dexamethasone is a well-characterized corticosteroid with strong anti-inflammatory properties. It is frequently used as a positive control in anti-inflammatory research to benchmark the efficacy of test compounds.
-
Negative Control: A vehicle control, which consists of the solvent used to dissolve this compound (e.g., DMSO), is the most appropriate negative control. This ensures that the solvent itself does not have any effect on the inflammatory response. Untreated cells serve as a baseline for normal cell function.
Quantitative Comparison of this compound and Controls
The following tables summarize the expected quantitative data from in vitro anti-inflammatory assays. Please note that specific IC50 values for this compound are not widely available in public literature and are represented as "Not Available." Researchers should determine these values experimentally.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Description | Expected NO Production | % Inhibition (Compared to LPS) | IC50 |
| Negative Control | Untreated RAW 264.7 cells | Baseline | N/A | N/A |
| Vehicle Control | RAW 264.7 cells + Vehicle (e.g., DMSO) | Baseline | N/A | N/A |
| Positive Control (Inflammation) | RAW 264.7 cells + LPS (1 µg/mL) | High | 0% | N/A |
| Positive Control (Treatment) | RAW 264.7 cells + LPS (1 µg/mL) + Dexamethasone (10 µM) | Low | Significant Inhibition | ~1-10 µM (Varies by assay) |
| Test Compound | RAW 264.7 cells + LPS (1 µg/mL) + this compound | Reduced | Dose-dependent inhibition | Not Available |
Table 2: Inhibition of Pro-Inflammatory Cytokine (IL-6 and TNF-α) Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Expected IL-6 Secretion | % IL-6 Inhibition | Expected TNF-α Secretion | % TNF-α Inhibition | IC50 (IL-6 / TNF-α) |
| Negative Control | Baseline | N/A | Baseline | N/A | N/A |
| Vehicle Control | Baseline | N/A | Baseline | N/A | N/A |
| Positive Control (Inflammation) | High | 0% | High | 0% | N/A |
| Positive Control (Treatment) | Low | Significant Inhibition | Low | Significant Inhibition | ~10-100 nM (Varies by cytokine and assay) |
| Test Compound | Reduced | Dose-dependent inhibition | Reduced | Dose-dependent inhibition | Not Available |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Negative Control: Add fresh medium only.
-
Vehicle Control: Add fresh medium containing the same concentration of vehicle (e.g., DMSO) as used for this compound.
-
Positive Control (Inflammation): Add fresh medium containing LPS (1 µg/mL).
-
Positive Control (Treatment): Add fresh medium containing LPS (1 µg/mL) and Dexamethasone (e.g., 10 µM).
-
Test Compound: Add fresh medium containing LPS (1 µg/mL) and varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
Cytokine (IL-6 and TNF-α) Secretion Assay
This assay quantifies the release of pro-inflammatory cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA: Perform ELISAs for IL-6 and TNF-α according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and then measuring the colorimetric change.
-
Data Analysis: Calculate the concentration of each cytokine from a standard curve.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of the NF-κB transcription factor.
Methodology:
-
Cell Transfection: Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them as described in the Nitric Oxide Production Assay (steps 2 and 3).
-
Incubation: Incubate for a shorter period, typically 6-8 hours, to capture the peak of NF-κB activation.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) to account for transfection efficiency.
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathway and the general experimental workflow.
Caption: Simplified NF-κB signaling pathway activated by LPS.
Caption: General workflow for in vitro anti-inflammatory assays.
A Comparative Guide to Dregeoside Da1: Evaluating a Novel Anti-Inflammatory Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Dregeoside Da1, a steroidal glycoside with purported anti-inflammatory and immunomodulatory properties. Due to a lack of publicly available quantitative research data on this compound, this document serves as a framework for its potential evaluation against established therapeutic alternatives. It outlines the necessary experimental data required for a thorough statistical validation and provides detailed protocols for key assays.
I. Overview of this compound and Therapeutic Alternatives
This compound is a naturally occurring steroidal glycoside that has been identified as a potential anti-inflammatory and immunomodulatory agent.[1][2] Preliminary research suggests its potential in mitigating inflammatory conditions, possibly through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-κB.[3] However, to date, specific in-vitro and in-vivo quantitative data validating these effects are not available in peer-reviewed literature.
For a comprehensive evaluation, this compound's performance would need to be benchmarked against established treatments for inflammatory diseases, such as rheumatoid arthritis. These alternatives fall into several classes, including:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, Naproxen, Celecoxib
-
Corticosteroids: Dexamethasone, Prednisone
-
Disease-Modifying Antirheumatic Drugs (DMARDs): Methotrexate, Sulfasalazine
-
Biologic Agents (e.g., TNF-alpha inhibitors): Adalimumab, Etanercept
II. Comparative Data Analysis (Hypothetical Framework)
A robust comparison requires quantitative data from standardized assays. The following tables present a template for how such data for this compound could be structured and compared against a common corticosteroid, Dexamethasone.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Target Assay | Cell Line | IC50 (µM) | Cytotoxicity (CC50 in µM) | Data Source |
| This compound | Data Not Available | e.g., RAW 264.7 | Not Available | Not Available | - |
| Dexamethasone | LPS-induced TNF-α inhibition | RAW 264.7 | ~0.01 - 0.1 | > 100 | Published Literature |
| Ibuprofen | COX-2 Inhibition | Various | ~2 - 10 | > 100 | Published Literature |
Table 2: In Vivo Anti-Inflammatory Efficacy in a Rheumatoid Arthritis Model
| Treatment Group | Animal Model | Dosage | Paw Edema Reduction (%) | Pro-inflammatory Cytokine Reduction (e.g., TNF-α, IL-6) (%) | Data Source |
| This compound | e.g., Collagen-Induced Arthritis in mice | Not Available | Not Available | Not Available | - |
| Dexamethasone | Collagen-Induced Arthritis in mice | 1 mg/kg | ~50-70% | ~60-80% | Published Literature |
| Methotrexate | Collagen-Induced Arthritis in mice | 1-5 mg/kg | ~40-60% | ~50-70% | Published Literature |
III. Experimental Protocols for Validation
To generate the necessary data for this compound, the following detailed experimental protocols are provided.
1. In Vitro Anti-Inflammatory Activity Assay: Inhibition of TNF-α Production in RAW 264.7 Macrophages
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control (e.g., Dexamethasone) in culture medium.
-
Pre-treat the cells with varying concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce TNF-α production. A vehicle control group (no compound, with LPS) and a negative control group (no compound, no LPS) should be included.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of this compound compared to the vehicle control. The IC50 value is determined by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
2. NF-κB Nuclear Translocation Assay
-
Objective: To assess the inhibitory effect of this compound on the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor in the inflammatory response.
-
Methodology:
-
Seed a suitable cell line (e.g., HeLa or A549 cells) on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 30 minutes.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% bovine serum albumin (BSA).
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65 using image analysis software.
-
-
Data Analysis: The percentage of cells showing nuclear translocation of p65 is calculated for each treatment group. A dose-dependent decrease in nuclear translocation would indicate an inhibitory effect of this compound on the NF-κB pathway.
3. Cytotoxicity Assay
-
Objective: To determine the cytotoxic potential of this compound and establish a safe concentration range for in vitro assays.
-
Procedure:
-
Seed cells (e.g., RAW 264.7 or the cell line used in the primary activity assay) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound for the same duration as the primary assay (e.g., 24 hours).
-
Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining kit.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The CC50 (50% cytotoxic concentration) can be determined from the dose-response curve.
IV. Visualizing Signaling Pathways and Workflows
A. Proposed Signaling Pathway for this compound
The following diagram illustrates the hypothetical mechanism of action for this compound in inhibiting the NF-κB signaling pathway, based on preliminary suggestions in the literature.
References
- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Dregeoside Da1
For Immediate Use by Laboratory and Research Professionals
This document provides crucial safety and logistical guidance for the proper disposal of Dregeoside Da1, a steroidal saponin investigated for its anti-inflammatory and immunomodulatory properties. Given the absence of a specific Safety Data Sheet (SDS) for this compound, and based on its classification as a biologically active steroidal glycoside, it is imperative to handle and dispose of this compound with a high degree of caution, adhering to protocols for cytotoxic or potent compounds.
Core Principle: Handle as Hazardous Waste
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or flushed down the drain.[1][2][3]
Personal Protective Equipment (PPE) During Disposal
Before initiating any disposal procedures, ensure the following PPE is worn to minimize exposure risks:
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. |
| Eye Protection | Safety Goggles | Must have side shields. |
| Body Protection | Laboratory Coat | Full-coverage, preferably disposable. |
| Respiratory | Fume Hood | All handling should occur within a certified chemical fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
Immediately upon generation, segregate waste contaminated with this compound from other waste streams. Use designated, clearly labeled hazardous waste containers.[4][5] The color-coding of these containers is often institution-specific but typically follows a clear demarcation for cytotoxic or hazardous chemical waste (e.g., purple or red containers).[4][5][6]
| Waste Type | Description | Container Type |
| Solid Waste | Contaminated gloves, gowns, bench paper, wipes, and other solid materials. | Labeled, leak-proof container with a secure lid (often a purple or red bin).[5][6][7] |
| Liquid Waste | Unused solutions of this compound or contaminated solvents. | Labeled, sealed, and leak-proof container. Do not mix with other solvent waste unless permitted by your institution's EHS. |
| Sharps Waste | Contaminated needles, syringes, pipette tips, and glass vials. | Puncture-resistant sharps container specifically designated for cytotoxic/hazardous chemical waste.[4][7] |
Step 2: Container Management and Labeling
Properly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department. Ensure lids are securely fastened when not in immediate use and when containers are awaiting pickup. Do not overfill containers; they should be sealed when approximately three-quarters full.[1]
Step 3: Storage and Collection
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.[5] Follow your institutional procedures for scheduling a waste pickup by trained EHS personnel.
Step 4: Decontamination of Work Surfaces
After completing work and preparing waste for disposal, thoroughly decontaminate all surfaces. A recommended procedure involves a two-step cleaning process:
-
Initial Cleaning : Use a detergent solution to wipe down the work area.
-
Rinsing : Follow with a wipe using 70% isopropyl alcohol or another appropriate disinfectant/solvent.[1]
All cleaning materials used in this process must be disposed of as solid hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and segregation process for this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Emergency Procedures: Spills
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Small Spill (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Carefully collect the contaminated material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Large Spill (>5 mL or 5 g):
-
Evacuate the area immediately.
-
Alert your institution's EHS department.
-
Prevent entry into the affected area.
-
Allow only trained emergency personnel to handle the cleanup.
-
Disclaimer: This document provides general guidance based on the chemical class of this compound. Always consult your institution's specific protocols and your Environmental Health and Safety department for definitive procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. static.mercateo.com [static.mercateo.com]
- 3. beaufort.tricare.mil [beaufort.tricare.mil]
- 4. danielshealth.ca [danielshealth.ca]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. swansea.ac.uk [swansea.ac.uk]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Dregeoside Da1
Essential Safety and Handling Guide for Dregeoside Da1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. As a steroidal glycoside, this compound should be handled with caution, assuming potential cytotoxic properties in the absence of specific toxicity data. Adherence to these procedural guidelines is essential to ensure laboratory safety and minimize exposure risk.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various procedures.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant).[1][2] | Provides a primary barrier against skin contact. Double gloving is required in case of a breach in the outer glove.[3] |
| Gown | Disposable, back-closing gown made of polyethylene-coated polypropylene or similar non-absorbent material.[2][4] | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield.[2][4] | Protects eyes and face from splashes or aerosols. |
| Respiratory Protection | NIOSH-certified N95 or higher respirator.[4][5] | Required when handling the powdered form of the compound or when there is a risk of aerosol generation.[5] |
| Shoe Covers | Disposable, slip-resistant shoe covers.[2] | Prevents the spread of contamination outside of the designated handling area. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to contain any dust or aerosols.[6][7]
-
Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily accessible before beginning any work.[8]
-
Waste Containers: Prepare clearly labeled, leak-proof, and puncture-resistant hazardous waste containers for solid and liquid waste.
Donning Personal Protective Equipment (PPE)
-
Put on shoe covers before entering the designated handling area.
-
Don a disposable gown, ensuring it is fully closed in the back.[4]
-
Wear the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.[3]
Handling and Weighing of this compound Powder
-
Perform all manipulations of powdered this compound within a certified chemical fume hood or BSC to minimize inhalation exposure.[3]
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.
-
Carefully weigh the desired amount of this compound.
-
Clean all utensils and the work surface with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) after use.
Solution Preparation
-
Prepare solutions within the chemical fume hood or BSC.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
-
If possible, use a closed-system drug-transfer device (CSTD) to minimize the risk of exposure during solution transfer.[3]
-
Clearly label all containers with the compound name, concentration, date, and hazard symbol.[8]
Storage
-
Store this compound in a clearly labeled, sealed container at 2-8°C.
-
Store in a designated, locked cabinet or refrigerator to restrict access.[8]
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Dispose of all used PPE (gloves, gown, shoe covers), weigh boats, and other contaminated disposable items in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof hazardous waste container.
-
Sharps: Dispose of any contaminated needles and syringes in a designated sharps container.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces with a suitable deactivating agent.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. safety.duke.edu [safety.duke.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. worksafebc.com [worksafebc.com]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
